1-Bromo-3-phenylimidazo[1,5-a]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-bromo-3-phenylimidazo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-12-11-8-4-5-9-16(11)13(15-12)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKZZBGVTIZXSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359306 | |
| Record name | 1-Bromo-3-phenylimidazo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104202-15-5 | |
| Record name | 1-Bromo-3-phenylimidazo[1,5-a]pyridine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80359306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-3-phenylimidazo[1,5-a]pyridine | |
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Foundational & Exploratory
Synthesis of 1-Bromo-3-phenylimidazo[1,5-a]pyridine
An In-Depth Technical Guide to the
Authored by: A Senior Application Scientist
Abstract
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, agrochemicals, and materials science due to its unique biological and photophysical properties. The targeted introduction of functional groups onto this core is critical for the development of novel compounds with tailored activities. This technical guide provides a comprehensive, field-proven methodology for the synthesis of 1-bromo-3-phenylimidazo[1,5-a]pyridine, a versatile intermediate primed for further elaboration via cross-coupling reactions. We will detail a robust two-step synthetic sequence, beginning with the construction of the 3-phenylimidazo[1,5-a]pyridine core via a modern C-H activation strategy, followed by a highly regioselective electrophilic bromination at the C1 position. The causality behind experimental choices, detailed protocols, and mechanistic insights are provided to ensure reproducibility and a deep understanding of the transformation.
Strategic Overview: A Two-Step Approach
The synthesis of this compound is most efficiently achieved through a two-step process. This strategy decouples the formation of the core heterocyclic system from the crucial halogenation step, allowing for optimization and purification at each stage.
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Step 1: C-H Arylation for Core Synthesis. The initial step involves the synthesis of the 3-phenylimidazo[1,5-a]pyridine intermediate. We will employ a direct palladium-catalyzed C-H arylation of the parent imidazo[1,5-a]pyridine with bromobenzene. This modern approach avoids the pre-functionalization of starting materials, offering high atom economy and efficiency.[1]
-
Step 2: Regioselective Electrophilic Bromination. The second step is the selective introduction of a bromine atom at the C1 position of the synthesized intermediate. This is accomplished via an electrophilic aromatic substitution using N-Bromosuccinimide (NBS), a mild and highly effective brominating agent for electron-rich heterocycles.[2][3]
Figure 1: High-level workflow for the synthesis of the target compound.
Part I: Synthesis of 3-Phenylimidazo[1,5-a]pyridine via C-H Arylation
Expertise & Rationale
The direct C-H arylation of heterocycles represents a powerful tool in modern organic synthesis, circumventing classical cross-coupling reactions that require stoichiometric organometallic reagents or pre-installed halides. The palladium-catalyzed reaction between imidazo[1,5-a]pyridine and an aryl bromide is highly regioselective for the C3 position.[1]
Causality of Reagent Selection:
-
Catalyst (Pd(OAc)₂): Palladium(II) acetate is a common and effective palladium precursor for C-H activation catalysis. It is stable, easy to handle, and readily reduced in situ to the active Pd(0) species.
-
Ligand (PPh₃): Triphenylphosphine is a crucial ligand that stabilizes the palladium catalyst, prevents precipitation of palladium black, and modulates its reactivity to favor the desired catalytic cycle.
-
Base (Bu₄NOAc): Tetrabutylammonium acetate serves as a non-nucleophilic base. Its role is likely to facilitate the C-H activation step, which is often the rate-determining step, possibly through a concerted metalation-deprotonation (CMD) mechanism.[1]
-
Solvent (Toluene): A high-boiling, non-polar solvent is ideal for this reaction, which typically requires elevated temperatures (e.g., 100 °C) to drive the catalytic cycle efficiently.
Detailed Experimental Protocol
This protocol is adapted from the literature procedure described by Catellani and co-workers.[1]
Materials:
-
Imidazo[1,5-a]pyridine
-
Bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Tetrabutylammonium acetate (Bu₄NOAc)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add imidazo[1,5-a]pyridine (0.4 mmol, 1.0 equiv).
-
Add palladium(II) acetate (0.02 mmol, 5 mol%), triphenylphosphine (0.04 mmol, 10 mol%), and tetrabutylammonium acetate (0.8 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene (1.0 mL) and bromobenzene (0.42 mmol, 1.05 equiv) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure 3-phenylimidazo[1,5-a]pyridine.
Part II:
Expertise & Rationale
The bromination of 3-phenylimidazo[1,5-a]pyridine is an electrophilic aromatic substitution. The inherent electronic properties of the imidazo[1,5-a]pyridine ring system dictate the regiochemical outcome. The imidazole portion of the fused system is significantly more electron-rich than the pyridine moiety, making it more susceptible to electrophilic attack.[3] Computational and experimental data show that the C1 position bears the highest electron density (highest HOMO coefficient), making it the most nucleophilic site for electrophiles.[4][5]
Causality of Reagent Selection:
-
N-Bromosuccinimide (NBS): NBS is the reagent of choice for this transformation. It is a solid, crystalline material that is safer and easier to handle than elemental bromine. It provides a source of electrophilic bromine (Br⁺), especially when activated by a protic or Lewis acid, or even in a polar solvent.[2][6] The reaction proceeds cleanly and with high regioselectivity for the C1 position.
-
Solvent (Acetonitrile, MeCN): Acetonitrile is a suitable polar aprotic solvent that readily dissolves the starting material and reagent, facilitating the reaction at moderate temperatures.
Plausible Reaction Mechanism
The reaction proceeds via a classical electrophilic aromatic substitution mechanism.
Figure 2: Mechanism of electrophilic bromination at the C1 position. Note: Image placeholders are used. The process involves the attack of the C1-C8a double bond onto the electrophilic bromine of NBS, forming a resonance-stabilized cationic intermediate (sigma complex). The resulting succinimide anion then acts as a base to remove the proton at C1, restoring aromaticity and yielding the final product.
Detailed Experimental Protocol
This protocol is based on general procedures for the bromination of activated heterocycles with NBS.[2][3]
Materials:
-
3-Phenylimidazo[1,5-a]pyridine (from Part I)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-phenylimidazo[1,5-a]pyridine (1.0 mmol, 1.0 equiv) in acetonitrile (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.0 mmol, 1.0 equiv) in one portion. Note: For less reactive substrates, a slight excess, e.g., 1.05 equivalents, of NBS may be used.
-
Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL) to consume any unreacted NBS.
-
Add water (10 mL) and extract the product with dichloromethane or ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or by silica gel column chromatography if necessary to afford pure this compound as a solid.
Data Summary
| Step | Reaction | Key Reagents | Solvent | Temp. | Typical Yield |
| 1 | C-H Arylation | Pd(OAc)₂, PPh₃, Bu₄NOAc | Toluene | 100 °C | ~70-85%[1] |
| 2 | Bromination | N-Bromosuccinimide (NBS) | Acetonitrile | 0 °C to RT | >90%[3] |
Characterization of this compound:
-
Molecular Formula: C₁₃H₉BrN₂[7]
-
Molecular Weight: 273.13 g/mol
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Appearance: Typically a white to off-white or light green crystalline solid.
-
Confirmation: The structure should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). In the ¹H NMR spectrum, the disappearance of the singlet corresponding to the C1 proton and the expected shifts in the remaining aromatic protons would confirm the successful bromination at the desired position.
Conclusion
This guide outlines a reliable and efficient two-step synthesis for this compound. The strategy leverages a modern palladium-catalyzed C-H activation for the construction of the core heterocycle, followed by a highly regioselective electrophilic bromination. The detailed protocols and mechanistic rationale provide researchers with a robust framework for accessing this valuable chemical intermediate, opening avenues for the development of novel pharmaceuticals and functional materials.
References
-
Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine. The Journal of Organic Chemistry. Available from: [Link]
-
Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. Reddit r/chemhelp. Available from: [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. Available from: [Link]
-
C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Omega. Available from: [Link]
-
C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). National Institutes of Health. Available from: [Link]
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N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available from: [Link]
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This compound. PubChem. Available from: [Link]
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- 4. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Chemical Properties of 1-Bromo-3-phenylimidazo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] This fused bicyclic system is a key structural component in numerous compounds with demonstrated therapeutic potential, including agents with antitumoral, antibacterial, and neurological effects. The strategic placement of substituents on this scaffold allows for the fine-tuning of its physicochemical and pharmacological properties, making it an attractive starting point for drug discovery and development programs. This guide focuses on the chemical properties of a key derivative, 1-Bromo-3-phenylimidazo[1,5-a]pyridine, a versatile intermediate for the synthesis of novel bioactive molecules.
Physicochemical Properties
This compound is a solid, white crystalline compound.[2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉BrN₂ | [2] |
| Molecular Weight | 273.13 g/mol | [2] |
| CAS Number | 104202-15-5 | [2] |
| Physical State | Solid | [2] |
| Color | White | [2] |
| Purity | Min. 97.0% (GC) | [2] |
Synthesis of this compound: A Proposed Pathway
Step 1: Synthesis of 3-Phenylimidazo[1,5-a]pyridine
The synthesis of the 3-phenylimidazo[1,5-a]pyridine scaffold can be achieved through the cyclocondensation of 2-(aminomethyl)pyridine with a suitable benzoyl equivalent. A well-documented approach involves the reaction of 2-(aminomethyl)pyridine with α-nitrotoluene, which, upon cyclization, yields the desired product.[3]
Experimental Protocol:
-
To a solution of 2-(aminomethyl)pyridine (1.0 eq) in a suitable high-boiling solvent such as polyphosphoric acid (PPA), add α-nitrotoluene (1.2 eq).
-
Heat the reaction mixture at an elevated temperature (e.g., 140-160 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to afford pure 3-phenylimidazo[1,5-a]pyridine.
Step 2: Bromination at the C1 Position
The C1 position of the imidazo[1,5-a]pyridine ring is susceptible to electrophilic substitution. Bromination can be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS).
Experimental Protocol:
-
Dissolve 3-phenylimidazo[1,5-a]pyridine (1.0 eq) in a suitable solvent, such as dichloromethane (DCM) or chloroform (CHCl₃).
-
Add N-bromosuccinimide (1.0-1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature, monitoring the reaction by TLC until the starting material is consumed.
-
Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of this compound.
Spectroscopic Characterization
While specific spectra for this compound are not available in the provided search results, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of related imidazo[1,5-a]pyridine derivatives.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and phenyl rings. The protons on the pyridine moiety will appear in the aromatic region, with their chemical shifts influenced by the fused imidazole ring and the bromine substituent. The phenyl protons will also resonate in the aromatic region, with a multiplicity pattern dependent on the substitution.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon atom attached to the bromine (C1) is expected to be significantly shifted. The chemical shifts of the other carbons in the imidazo[1,5-a]pyridine core and the phenyl ring will be in the aromatic region.
Chemical Reactivity: A Gateway to Novel Derivatives
The bromine atom at the C1 position of this compound is a key functional handle for a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of diverse substituents at this position, enabling the synthesis of a wide range of derivatives for structure-activity relationship (SAR) studies.
Diagram of Key Cross-Coupling Reactions:
Caption: Key cross-coupling reactions of this compound.
Suzuki Coupling
The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and a halide. This reaction can be used to introduce various aryl or heteroaryl groups at the C1 position.
Generic Experimental Protocol for Suzuki Coupling:
-
To a reaction vessel, add this compound (1.0 eq), the desired boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to a temperature between 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Heck Coupling
The Heck reaction enables the formation of a carbon-carbon bond between an aryl halide and an alkene. This is a valuable method for introducing alkenyl substituents.
Generic Experimental Protocol for Heck Coupling:
-
In a sealed reaction tube, combine this compound (1.0 eq), the alkene (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 eq).
-
Add a suitable solvent such as DMF or acetonitrile.
-
Seal the tube and heat the reaction mixture to 100-120 °C for several hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is used to form a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted imidazo[1,5-a]pyridines.[4]
Generic Experimental Protocol for Sonogashira Coupling:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Add a degassed solvent such as THF or DMF, followed by a base (e.g., triethylamine or diisopropylamine, 2-3 eq).
-
Add the terminal alkyne (1.1-1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the resulting alkynyl derivative by column chromatography.
Buchwald-Hartwig Amination
This reaction is a versatile method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C1 position.
Generic Experimental Protocol for Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.1-1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.2-1.5 eq).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the reaction vessel and heat to 80-110 °C with stirring for the required time.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Purify the aminated product by column chromatography.
Potential Applications in Drug Discovery and Materials Science
The imidazo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] Derivatives of this scaffold have shown a broad range of biological activities.
Anticancer Activity: Recent studies have highlighted the potential of imidazo[1,5-a]pyridine derivatives as cytotoxic agents. For instance, a series of (Z)-3-(arylamino)-1-(3-phenylimidazo[1,5-a]pyridin-1-yl)prop-2-en-1-ones were synthesized and evaluated for their in vitro cytotoxic potential against various cancer cell lines.[5] One of the derivatives displayed potent anti-proliferative activity against the HCT-116 human colorectal cancer cell line with an IC₅₀ value of 1.21 µM.[5] This suggests that the C1 position of the 3-phenylimidazo[1,5-a]pyridine core is a critical point for modification to develop novel anticancer agents.
Other Potential Therapeutic Areas: Given the diverse biological activities of the broader imidazo[1,5-a]pyridine class, derivatives of this compound could be explored for their potential as:
-
Neurological agents: Targeting receptors and enzymes in the central nervous system.
-
Antibacterial agents: The unique heterocyclic structure may offer novel mechanisms of action against resistant bacterial strains.
Materials Science: The fused aromatic system of imidazo[1,5-a]pyridines also imparts interesting photophysical properties. These compounds can be investigated for their potential use in organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic applications. The ability to functionalize the C1 position via cross-coupling reactions allows for the systematic tuning of their electronic and photophysical properties.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide array of novel heterocyclic compounds. Its strategic bromine substitution at the C1 position provides a reactive handle for a variety of powerful cross-coupling reactions, enabling the exploration of diverse chemical space. The demonstrated and potential biological activities of the imidazo[1,5-a]pyridine scaffold, particularly in oncology, underscore the importance of this compound as a key intermediate for the development of new therapeutic agents and functional materials. Further research into the synthesis and reactivity of this and related compounds is warranted to fully unlock their potential.
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Beilstein Journals. (2020, November 26). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Materials. Retrieved from [Link]
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Organic Chemistry Portal. (2016). Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle. Retrieved from [Link]
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
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PubMed. (2020, September 15). Synthesis of (Z)-3-(arylamino)-1-(3-phenylimidazo[1,5-a]pyridin-1-yl)prop-2-en-1-ones as potential cytotoxic agents. Retrieved from [Link]
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ACS Publications. (2021, September 15). Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. Retrieved from [Link]
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MDPI. (2024, July 24). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Retrieved from [Link]
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MDPI. (n.d.). Chemical structures of 1–substituted pyridylimidazo[1,5-a]pyridine derivatives (3a–j). Retrieved from [Link]
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PubMed Central. (n.d.). Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine. Retrieved from [Link]
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University of Zaragoza. (2021, September 15). Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
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PubMed Central. (2024, December 5). C-H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)-C(sp3)-H-C(sp2) Bond Formation. Retrieved from [Link]
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ResearchGate. (2026, January 7). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
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ResearchGate. (2025, August 6). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Crystal structure, Hirshfeld surface analysis and DFT studies of 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine. Retrieved from [Link]
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RSC Publishing. (2024, September 18). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3'-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. Retrieved from [Link]
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PubMed. (2005, March). 1H, 13C and 15N NMR assignments of phenazopyridine derivatives. Retrieved from [Link]
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- 3. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Synthesis of (Z)-3-(arylamino)-1-(3-phenylimidazo[1,5-a]pyridin-1-yl)prop-2-en-1-ones as potential cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structural Elucidation of 1-Bromo-3-phenylimidazo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, owing to its diverse biological activities and unique photophysical properties. The introduction of a phenyl group at the 3-position and a bromine atom at the 1-position of this scaffold creates 1-Bromo-3-phenylimidazo[1,5-a]pyridine, a molecule with significant potential for further functionalization and development into novel therapeutic agents or functional materials. Its chemical identity is confirmed by the CAS number 104202-15-5 and the molecular formula C13H9BrN2.
This technical guide provides a comprehensive workflow for the synthesis and structural elucidation of this compound. While direct experimental data for this specific molecule is not extensively available in the public domain, this guide outlines a robust, field-proven methodology based on established synthetic routes for related compounds and predictive spectroscopic analysis.
Proposed Synthetic Pathway
A logical and efficient approach to the synthesis of this compound involves a two-step process: first, the construction of the 3-phenylimidazo[1,5-a]pyridine core, followed by regioselective bromination at the 1-position.
Part 1: Synthesis of 3-Phenylimidazo[1,5-a]pyridine
The synthesis of the 3-phenylimidazo[1,5-a]pyridine core can be achieved through the cyclocondensation of 2-(aminomethyl)pyridine with phenylglyoxal. This reaction is a well-established method for the formation of the imidazo[1,5-a]pyridine ring system.
Experimental Protocol:
-
To a solution of 2-(aminomethyl)pyridine (1.0 eq) in a suitable solvent such as ethanol or methanol, add phenylglyoxal (1.0 eq).
-
The reaction mixture is then heated to reflux for a period of 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel, using a mixture of ethyl acetate and hexane as the eluent, to afford pure 3-phenylimidazo[1,5-a]pyridine.
Part 2: Bromination of 3-Phenylimidazo[1,5-a]pyridine
The regioselective bromination of the 3-phenylimidazo[1,5-a]pyridine intermediate is the final step. The imidazo[1,5-a]pyridine ring system is known to undergo electrophilic substitution, and the C1 position is typically the most reactive site. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for such transformations[1].
Experimental Protocol:
-
Dissolve the 3-phenylimidazo[1,5-a]pyridine (1.0 eq) in a chlorinated solvent like dichloromethane (CH2Cl2) or chloroform (CHCl3).
-
To this solution, add N-Bromosuccinimide (1.0-1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining NBS, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude this compound is then purified by column chromatography or recrystallization to yield the final product.
Structural Elucidation Workflow
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the synthesized this compound.
¹H NMR Spectroscopy Analysis (Predicted)
The ¹H NMR spectrum is a powerful tool for determining the proton environment in a molecule. Based on the known spectrum of 1-bromoimidazo[1,5-a]pyridine and the influence of the C3-phenyl substituent, the following proton signals are predicted for this compound in CDCl3:
-
Phenyl Protons: A multiplet in the range of δ 7.30-7.60 ppm, integrating to 5 protons.
-
Pyridine Ring Protons:
-
A doublet of doublets around δ 6.60-6.80 ppm for the proton at C7.
-
A doublet of doublets around δ 6.80-7.00 ppm for the proton at C6.
-
A doublet around δ 7.40-7.60 ppm for the proton at C5.
-
A doublet around δ 7.90-8.10 ppm for the proton at C8.
-
-
Imidazole Ring Proton: A singlet around δ 8.00-8.20 ppm for the proton at C2.
¹³C NMR Spectroscopy Analysis (Predicted)
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for the key carbons are:
-
Phenyl Carbons: Signals in the aromatic region (δ 125-135 ppm).
-
Pyridine Carbons: Signals in the aromatic region (δ 110-150 ppm).
-
Imidazole Carbons:
-
The carbon bearing the bromine (C1) is expected to be significantly downfield, likely in the range of δ 90-100 ppm.
-
The C3 carbon attached to the phenyl group would appear around δ 130-140 ppm.
-
The C2 carbon is expected to be in the range of δ 120-130 ppm.
-
Mass Spectrometry (MS) Analysis
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. For this compound (C13H9BrN2), the expected molecular ion peaks would show a characteristic isotopic pattern for bromine (approximately 1:1 ratio for 79Br and 81Br).
-
[M]+: m/z ≈ 272
-
[M+2]+: m/z ≈ 274
The fragmentation pattern would likely involve the loss of a bromine radical and potentially the phenyl group.
Infrared (IR) Spectroscopy Analysis
The IR spectrum will show characteristic absorption bands for the functional groups present:
-
C-H stretching (aromatic): ~3050-3150 cm⁻¹
-
C=C and C=N stretching (aromatic rings): ~1450-1600 cm⁻¹
-
C-Br stretching: ~500-600 cm⁻¹
X-ray Crystallography
For definitive and unambiguous structure determination, single-crystal X-ray diffraction is the gold standard. If a suitable single crystal of this compound can be obtained, this technique will provide precise bond lengths, bond angles, and the overall three-dimensional structure of the molecule in the solid state.
Summary of Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (CDCl₃) | Phenyl protons (m, 5H, δ 7.30-7.60), Pyridine protons (m, 4H, δ 6.60-8.10), Imidazole proton (s, 1H, δ 8.00-8.20) |
| ¹³C NMR (CDCl₃) | Aromatic carbons (δ 110-150), C-Br (δ 90-100) |
| HRMS | [M]+ (m/z ≈ 272), [M+2]+ (m/z ≈ 274) with a ~1:1 isotopic ratio |
| IR (KBr) | ~3050-3150 cm⁻¹ (Ar C-H), ~1450-1600 cm⁻¹ (Ar C=C, C=N), ~500-600 cm⁻¹ (C-Br) |
Conclusion
References
Sources
Spectroscopic Characterization of 1-Bromo-3-phenylimidazo[1,5-a]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-phenylimidazo[1,5-a]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The imidazo[1,5-a]pyridine scaffold is a key structural motif in numerous biologically active molecules, exhibiting a wide range of therapeutic properties. The introduction of a phenyl group at the 3-position and a bromine atom at the 1-position offers opportunities for further functionalization and modulation of the molecule's physicochemical and pharmacological properties. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound, which is a critical step in any research and development pipeline.
This technical guide provides an in-depth overview of the spectroscopic data for this compound. It is designed to serve as a practical resource for scientists, offering detailed experimental protocols, data interpretation, and insights into the structural features of this important molecule.
Molecular Structure and Numbering
The structural formula and atom numbering scheme for this compound are shown below. This convention will be used for the assignment of spectroscopic signals throughout this guide.
Caption: Structure of this compound with atom numbering.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol for acquiring the ¹H NMR spectrum of this compound is outlined below. This protocol is based on common practices for the analysis of heterocyclic compounds.
Caption: Standard workflow for ¹H NMR spectroscopic analysis.
¹H NMR Data
The experimental ¹H NMR data for this compound has been reported in the supplementary information of a publication by Katsuno et al. (2015).
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 8.16 | d | 7.2 | 1H | H-5 |
| 7.82-7.75 | m | - | 2H | Phenyl H |
| 7.64 | d | 9.2 | 1H | H-8 |
| 7.55-7.46 | m | - | 3H | Phenyl H |
| 6.82 | dd | 9.2, 6.4 | 1H | H-7 |
| 6.63 | t | 6.8 | 1H | H-6 |
Solvent: CDCl₃, Frequency: 400 MHz
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons of the fused heterocyclic system and the phenyl substituent.
-
Pyridine Ring Protons: The protons on the pyridine ring (H-5, H-6, H-7, and H-8) appear in the aromatic region, typically between 6.5 and 8.5 ppm. The downfield shift of H-5 (8.16 ppm) is attributed to its proximity to the electron-withdrawing nitrogen atom of the imidazole ring. The coupling pattern, a doublet for H-5 and H-8, and a doublet of doublets and a triplet for H-7 and H-6 respectively, is consistent with the ortho, meta, and para relationships between these protons on the pyridine ring.
-
Phenyl Group Protons: The protons of the phenyl group at the 3-position appear as a multiplet in the range of 7.82-7.46 ppm, integrating to five protons.
-
Imidazole Ring Proton: Notably, there is no signal corresponding to a proton at the 1-position of the imidazole ring, which is consistent with the substitution by a bromine atom.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
The experimental protocol for ¹³C NMR is analogous to that of ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Caption: Standard workflow for ¹³C NMR spectroscopic analysis.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~145-155 | C3a |
| ~130-140 | C-phenyl (quaternary) |
| ~125-130 | C-phenyl (CH) |
| ~120-130 | C-5, C-8 |
| ~110-120 | C-6, C-7 |
| ~100-110 | C-2 |
| ~90-100 | C-1 |
Note: These are predicted values and should be confirmed with experimental data.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
Experimental Protocol: Mass Spectrometry
A general protocol for obtaining the mass spectrum of this compound using Electrospray Ionization (ESI) is described.
Caption: General workflow for Mass Spectrometry analysis.
Expected Mass Spectrum
The molecular formula of this compound is C₁₃H₉BrN₂. The expected monoisotopic mass is approximately 271.99 g/mol . A high-resolution mass spectrum (HRMS) would be expected to show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks separated by 2 Da.
-
[M+H]⁺: m/z ≈ 272.99 (for ⁷⁹Br) and 274.99 (for ⁸¹Br)
-
[M]⁺˙: m/z ≈ 271.99 (for ⁷⁹Br) and 273.99 (for ⁸¹Br)
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is a valuable tool for identifying the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
A common method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.
Caption: Workflow for IR spectroscopy using an ATR accessory.
Expected IR Absorption Bands
While the experimental IR spectrum for this compound is not available in the searched literature, the following characteristic absorption bands are expected based on its structure:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 1620-1580 | C=C stretch | Aromatic rings |
| 1550-1450 | C=N stretch | Imidazole ring |
| 1300-1000 | C-N stretch | Imidazole and Pyridine rings |
| 850-750 | C-H out-of-plane bend | Aromatic substitution pattern |
| ~700-500 | C-Br stretch | Bromo group |
Conclusion
This technical guide has provided a comprehensive overview of the spectroscopic characterization of this compound. The provided ¹H NMR data, along with the outlined experimental protocols and expected spectral features for ¹³C NMR, Mass Spectrometry, and IR spectroscopy, serve as a valuable resource for researchers working with this compound. The detailed analysis and interpretation of the spectroscopic data are essential for ensuring the structural integrity and purity of this compound, thereby supporting its application in drug discovery and materials science. Further research to obtain and publish the complete experimental spectroscopic dataset for this compound is highly encouraged to enrich the scientific literature.
References
-
Katsuno, M.; Tsuchiya, K.; Ueno, M.; Kawai, S.; Hori, M.; Uchiyama, M. Chem. Commun.2015 , 51 (94), 16800–16803. [Link]
An In-Depth Technical Guide to 1-Bromo-3-phenylimidazo[1,5-a]pyridine (CAS 104202-15-5): A Versatile Scaffold for Medicinal Chemistry and Materials Science
This guide provides a comprehensive technical overview of 1-Bromo-3-phenylimidazo[1,5-a]pyridine, a heterocyclic building block with significant potential in drug discovery and materials science. We will delve into its core physicochemical properties, its strategic importance as a synthetic intermediate, and the functional applications of the derivatives it enables, supported by detailed experimental protocols and mechanistic insights.
Core Compound Synopsis: this compound
The compound identified by CAS number 104202-15-5 is this compound. It belongs to the imidazopyridine class of fused N-heterocycles, which are recognized as "privileged scaffolds" in medicinal chemistry due to their prevalence in biologically active compounds and approved pharmaceuticals.[1] The core structure features a fused imidazole and pyridine ring system, with a phenyl group at the 3-position and a synthetically versatile bromine atom at the 1-position.
This bromine atom is the key to the compound's utility, serving as a reactive handle for introducing molecular diversity through various cross-coupling reactions. Its strategic location on the electron-rich imidazo[1,5-a]pyridine core allows for the synthesis of a wide array of derivatives with tailored electronic and steric properties.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference(s) |
| CAS Number | 104202-15-5 | [2][3] |
| Molecular Formula | C₁₃H₉BrN₂ | [2][3] |
| Molecular Weight | 273.13 g/mol | [2][3] |
| Appearance | White to amber or dark green powder/crystal | |
| Melting Point | 127-129 °C | |
| Purity | Typically >97% (by GC) | [3] |
Synthetic Utility: A Gateway to Novel Derivatives
The primary application of this compound is as a foundational building block in organic synthesis. The C-Br bond at the 1-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are cornerstones of modern medicinal and materials chemistry, enabling the precise formation of carbon-carbon bonds.
The ability to selectively functionalize the C1 position allows researchers to systematically explore the structure-activity relationships (SAR) of novel imidazo[1,5-a]pyridine series, tuning their biological or photophysical properties.
Palladium-Catalyzed Cross-Coupling: The Key Transformation
The reactivity of aryl bromides in palladium-catalyzed reactions is well-established, offering a reliable route to introduce new functionalities.[4][5] The general workflow involves the reaction of the bromo-compound with a coupling partner, such as a boronic acid (Suzuki) or a terminal alkyne (Sonogashira), in the presence of a palladium catalyst, a ligand, and a base.
Caption: Synthetic pathways from this compound.
Experimental Protocols: Synthesizing the Next Generation of Imidazo[1,5-a]pyridines
The following protocols are representative methodologies for the derivatization of this compound. These are intended as a guide for researchers and should be adapted based on specific substrate requirements and laboratory safety protocols.
Protocol: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes a typical procedure for the synthesis of 1-aryl-3-phenylimidazo[1,5-a]pyridines.
Objective: To couple an aryl boronic acid with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)
-
Solvent (e.g., Dioxane/Water mixture, Toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS, usually 4-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1-aryl-3-phenylimidazo[1,5-a]pyridine.
Protocol: Sonogashira Coupling for C-C Triple Bond Formation
This protocol outlines a general procedure for synthesizing 1-alkynyl-3-phenylimidazo[1,5-a]pyridines.[6][7]
Objective: To couple a terminal alkyne with this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the target 1-alkynyl-3-phenylimidazo[1,5-a]pyridine.
Applications and Future Directions
While specific biological data for derivatives of CAS 104202-15-5 are not yet widely published, the broader imidazo[1,5-a]pyridine and related imidazopyridine classes exhibit a vast range of therapeutically relevant activities. This strongly suggests that derivatives synthesized from this compound are promising candidates for screening in various disease models.
Medicinal Chemistry Potential
-
Oncology: Various imidazopyridine derivatives have shown potent anticancer activity.[8] For instance, certain compounds have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is often deregulated in cancers like colorectal cancer.[8] Others act as inhibitors of crucial enzymes such as PI3 kinase p110α.[9]
-
Infectious Diseases: The imidazopyridine scaffold is a component of compounds with antitubercular and broad antimicrobial activity.[10]
-
Neurological Disorders: Marketed drugs containing the imidazopyridine core, such as Zolpidem, are used to treat insomnia, highlighting the scaffold's ability to modulate central nervous system targets.[10]
-
Inflammatory Diseases: Imidazo[1,5-a]pyridines have been investigated as thromboxane A2 synthetase inhibitors, which have potential applications in treating inflammatory and cardiovascular conditions.
Caption: Potential therapeutic applications of the imidazo[1,5-a]pyridine scaffold.
Materials Science Applications
Beyond medicine, the rigid, planar structure and conjugated π-system of imidazo[1,5-a]pyridines make them attractive for materials science.[1]
-
Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of many imidazo[1,5-a]pyridine derivatives makes them suitable as emissive materials or hosts in OLED devices. Their photophysical properties, such as emission wavelength and quantum yield, can be finely tuned by modifying the substituents at the C1 position.
-
Fluorescent Probes: The sensitivity of their fluorescence to the local environment (solvatochromism) has led to their investigation as probes for studying biological membranes and other microenvironments.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. It is classified as a skin and eye irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
Conclusion
This compound (CAS 104202-15-5) is a high-value synthetic intermediate whose true potential lies in the diverse array of derivatives it can generate. Its utility is primarily driven by the reactive C-Br bond, which provides a reliable entry point for palladium-catalyzed cross-coupling reactions. The extensive body of research on the broader imidazopyridine class provides a strong rationale for exploring derivatives of this compound for applications in oncology, infectious disease, and materials science. The protocols and insights provided in this guide are intended to empower researchers to leverage this versatile scaffold in the development of novel, high-impact molecules.
References
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
The Imidazo[1,5-a]pyridine Core: A Journey from Discovery to Therapeutic Promise
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,5-a]pyridine scaffold, a fused bicyclic heterocycle containing a bridgehead nitrogen atom, has emerged as a privileged structure in medicinal chemistry and materials science. Its unique electronic properties and versatile synthetic accessibility have propelled its journey from a curiosity in heterocyclic chemistry to a cornerstone for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the discovery, historical development, and evolving synthetic strategies for imidazo[1,a]pyridine derivatives. Furthermore, it delves into their significant applications in drug discovery, highlighting key compounds and their biological activities.
The Dawn of a Scaffold: Discovery and Early History
The story of the imidazo[1,5-a]pyridine core begins in the mid-20th century, with early explorations into fused nitrogen-containing heterocyclic systems. One of the foundational reports in the synthesis of a related scaffold was by G. Palazzo and G. Picconi in 1975. Their work detailed the preparation of imidazo[1,5-a]pyridin-3(2H)-one derivatives. This pioneering synthesis involved the cyclization of substituted 2-aminomethyl-pyridines with phosgene or ethyl chloroformate, laying the groundwork for future explorations of this heterocyclic family[1]. Although they were unsuccessful in preparing the unsubstituted parent compound, their work established a key synthetic route and sparked interest in the chemical space of imidazo[1,5-a]pyridines.
Early synthetic approaches were often extensions of known reactions in heterocyclic chemistry. Among the earliest cited methods are Vilsmeier-type cyclizations, which involve the reaction of an electron-rich aromatic or heterocyclic compound with a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and a disubstituted formamide) to introduce a formyl group, often leading to subsequent cyclization. While specific primary reports on the Vilsmeier-type cyclization for the direct synthesis of the imidazo[1,5-a]pyridine core in its earliest days are not extensively documented in readily available literature, this type of reaction was a staple in the synthesis of various fused heterocycles and is acknowledged as a contributing early method.
A significant advancement in accessing the core structure came in 1986 from the work of A.P. Krapcho and J.R. Powell. They developed an efficient method for the synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines by treating ketimines derived from 2,2′-dipyridylketone or benzophenone. This work provided a more versatile entry point to a broader range of derivatives and further opened the door for systematic investigation of this scaffold.
The Evolution of Synthetic Methodologies
The synthetic toolkit for constructing the imidazo[1,5-a]pyridine core has expanded dramatically since its initial discovery. Modern methods offer improved efficiency, milder reaction conditions, and greater substituent diversity. These can be broadly categorized into cyclocondensation reactions, oxidative cyclizations, and multicomponent reactions.
Cyclocondensation Reactions
Cyclocondensation reactions remain a cornerstone of imidazo[1,5-a]pyridine synthesis. These methods typically involve the reaction of a 2-(aminomethyl)pyridine derivative with a suitable electrophilic partner to form the fused imidazole ring.
A classic and widely used approach is the reaction of 2-picolylamines with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides)[2]. This method is straightforward and allows for the introduction of a variety of substituents at the 1-position of the imidazo[1,5-a]pyridine ring.
Experimental Protocol: Synthesis of 1-Phenylimidazo[1,5-a]pyridine via Cyclocondensation
-
To a solution of 2-(aminomethyl)pyridine (1.0 mmol) in a suitable solvent such as toluene or xylene (10 mL), add benzoic acid (1.2 mmol).
-
Add a catalytic amount of a dehydrating agent, such as p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux (typically 110-140 °C) with a Dean-Stark apparatus to remove water.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-phenylimidazo[1,5-a]pyridine.
Caption: Cyclocondensation of 2-(aminomethyl)pyridine.
Oxidative Cyclization
Oxidative cyclization methods have gained prominence as they often utilize readily available starting materials and proceed under milder conditions. These reactions typically involve the formation of C-N bonds through an oxidative process, often catalyzed by a transition metal.
A notable example is the copper-catalyzed tandem reaction between a pyridine ketone and a benzylamine, which proceeds via condensation, amination, and oxidative dehydrogenation to afford 1,3-diarylated imidazo[1,5-a]pyridines[3]. Another innovative approach is the iodine-mediated sp3 C-H amination, which allows for the synthesis of imidazo[1,5-a]pyridines from 2-pyridyl ketones and alkylamines in a transition-metal-free manner.
Caption: General scheme for oxidative cyclization.
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, offer a highly efficient and atom-economical route to complex molecules. An efficient three-component coupling of substituted picolinaldehydes, amines, and formaldehyde has been developed to produce imidazo[1,5-a]pyridinium ions under mild conditions[3][4]. This approach allows for significant structural diversity in the final products.
Applications in Medicinal Chemistry and Drug Discovery
The imidazo[1,5-a]pyridine scaffold has proven to be a fertile ground for the discovery of new therapeutic agents across a range of disease areas. Its rigid, planar structure and the presence of nitrogen atoms capable of hydrogen bonding make it an attractive pharmacophore for interacting with various biological targets.
Anticancer Activity
A significant area of investigation for imidazo[1,5-a]pyridine derivatives has been in oncology. Several compounds have demonstrated potent cytotoxic activity against various cancer cell lines.
-
C-1311 : This imidazoacridone derivative is a potent inhibitor of DNA topoisomerase II and has shown significant antitumor activity[2][5]. It induces cell death through mitotic catastrophe in human colon carcinoma cells[5].
-
Imidazo[1,5-a]pyridine-based Chalcones : A series of hybrid molecules combining the imidazo[1,5-a]pyridine scaffold with a chalcone moiety has been synthesized and evaluated for cytotoxicity against several human cancer cell lines. Some of these compounds exhibited promising activity against breast cancer cells (MDA-MB-231) with IC50 values in the low micromolar range[6].
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,5-a]pyridine-chalcone derivative 7q | MDA-MB-231 (Breast) | 3.26 ± 0.56 | [6] |
| Imidazo[1,5-a]pyridine-chalcone derivative 7r | MDA-MB-231 (Breast) | 4.23 ± 0.25 | [6] |
| Imidazo[1,2-a]pyridine derivative | A375 (Melanoma) | 0.14 | [7] |
| Imidazo[1,2-a]pyridine derivative | HeLa (Cervical) | 0.21 | [7] |
| IP-5 | HCC1937 (Breast) | 45 | [8][9] |
| IP-6 | HCC1937 (Breast) | 47.7 | [8][9] |
RORc Inverse Agonists for Autoimmune Diseases
The retinoic acid receptor-related orphan receptor gamma (RORγ or RORc) is a key regulator in the production of the pro-inflammatory cytokine interleukin-17 (IL-17), making it a promising target for the treatment of autoimmune diseases. A series of imidazo[1,5-a]pyridine and -pyrimidine derivatives have been discovered as potent and selective RORc inverse agonists[1]. These compounds effectively suppress IL-17 production in human primary cells, highlighting their potential as chemical probes and therapeutic leads for autoimmune disorders[1].
Other Therapeutic Areas
The versatility of the imidazo[1,5-a]pyridine scaffold has led to its exploration in various other therapeutic areas:
-
Pirmagrel : This compound is a known cytotoxic immunosuppressant and DNA synthesis inhibitor[2].
-
Cysteine Protease Inhibitors : Certain 1-(2-pyridyl)imidazo[1,5-a]pyridine derivatives have been prepared and identified as inhibitors of cysteine proteases.
Conclusion
The journey of imidazo[1,5-a]pyridine derivatives from their initial synthesis to their current status as a "privileged scaffold" in drug discovery is a testament to the power of synthetic chemistry and medicinal chemistry. The continuous development of novel and efficient synthetic methodologies has provided researchers with the tools to explore a vast chemical space around this core structure. The diverse range of biological activities exhibited by these compounds, from potent anticancer effects to the modulation of key inflammatory pathways, ensures that the imidazo[1,5-a]pyridine scaffold will remain a focal point of research and development for years to come. The future holds exciting possibilities for the translation of these promising laboratory findings into clinically effective therapies.
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Unveiling the Therapeutic Potential of 1-Bromo-3-phenylimidazo[1,5-a]pyridine: A Technical Guide for Drug Discovery Professionals
Foreword: The Promise of the Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Its unique structural and electronic properties make it an attractive framework for the design of novel therapeutic agents across a spectrum of diseases. This guide delves into the potential biological activities of a specific derivative, 1-Bromo-3-phenylimidazo[1,5-a]pyridine, by extrapolating from the wealth of data on analogous compounds. We will explore its potential as an anticancer, antimicrobial, anti-inflammatory, and neuroprotective agent, providing detailed experimental protocols for validation.
Synthesis of this compound
The synthesis of the title compound, while not explicitly detailed in the provided literature, can be approached through established methods for the synthesis of imidazo[1,5-a]pyridines. A common strategy involves the cyclocondensation of 2-(aminomethyl)pyridines with appropriate electrophilic partners. For instance, a plausible route could involve the reaction of a 2-(aminomethyl)pyridine derivative with a phenyl-containing electrophile, followed by bromination at the 1-position. Various synthetic methodologies have been reported for related imidazo[1,2-a]pyridines and imidazo[1,5-a]pyridines, which can be adapted for the synthesis of this compound.[1][2][3][4]
General Synthetic Workflow:
Caption: A potential synthetic route to this compound.
Potential Anticancer Activity: A Multi-pronged Attack
The imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine scaffolds are well-represented in the landscape of anticancer drug discovery.[5][6][7] Derivatives have been shown to exert their effects through various mechanisms, suggesting that this compound could also exhibit potent antitumor properties.
Mechanism of Action: Targeting Key Cancer Pathways
Several key anticancer mechanisms have been attributed to imidazopyridine derivatives:
-
Kinase Inhibition: A significant number of imidazopyridine-based compounds act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[8][9] These include:
-
EGFR Tyrosine Kinase: Inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway is a validated strategy in cancer therapy. Some imidazo[1,5-a]pyridine derivatives have been investigated as EGFR tyrosine kinase inhibitors.[10]
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer. Imidazo[1,2-a]pyridine derivatives have been reported to inhibit this critical signaling cascade, leading to apoptosis and cell cycle arrest.[6][11]
-
Src Family Kinases (SFKs): These non-receptor tyrosine kinases are implicated in glioblastoma. Imidazo[4,5-c]pyridin-2-one derivatives have been identified as novel SFK inhibitors.[12]
-
-
Microtubule Disruption: Chalcone-hybridized imidazo[1,5-a]pyridines have been shown to induce cytotoxicity by disrupting microtubule dynamics, a mechanism shared by successful anticancer drugs like paclitaxel.[13]
-
Induction of Apoptosis: Many imidazo[1,2-a]pyridine compounds have been demonstrated to induce programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[11][14][15][16]
Caption: Potential anticancer mechanisms of this compound.
Experimental Validation: A Step-by-Step Protocol
Protocol 2.2.1: Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effect of the compound on cancer cell lines.
-
Cell Culture: Plate cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Table 1: Hypothetical IC50 Values for this compound
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.5 |
| A549 | Non-small Cell Lung Cancer | 22.8 |
| HepG2 | Hepatocellular Carcinoma | 18.2 |
| K562 | Chronic Myelogenous Leukemia | 12.1 |
Antimicrobial Potential: Combating Drug Resistance
Imidazopyridine derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[7][17] The structural features of this compound suggest it could possess similar properties.
Mechanism of Action: Disrupting Microbial Growth
The antimicrobial activity of related compounds, such as imidazo[1,5-a]quinoxaline derivatives, has been linked to the presence of specific alkyl substituents which likely interfere with essential microbial processes.[18][19] While the exact mechanism for the imidazo[1,5-a]pyridine core is not fully elucidated, it is hypothesized to involve the inhibition of key enzymes or disruption of the cell membrane.
Experimental Validation: Determining Antimicrobial Efficacy
Protocol 3.2.1: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans).
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours (bacteria) or 48 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a hallmark of numerous diseases. Imidazopyridine derivatives have demonstrated anti-inflammatory properties, suggesting a role for this compound in this therapeutic area.[7]
Mechanism of Action: Targeting Key Inflammatory Mediators
The anti-inflammatory effects of imidazopyridine analogs are often attributed to the inhibition of key enzymes and signaling pathways involved in the inflammatory response:
-
COX-1 and COX-2 Inhibition: Some 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have shown potent and selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[20]
-
5-LO Inhibition: Imidazo[1,2-a]pyridine-based compounds have been identified as inhibitors of 5-lipoxygenase (5-LO), an enzyme involved in the synthesis of leukotrienes, which are potent inflammatory mediators.[21]
-
STAT3/NF-κB Pathway Modulation: A novel imidazo[1,2-a]pyridine derivative has been shown to exert anti-inflammatory effects by suppressing the STAT3/NF-κB/iNOS/COX-2 signaling pathway.[22]
Experimental Validation: Assessing Anti-inflammatory Potential
Protocol 4.2.1: In Vitro COX Inhibition Assay
This assay measures the ability of the compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, arachidonic acid (substrate), and varying concentrations of this compound.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Prostaglandin Measurement: Quantify the production of prostaglandin E2 (PGE2) using an ELISA kit.
-
Data Analysis: Calculate the IC50 values for COX-1 and COX-2 inhibition to determine the compound's potency and selectivity.
Neuroprotective Potential: A Glimmer of Hope for Neurodegenerative Diseases
Certain imidazo[1,5-a]pyridine derivatives have shown promise in the context of neurodegenerative disorders, particularly Alzheimer's disease.[23]
Mechanism of Action: Targeting Neurological Pathways
-
5-HT4 Receptor Partial Agonism: Imidazo[1,5-a]pyridine derivatives have been developed as 5-HT4 receptor partial agonists, which are believed to have both symptomatic and disease-modifying effects in cognitive disorders.[23]
-
β-Amyloid Plaque Imaging: The structural similarity of some imidazo[1,2-a]pyridines to ligands for β-amyloid aggregates suggests a potential application in the diagnosis of Alzheimer's disease.[24]
Experimental Validation: Evaluating Neuroprotective Effects
Protocol 5.2.1: In Vitro β-Amyloid Aggregation Assay
This assay assesses the ability of the compound to inhibit the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease.
-
Aβ Peptide Preparation: Prepare a solution of Aβ(1-42) peptide.
-
Aggregation Induction: Induce aggregation of the Aβ peptide by incubation at 37°C.
-
Compound Treatment: Add varying concentrations of this compound to the Aβ solution before or during the aggregation process.
-
Thioflavin T Fluorescence: Monitor the extent of aggregation by measuring the fluorescence of Thioflavin T, a dye that binds to amyloid fibrils.
-
Data Analysis: Determine the concentration of the compound that inhibits Aβ aggregation by 50%.
Conclusion: A Scaffold of Opportunity
While direct experimental data for this compound is nascent, the extensive research on the broader imidazo[1,5-a]pyridine and related imidazopyridine families provides a strong rationale for its investigation as a potential therapeutic agent. Its structural features suggest a high probability of exhibiting anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to systematically evaluate the biological profile of this promising compound and unlock its full therapeutic potential.
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A Technical Guide to the Solubility of 1-Bromo-3-phenylimidazo[1,5-a]pyridine in Organic Solvents
Abstract
This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of 1-Bromo-3-phenylimidazo[1,5-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for solubility determination. We will explore the physicochemical properties of the imidazo[1,5-a]pyridine scaffold, detail authoritative experimental protocols for quantitative and qualitative solubility assessment, and provide a reasoned selection of suitable organic solvents based on evidence from synthetic chemistry literature.
Introduction: The Critical Role of Solubility
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a cornerstone of successful drug development and chemical process scale-up.[1][2] For a compound like this compound, which belongs to a class of privileged pharmacophoric scaffolds, understanding its behavior in various organic solvents is paramount.[3] Poor solubility can lead to significant challenges, including unpredictable results in biological assays, difficulties in purification, and poor bioavailability in later developmental stages.[1][2] This guide aims to equip the researcher with the foundational knowledge and practical tools to expertly navigate the solubility landscape of this important molecule.
Theoretical Considerations for Solubility Prediction
Before embarking on experimental determination, a theoretical assessment based on the molecular structure of this compound can provide valuable guidance in solvent selection. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4]
Molecular Structure: this compound (CAS No: 104202-15-5, Molecular Formula: C₁₃H₉BrN₂) is a solid at room temperature.[5][6] Its structure features:
-
A fused aromatic heterocyclic system (imidazo[1,5-a]pyridine): This bicyclic core contains nitrogen atoms which can act as hydrogen bond acceptors, contributing to its polarity.
-
A phenyl group: This large, nonpolar substituent will favor solubility in solvents with aromatic character or lower polarity.
-
A bromine atom: The bromo-substituent adds to the molecular weight and introduces a degree of polarizability, but it does not significantly contribute to hydrogen bonding.
Based on these features, it is anticipated that this compound will exhibit limited solubility in highly polar, protic solvents like water and better solubility in a range of organic solvents. A related compound, 5-methylimidazo[1,5-a]pyridine, is described as having low solubility but is soluble in some polar organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane, and ethanol.[7] This suggests a similar profile for our target compound.
The following diagram illustrates the logical flow for predicting and determining solubility.
Caption: Logical workflow for solubility assessment.
Experimental Determination of Solubility
To obtain reliable and reproducible solubility data, a systematic experimental approach is necessary. We will detail both a qualitative classification method for rapid screening and the "gold standard" quantitative method.
Qualitative Solubility Classification
This initial screening provides a rapid assessment of the compound's solubility in a range of common laboratory solvents, helping to classify it based on its acidic, basic, or neutral character.[8][9]
Protocol:
-
Preparation: In a series of small, labeled test tubes, add approximately 25 mg of this compound.
-
Solvent Addition: To each test tube, add 0.75 mL of a single solvent in three 0.25 mL portions. After each addition, vortex or shake the tube vigorously for at least 30 seconds.[8]
-
Observation: Observe the mixture closely. A compound is considered "soluble" if it dissolves completely. If any solid remains, it is classified as "insoluble" in that solvent at that concentration.
-
Solvent Progression: Test the following solvents in a logical sequence:
-
Water
-
5% HCl (aq)
-
5% NaOH (aq)
-
Common organic solvents: Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Hexane.
-
Quantitative Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is widely regarded as the most reliable technique for determining thermodynamic (or equilibrium) solubility.[10][11] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility at a given temperature.
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains at equilibrium.
-
Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into each vial.
-
Equilibration: Seal the vials tightly and place them in a shaker or on a rotator in a constant temperature bath (typically 25 °C). Allow the samples to equilibrate for a sufficient period (24 to 48 hours is common) to ensure saturation is reached.[2]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for the solid to settle. To ensure complete removal of undissolved solids, centrifuge the vials at high speed.
-
Sample Analysis: Carefully withdraw a known volume of the supernatant (the clear, saturated solution). The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. A calibration curve must be prepared using standard solutions of known concentrations.
-
UV-Vis Spectroscopy: If the compound has a distinct chromophore, this can be a rapid method, also requiring a calibration curve.
-
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
The following diagram outlines the shake-flask experimental workflow.
Caption: Shake-Flask method for quantitative solubility.
Recommended Organic Solvents and Expected Solubility Profile
Based on an analysis of synthetic procedures for imidazo[1,5-a]pyridines, we can infer a list of solvents in which this compound is likely to be soluble to a degree suitable for chemical reactions and purification.
| Solvent Class | Specific Solvents | Expected Solubility | Rationale / Source of Insight |
| Polar Aprotic | Dimethylformamide (DMF) | High | Used as a reaction solvent in the synthesis of related quinoline derivatives, indicating good solvating power for such scaffolds.[3] |
| Dimethyl Sulfoxide (DMSO) | High | A related compound, 5-methylimidazo[1,5-a]pyridine, is soluble in DMSO.[7] Often used for stock solutions in biological screening.[1] | |
| Tetrahydrofuran (THF) | Moderate to High | Used as a solvent in the synthesis of some imidazo[1,5-a]pyridine derivatives.[12] | |
| Acetone | Moderate | A common polar aprotic solvent; a related synthesis noted precipitation when using acetone, implying some solubility but potentially less than DCM.[12] | |
| Ethyl Acetate (EtOAc) | Moderate | Frequently used as an eluent in column chromatography for the purification of imidazo[1,5-a]pyridines, suggesting moderate solubility.[3] | |
| Chlorinated | Dichloromethane (DCM) | High | A related compound is soluble in DCM.[7] Used as a solvent in synthesis and for dissolving final products.[12][13] |
| Polar Protic | Ethanol (EtOH) | Moderate | Used for recrystallization and as a reaction solvent in some syntheses, indicating solubility is likely moderate and temperature-dependent.[3] |
| Methanol (MeOH) | Moderate | Similar to ethanol, expected to be a reasonably good solvent. | |
| Nonpolar | Toluene | Low to Moderate | Used in azeotropic removal of water during synthesis, suggesting some solubility, especially at elevated temperatures.[13] |
| Hexane / Petroleum Ether | Low / Insoluble | Commonly used as an anti-solvent or a nonpolar component of the eluent in chromatography to induce precipitation or control retention, indicating poor solubility.[3] |
Conclusion
While direct, quantitative solubility data for this compound is not widely published, a combination of theoretical analysis and insights from synthetic methodologies provides a robust framework for understanding its behavior in organic solvents. The compound is predicted to have good solubility in polar aprotic solvents like DMF, DMSO, and DCM, and moderate solubility in polar protic solvents like ethanol. Its solubility is expected to be low in nonpolar aliphatic solvents such as hexane. For definitive quantitative data, the shake-flask method remains the gold standard. The protocols and data presented in this guide offer a comprehensive starting point for any researcher or drug development professional working with this promising class of molecules.
References
-
Baka, E.; Comer, J. E. A.; Takács-Novák, K. Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. J. Pharm. Biomed. Anal. 2008, 46 (2), 335–341. [Link]
-
Glomme, A.; März, J.; Dressman, J. B. Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. J. Pharm. Sci. 2005, 94 (1), 1-16. [Link]
-
Avdeef, A. The Rise of Shake-Flask Solubility. Solubility & Dissolution News. [Link]
-
University of Toronto. Experiment 1: Determination of Solubility Class. [Link]
-
Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
-
Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Kuleshova, E. et al. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein J. Org. Chem. 2020, 16, 2818–2828. [Link]
-
ChemBK. Imidazo[1,5-a]pyridine, 5-methyl-. [Link]
-
Kuleshova, E. et al. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein J. Org. Chem. 2020, 16, 2818–2828. [Link]
-
Mihorianu, M. et al. Synthesis of novel imidazo[1,5-a]pyridine derivates. Rev. Roum. Chim. 2011, 56(7), 689-694. [Link]
-
ResearchGate. (PDF) Synthesis of novel imidazo[1,5-a]pyridine derivates. [Link]
-
PubChemLite. This compound. [Link]
-
Revue Roumaine de Chimie. SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. [Link]
-
NIH. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. [Link]
-
Organic Chemistry Portal. Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle. [Link]
-
Revue Roumaine de Chimie. SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. [Link]
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Methodological & Application
The Strategic Utility of 1-Bromo-3-phenylimidazo[1,5-a]pyridine in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling a Versatile Heterocyclic Building Block
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds and functional materials. Its unique electronic properties and structural rigidity make it a highly sought-after target in medicinal chemistry and materials science. Within this class of compounds, 1-bromo-3-phenylimidazo[1,5-a]pyridine emerges as a particularly valuable and versatile building block. The strategic placement of a bromine atom at the C1-position, a site amenable to a wide array of cross-coupling reactions, unlocks a gateway to a diverse chemical space of functionalized 3-phenylimidazo[1,5-a]pyridine derivatives. This guide provides an in-depth exploration of the synthesis and synthetic applications of this key intermediate, offering detailed protocols and expert insights for researchers, scientists, and professionals in drug development.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step sequence: the initial construction of the 3-phenylimidazo[1,5-a]pyridine core, followed by a regioselective bromination at the C1-position.
Part 1: Synthesis of the 3-Phenylimidazo[1,5-a]pyridine Scaffold
The formation of the imidazo[1,5-a]pyridine core can be accomplished through various methods. A common approach involves the cyclocondensation of a 2-(aminomethyl)pyridine derivative with a suitable carbonyl compound or its equivalent. One documented, albeit low-yielding, method involves the reaction of 2-(aminomethyl)pyridine with α-nitrotoluene[1].
Protocol 1: Synthesis of 3-Phenylimidazo[1,5-a]pyridine
This protocol is adapted from established methods for the synthesis of the imidazo[1,5-a]pyridine core.
Materials:
-
2-(Aminomethyl)pyridine
-
α-Nitrotoluene
-
Polyphosphoric acid (PPA)
-
Phosphorous acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/hexanes solvent system
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(aminomethyl)pyridine (1.0 equiv) and α-nitrotoluene (1.2 equiv).
-
Carefully add polyphosphoric acid (PPA) (10 wt equiv) and phosphorous acid (5 wt equiv) to the reaction mixture.
-
Heat the mixture to 140-160 °C and stir for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford pure 3-phenylimidazo[1,5-a]pyridine.
Causality Behind Experimental Choices:
-
Polyphosphoric acid and Phosphorous Acid: This acidic mixture acts as both the solvent and the catalyst, promoting the cyclocondensation and dehydration steps required to form the heterocyclic ring.
-
High Temperature: The reaction requires significant thermal energy to overcome the activation barrier for the cyclization process.
-
Aqueous Workup and Extraction: These steps are crucial for neutralizing the strong acid, separating the organic product from inorganic salts, and isolating the desired compound.
Part 2: Regioselective C1-Bromination
With the 3-phenylimidazo[1,5-a]pyridine core in hand, the next critical step is the regioselective introduction of a bromine atom at the C1-position. The electronic nature of the imidazo[1,5-a]pyridine ring system directs electrophilic substitution to this position. N-Bromosuccinimide (NBS) is an ideal reagent for this transformation, offering mild reaction conditions and high selectivity[2][3][4].
Protocol 2: Synthesis of this compound
This protocol is based on analogous halogenations of imidazo[1,5-a]pyridines and related heterocycles.
Materials:
-
3-Phenylimidazo[1,5-a]pyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or Dichloromethane)
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/hexanes solvent system
Procedure:
-
Dissolve 3-phenylimidazo[1,5-a]pyridine (1.0 equiv) in anhydrous acetonitrile in a round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 equiv) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield this compound.
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is a convenient and selective source of electrophilic bromine. Its use avoids the hazards associated with handling elemental bromine.
-
Low Temperature: Starting the reaction at 0 °C helps to control the reactivity of the bromination and minimize the formation of potential side products.
-
Acetonitrile as Solvent: Acetonitrile is a polar aprotic solvent that is suitable for this type of electrophilic substitution reaction. Dichloromethane can also be used.
-
Sodium Thiosulfate Quench: This step is essential to neutralize any unreacted NBS, preventing further reactions during workup.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway to this compound.
Application in Organic Synthesis: A Gateway to Functionalized Derivatives
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-heteroatom bonds at the C1-position. This allows for the introduction of a wide variety of substituents, leading to the rapid diversification of the core scaffold.
Suzuki-Miyaura Coupling: Synthesis of 1-Aryl-3-phenylimidazo[1,5-a]pyridines
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl linkages. The reaction of this compound with various arylboronic acids provides access to a range of 1,3-diaryl-substituted imidazo[1,5-a]pyridines.
Protocol 3: Suzuki-Miyaura Coupling of this compound
This protocol is a general procedure based on established methods for Suzuki-Miyaura couplings of bromoheterocycles.
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Argon or Nitrogen atmosphere
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.03 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 90-100 °C and stir for 8-16 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 1-aryl-3-phenylimidazo[1,5-a]pyridine.
Quantitative Data: Representative Suzuki-Miyaura Coupling Reactions
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 12 | 90-98 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 16 | 80-90 |
Yields are based on analogous reactions and represent expected outcomes.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki-Miyaura reactions. The choice of catalyst and ligand can be optimized for specific substrates.
-
Base: The base is crucial for the transmetalation step in the catalytic cycle. Carbonates like K₂CO₃ and Cs₂CO₃ are commonly used.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is necessary to prevent catalyst degradation.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Sonogashira Coupling: Synthesis of 1-Alkynyl-3-phenylimidazo[1,5-a]pyridines
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to alkynyl-substituted imidazo[1,5-a]pyridines. These products are valuable intermediates for further transformations or as final targets in materials science.
Protocol 4: Sonogashira Coupling of this compound
This is a general protocol based on standard Sonogashira coupling conditions[5][6].
Materials:
-
This compound
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (2-3 mol%)
-
Copper(I) iodide (CuI) (3-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.03 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (THF or DMF) followed by the base (Et₃N or DIPA, 2-3 equiv).
-
Add the terminal alkyne (1.1 equiv) dropwise to the stirred mixture.
-
Stir the reaction at room temperature or heat gently to 50-60 °C. Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst.
-
Rinse the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Palladium and Copper Co-catalyst: The Sonogashira reaction traditionally employs a dual catalytic system. Palladium facilitates the oxidative addition of the aryl halide, while copper(I) forms a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex[6].
-
Amine Base: The amine serves as both a base to deprotonate the terminal alkyne and as a solvent or co-solvent.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to side reactions such as the homocoupling of the alkyne (Glaser coupling).
Diagram of the Sonogashira Coupling Workflow
Caption: Experimental workflow for the Sonogashira coupling.
Heck Coupling: Synthesis of 1-Alkenyl-3-phenylimidazo[1,5-a]pyridines
The Heck reaction provides a method for the vinylation of this compound, leading to the formation of styrenyl-type derivatives, which are important structural motifs in various functional molecules.
Protocol 5: Heck Coupling of this compound
This protocol is a general procedure for the Heck reaction based on established methodologies[7][8].
Materials:
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4-10 mol%)
-
Triethylamine (Et₃N) or Sodium carbonate (Na₂CO₃)
-
Anhydrous DMF or Acetonitrile
-
Argon or Nitrogen atmosphere
Procedure:
-
In a Schlenk tube, combine this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and P(o-tol)₃ (0.04 equiv).
-
Add the base (Et₃N, 2.0 equiv) and the anhydrous solvent (DMF).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add the alkene (1.5 equiv) and seal the tube.
-
Heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or TLC.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Pd(OAc)₂ and Phosphine Ligand: This is a common catalytic system for Heck reactions. The phosphine ligand stabilizes the palladium center and influences the reactivity and selectivity of the reaction.
-
Base: The base is required to neutralize the HBr that is formed during the catalytic cycle, regenerating the active Pd(0) catalyst.
-
High Temperature: Heck reactions often require elevated temperatures to facilitate the key steps of the catalytic cycle, including migratory insertion and β-hydride elimination.
Conclusion and Future Outlook
This compound stands out as a highly valuable and strategically important building block in organic synthesis. Its straightforward two-step synthesis, followed by its versatile reactivity in a range of palladium-catalyzed cross-coupling reactions, provides a powerful platform for the generation of diverse libraries of functionalized imidazo[1,5-a]pyridine derivatives. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this compound in their drug discovery and materials science endeavors. The continued exploration of new catalytic systems and reaction conditions will undoubtedly further expand the utility of this and related heterocyclic building blocks in the years to come.
References
-
Li, Y., et al. (2021). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules, 26(3), 601. [Link]
-
Trofimov, A., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 239-247. [Link]
-
Roslan, I. I., et al. (2016). Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle. The Journal of Organic Chemistry, 81(19), 9167-9174. [Link]
-
He, P., et al. (2023). Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source. Letters in Organic Chemistry, 20(1), 72-76. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Zhang, J., et al. (2015). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. Organic & Biomolecular Chemistry, 13(28), 7763-7769. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
-
Mphahlele, M. J., et al. (2020). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 10(58), 35213-35226. [Link]
-
Das, S., et al. (2021). Metal-free regioselective bromination of imidazo-heteroarenes: the dual role of an organic bromide salt in electrocatalysis. Green Chemistry, 23(12), 4417-4424. [Link]
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Application Notes and Protocols for Suzuki Coupling Reactions with 1-Bromo-3-phenylimidazo[1,5-a]pyridine
Introduction: The Strategic Importance of Imidazo[1,5-a]pyridines and the Power of Suzuki Coupling
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] Its unique electronic properties and structural rigidity make it a cornerstone for the development of novel therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs.[1] The ability to functionalize this core structure with precision is paramount for tuning its biological activity and physicochemical properties. Among the myriad of synthetic transformations available, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds.[2][3]
This palladium-catalyzed reaction offers several advantages that are particularly relevant for complex drug development pipelines: mild reaction conditions, tolerance of a broad range of functional groups, and the use of generally stable and less toxic organoboron reagents.[3][4] This guide provides a comprehensive overview and detailed protocols for the successful application of Suzuki coupling reactions to 1-Bromo-3-phenylimidazo[1,5-a]pyridine, a key intermediate for the synthesis of a diverse library of derivatives. We will delve into the mechanistic underpinnings of the reaction, offer practical guidance on catalyst and reagent selection, and provide step-by-step protocols and troubleshooting advice tailored for researchers and drug development professionals.
The Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[2][5][6] Understanding these fundamental steps is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The three key stages are:
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This step forms a square-planar Pd(II) complex.[5][6] The reactivity of the aryl bromide is influenced by the electron density of the aromatic system; electron-withdrawing groups can facilitate this step.[2]
-
Transmetalation: In this crucial step, the organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3][5] The choice of base and solvent is critical and often interdependent, influencing both the rate and efficiency of transmetalation.[7]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic groups on the palladium center couple and are eliminated. This regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general method for the Suzuki coupling of this compound with a representative arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for different boronic acid partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃ with a ligand like SPhos, 1-2 mol% Pd)[8][9]
-
Solvent (e.g., 1,4-dioxane/water (4:1), toluene, or DMF, 0.1-0.2 M)[2][10]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial as oxygen can lead to catalyst decomposition and side reactions.[7]
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst and ligand (if using a two-component system). Then, add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[11]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired coupled product.[11]
Data Presentation: Representative Suzuki Couplings
The following table summarizes successful Suzuki coupling reactions with heteroaromatic bromides, providing a starting point for condition screening with this compound.
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 95 | [10] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 80 | [12] |
| 3 | 2-Methylphenylboronic acid | PEPPSI-IPr (2) | - | K-tert-butoxide (2) | Isopropanol | RT | 92 | [13] |
| 4 | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ (3) | Dioxane/H₂O | 80 | 85 | [14] |
| 5 | Indole-5-boronic acid pinacol ester | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | Dioxane/H₂O | 120 (µW) | 53 | [15] |
Experimental Workflow
The general workflow for performing and analyzing a Suzuki coupling reaction is depicted below.
Caption: General workflow for Suzuki coupling reactions.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Below are common issues and potential solutions, particularly relevant for nitrogen-containing heterocycles.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive Catalyst: Pd(0) species has decomposed. | Use a fresh batch of catalyst or a more air-stable precatalyst. Ensure the reaction is thoroughly deoxygenated.[7] |
| Poor Ligand Choice: Ligand is not suitable for the specific substrate. | For heteroaromatic substrates, consider bulky, electron-rich phosphine ligands like SPhos or XPhos.[8][9] | |
| Ineffective Base/Solvent: The combination does not promote transmetalation. | Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems. The base must be strong enough but not cause degradation.[7] | |
| Protodeboronation | Decomposition of Boronic Acid: The boronic acid is replaced by a hydrogen atom. | This is common with electron-rich or heteroaryl boronic acids.[7] Use milder bases (e.g., KF, K₂CO₃), anhydrous conditions, or convert the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester).[2][7] |
| Homocoupling | Glaser-Hay type coupling of boronic acids: Can be promoted by oxygen. | Ensure the reaction is strictly anaerobic.[7] |
| Reductive coupling of the aryl halide. | This may indicate issues with the transmetalation step. Re-evaluate the base and boronic acid stoichiometry. | |
| Catalyst Poisoning | Coordination of Nitrogen Heterocycle to Palladium: The nitrogen atom of the imidazo[1,5-a]pyridine can coordinate to the palladium center, inhibiting catalytic activity. | This is a known challenge with nitrogen-rich heterocycles.[12][16] Using more electron-donating and sterically hindered ligands can help mitigate this by favoring the desired catalytic cycle intermediates.[9] Increasing catalyst loading may also be necessary. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an invaluable method for the C-1 functionalization of this compound. By understanding the underlying mechanism and carefully selecting the reaction components—particularly the catalyst, ligand, and base—researchers can efficiently synthesize a wide array of novel derivatives. While challenges such as catalyst poisoning by nitrogen heterocycles exist, the use of modern, highly active catalyst systems and thoughtful reaction optimization can overcome these hurdles. The protocols and troubleshooting guide provided herein serve as a robust starting point for scientists engaged in the discovery and development of new chemical entities based on the imidazo[1,5-a]pyridine scaffold.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Singh, U. K., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. [Link]
-
Al-Masum, M., & Kumar, C. S. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Journal of the Serbian Chemical Society, 69(11), 899-928. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(42), 13549-13555. [Link]
-
National Institutes of Health. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 289, 1-45. [Link]
-
Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-32). Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using... [Link]
-
RSC Publishing. (n.d.). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. [Link]
-
ACS Publications. (n.d.). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]
-
MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. [Link]
-
ACS Publications. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura Reagent Guide. [Link]
-
Semantic Scholar. (n.d.). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
Semantic Scholar. (n.d.). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. [Link]
-
Organic Chemistry Portal. (n.d.). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Application Notes and Protocols: 1-Bromo-3-phenylimidazo[1,5-a]pyridine as a Versatile Chemical Intermediate in Cross-Coupling Reactions
Prepared by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides detailed application notes and experimental protocols for the use of 1-Bromo-3-phenylimidazo[1,5-a]pyridine as a key chemical intermediate in modern synthetic organic chemistry. The document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical methodologies for employing this versatile building block in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The protocols are designed to be self-validating, with explanations for the causal relationships behind experimental choices, ensuring both reproducibility and a deeper understanding of the reaction mechanisms.
Introduction: The Strategic Importance of the Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine core is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. Its unique electronic properties and rigid structure make it a sought-after scaffold in medicinal chemistry and materials science. This compound, in particular, serves as a highly valuable intermediate, offering a reactive handle at the C1 position for the introduction of diverse molecular fragments through transition-metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of chemical space around the imidazo[1,5-a]pyridine core, facilitating the development of novel therapeutic agents and advanced materials.
Synthesis of the Intermediate: this compound
A common and effective method for the synthesis of this compound involves the direct bromination of the parent 3-phenylimidazo[1,5-a]pyridine. The C1 position of the imidazo[1,5-a]pyridine ring is electron-rich and susceptible to electrophilic substitution.
Protocol 1: Synthesis of 3-Phenylimidazo[1,5-a]pyridine
The precursor, 3-phenylimidazo[1,5-a]pyridine, can be synthesized via the cyclocondensation of 2-(aminomethyl)pyridine with benzaldehyde, followed by oxidation, or through other established methods.[1]
Protocol 2: Bromination of 3-Phenylimidazo[1,5-a]pyridine
This protocol describes the electrophilic bromination at the C1 position.
Materials:
-
3-Phenylimidazo[1,5-a]pyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-phenylimidazo[1,5-a]pyridine (1.0 equiv) in anhydrous acetonitrile (0.1 M), add N-Bromosuccinimide (1.05 equiv) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The C1-bromo substituent of this compound is well-suited for palladium-catalyzed Suzuki-Miyaura coupling, enabling the formation of a C-C bond with a wide range of boronic acids and their derivatives. This reaction is a cornerstone of modern organic synthesis for constructing biaryl and hetero-biaryl structures.[2][3]
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is essential for the catalytic cycle. The choice of ligand is critical; bulky, electron-rich phosphine ligands such as SPhos or XPhos are often employed to promote oxidative addition and reductive elimination.
-
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents.
Protocol 3: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 1,3-diphenylimidazo[1,5-a]pyridine.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 80-90 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DME/H₂O | 90 | 16 | 75-85 |
Note: Yields are indicative and may vary based on reaction scale and purity of reagents.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling aryl halides with a wide variety of amines.[4][5] this compound is an excellent substrate for this reaction, enabling the synthesis of a diverse library of 1-amino-3-phenylimidazo[1,5-a]pyridine derivatives, which are of significant interest in medicinal chemistry.
Causality Behind Experimental Choices:
-
Catalyst System: This reaction is catalyzed by palladium, with the choice of ligand being crucial for high yields and broad substrate scope. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often preferred as they facilitate the reductive elimination step.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is a common choice.
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used to prevent side reactions.
Protocol 4: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), Pd₂(dba)₃ (1.5 mol%), and RuPhos (3 mol%) to a dry Schlenk tube with a magnetic stir bar.
-
Add sodium tert-butoxide (1.2 equiv).
-
Add anhydrous toluene, followed by morpholine (1.1 equiv) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and quench with water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to yield the desired product.
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | RuPhos (3) | NaOtBu (1.2) | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 12-24 | 75-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS (1.5) | Dioxane | 100 | 18 | 70-85 |
Note: Yields are indicative and may vary based on the specific substrates and reaction conditions.
Visualization: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a highly effective and versatile intermediate for the synthesis of complex molecules. The protocols detailed in this guide for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide robust and reproducible methods for the functionalization of the imidazo[1,5-a]pyridine scaffold. By understanding the underlying principles of these reactions, researchers can further expand the utility of this valuable building block in drug discovery and materials science.
References
-
Roslan, I. I., Ng, K.-H., Wu, J.-E., Chuah, G.-K., & Jaenicke, S. (2016). Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle. The Journal of Organic Chemistry, 81(19), 9167–9174. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ResearchGate. A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one.... [Link]
-
PubChem. This compound. [Link]
-
Myasnyanko, V. O., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2856–2867. [Link]
-
Kashani, S. K., Jessiman, J. E., & Vantourout, J. C. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Tu, D., et al. (2024). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. RSC Advances, 14(41), 29835-29848. [Link]
-
Wang, Z., et al. (2014). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 19(12), 20994-21002. [Link]
-
Gu, Z., et al. (2018). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(3), 1321-1329. [Link]
-
Wu, G., et al. (2019). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules, 24(23), 4252. [Link]
-
ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Reddy, B. V. S., et al. (2012). Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine. Organic Letters, 14(15), 3878–3881. [Link]
-
Wang, Y., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Catalysts, 12(11), 1432. [Link]
-
Bessad, A., et al. (2022). Alkali halides as nucleophilic reagent sources for N-directed palladium-catalysed ortho-C–H halogenation of s-tetrazines and other heteroaromatics. RSC Advances, 12(47), 30477–30485. [Link]
-
ResearchGate. Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5- a ]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. [Link]
-
Beilstein Journals. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Link]
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Application Notes and Protocols for 1-Bromo-3-phenylimidazo[1,5-a]pyridine in Cross-Coupling Reactions
Introduction
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials.[1][2] Its unique electronic properties and structural rigidity make it a valuable building block in medicinal chemistry and materials science.[1][2] This guide provides detailed experimental protocols for the utilization of a key intermediate, 1-Bromo-3-phenylimidazo[1,5-a]pyridine, in two of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
These protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions, but also the scientific rationale behind the choice of reagents and conditions. By leveraging the reactivity of the C1-bromo substituent, a diverse array of functionalized 3-phenylimidazo[1,5-a]pyridine derivatives can be accessed, paving the way for the exploration of new chemical space and the development of novel molecular entities.
Physicochemical Properties and Safety Information
Before commencing any experimental work, it is crucial to be familiar with the properties of this compound.
| Property | Value | Source |
| CAS Number | 104202-15-5 | [3][4] |
| Molecular Formula | C₁₃H₉BrN₂ | [3][5] |
| Molecular Weight | 273.13 g/mol | [3][4] |
| Appearance | White to amber or dark green powder/crystal | [3] |
| Purity | Typically ≥97.0% (GC) | [3][4] |
| Predicted [M+H]⁺ | 273.00218 | [5] |
Safety Precautions: this compound is an irritant.[6][7] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7] All manipulations should be performed in a well-ventilated fume hood.[6][7]
Synthesis of this compound (Proposed)
While commercially available, a plausible synthetic route to this compound can be inferred from the synthesis of related imidazo[1,5-a]pyridines. A common method involves the cyclization of a 2-(aminomethyl)pyridine derivative. The subsequent bromination at the C1 position can be achieved using a suitable brominating agent. A potential synthetic workflow is outlined below.
Caption: Proposed synthetic workflow for this compound.
Application 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds.[8] In this application, the bromine atom at the C1 position of this compound is displaced by an aryl or vinyl group from a boronic acid or ester, catalyzed by a palladium complex.
Rationale for Reagent Selection
-
Catalyst: Palladium(0) complexes are the active catalysts.[8] While various precursors can be used, [Pd(PPh₃)₄] is a common choice due to its commercial availability and ease of handling.
-
Base: A base is required to activate the boronic acid.[8] Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed. The choice of base can influence the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base is typically used to facilitate the dissolution of both the organic and inorganic reagents.[9]
Detailed Experimental Protocol: Synthesis of 1,3-Diphenylimidazo[1,5-a]pyridine
This protocol describes the coupling of this compound with phenylboronic acid.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 mmol, 273 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (8 mL)
-
Water (2 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture of toluene and water to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 8-16 hours), cool the mixture to room temperature.
-
Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1,3-diphenylimidazo[1,5-a]pyridine.
Expected Characterization of 1,3-Diphenylimidazo[1,5-a]pyridine
-
¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-8.7 ppm). The disappearance of the characteristic signals of the starting material and the appearance of new aromatic signals corresponding to the newly introduced phenyl group will confirm the product formation. For comparison, the related 1-phenylimidazo[1,5-a]pyridinium salt shows signals in the range of 7.33-8.65 ppm.[10]
-
¹³C NMR: The spectrum should display signals corresponding to the carbons of the two phenyl rings and the imidazo[1,5-a]pyridine core. The related 1-phenylimidazo[1,5-a]pyridinium salt exhibits aromatic carbon signals between 117.9 and 133.9 ppm.[10]
-
Mass Spectrometry (ESI-MS): Calculated for C₁₉H₁₄N₂ [M+H]⁺: 271.1230; found: (experimental value).
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in drug discovery.[11] This protocol outlines the coupling of this compound with a secondary amine, morpholine.
Rationale for Reagent Selection
-
Catalyst System: This reaction typically requires a palladium precursor and a phosphine ligand.[11] A common combination is Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as Xantphos or a biarylphosphine ligand. These ligands facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.
-
Base: A strong, non-nucleophilic base is essential.[11] Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are suitable for this reaction to prevent quenching of the strong base.[12]
Detailed Experimental Protocol: Synthesis of 1-(Morpholin-4-yl)-3-phenylimidazo[1,5-a]pyridine
Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.
Materials:
-
This compound (1.0 mmol, 273 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Xantphos (0.04 mmol, 23 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Anhydrous toluene (10 mL)
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂, Xantphos, and NaOtBu under an inert atmosphere.
-
Add this compound to the tube.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene, followed by the morpholine via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Carefully quench the reaction with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient) to yield 1-(morpholin-4-yl)-3-phenylimidazo[1,5-a]pyridine.
Expected Characterization of 1-(Morpholin-4-yl)-3-phenylimidazo[1,5-a]pyridine
-
¹H NMR: Expect to see characteristic signals for the morpholine protons, typically two triplets around 3.0-4.0 ppm, in addition to the aromatic protons of the imidazo[1,5-a]pyridine and phenyl rings.
-
¹³C NMR: Signals for the two carbons of the morpholine ring should appear in the aliphatic region (around 50-70 ppm), along with the aromatic carbon signals.
-
Mass Spectrometry (ESI-MS): Calculated for C₁₇H₁₇N₃O [M+H]⁺: 280.1444; found: (experimental value).
Conclusion
This compound serves as a versatile building block for the synthesis of a wide range of derivatives through palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide for Suzuki-Miyaura and Buchwald-Hartwig reactions provide a solid foundation for researchers to access novel compounds with potential applications in drug discovery and materials science. The provided characterization data for related compounds will aid in the confirmation of product identity.
References
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. Supplementary Materials. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]
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PubChem. This compound. Retrieved from [Link]
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Hayhow, T. G., et al. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. Chemistry, 26(70), 16818-16823. Retrieved from [Link]
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MDPI. (2022). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. Molecules, 27(15), 4989. Retrieved from [Link]
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Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
-
ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
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Thieme. Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
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ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]
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ResearchGate. The Suzuki coupling reaction of arylbromides with phenylboronic acid. Retrieved from [Link]
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Semantic Scholar. One-Pot Three-Component Synthesis of Imidazo[1,5-a]pyridines. Retrieved from [Link]
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ResearchGate. Optimization of the model Buchwald-Hartwig reaction of morpholine and.... Retrieved from [Link]
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ResearchGate. Suzuki cross-coupling of phenylbromide and phenylboronic acid to yield biphenyl. Retrieved from [Link]
-
RSC Publishing. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. Retrieved from [Link]
-
ResearchGate. Synthesis, Characterization of Novel Morpholino-1, 3, 5-Triazinyl Amino Acid Ester Derivatives and their Anti-Proliferation Activities. Retrieved from [Link]
-
PubMed. A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. Retrieved from [Link]
-
RSC Publishing. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
MDPI. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Retrieved from [Link]
-
JLUpub. Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. Retrieved from [Link]
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Applications in Medicinal Chemistry for Imidazo[1,5-a]pyridines: A Guide for Drug Discovery Professionals
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides an in-depth exploration of the applications of imidazo[1,5-a]pyridine derivatives across various therapeutic areas, complete with detailed synthetic and biological evaluation protocols to empower researchers in their drug discovery endeavors.
I. Introduction to the Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine core, a nitrogen-containing fused bicyclic system, serves as a versatile template for the design of novel therapeutic agents. Its unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of pharmacological activities. This adaptability has led to the development of imidazo[1,5-a]pyridine derivatives with potent anticancer, anti-inflammatory, and central nervous system (CNS) modulating properties. This document will delve into these key applications, providing both the rationale behind the therapeutic targeting and the practical methodologies for synthesis and evaluation.
II. Anticancer Applications: Targeting Uncontrolled Cell Proliferation
Imidazo[1,5-a]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often centered around the inhibition of key enzymes involved in cancer cell signaling and proliferation.
A. Mechanism of Action: Kinase Inhibition
A primary anticancer strategy for this scaffold involves the inhibition of protein kinases, which are crucial regulators of cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Imidazo[1,5-a]pyridine-based compounds have been designed as potent inhibitors of various kinases, including epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overexpressed in solid tumors.
Workflow for Developing Imidazo[1,5-a]pyridine-based Kinase Inhibitors
Caption: A streamlined workflow for the discovery of anticancer imidazo[1,5-a]pyridines.
B. Protocol: One-Pot, Three-Component Synthesis of Imidazo[1,5-a]pyridines
This protocol describes an efficient microwave-assisted, one-pot synthesis of substituted imidazo[1,5-a]pyridines.
Materials:
-
Pyridyl ketone (1 mmol)
-
Aromatic aldehyde (2 mmol)
-
Ammonium acetate (6 mmol)
-
Lithium chloride (2 mmol)
-
Acetic acid (0.5 mL)
-
Ethanol
-
Acetone
-
Microwave reactor
-
Standard laboratory glassware
Procedure:
-
In a microwave-safe reaction vessel, combine the pyridyl ketone (1 mmol), aromatic aldehyde (2 mmol), ammonium acetate (0.462 g, 6 mmol), lithium chloride (0.1 g, 2 mmol), and acetic acid (0.5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture for 3 minutes at a suitable power level to maintain a consistent temperature (optimized for the specific reactants).
-
After cooling, the solid residue is washed with water to remove excess reagents and salts.
-
The crude product can be further purified by recrystallization from an ethanol/acetone mixture or by column chromatography on silica gel.
C. Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Human cancer cell line (e.g., SK-LU-1, HepG2, MCF-7)
-
Complete cell culture medium
-
Imidazo[1,5-a]pyridine compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of the imidazo[1,5-a]pyridine compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
III. Anti-inflammatory Applications: Modulation of Immune Responses
Chronic inflammation is a key driver of numerous diseases. Imidazo[1,5-a]pyridines have been investigated as potent anti-inflammatory agents, primarily through their action as inverse agonists of the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγt or RORc).
A. Mechanism of Action: RORc Inverse Agonism
RORc is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells, which are major producers of the pro-inflammatory cytokine Interleukin-17 (IL-17). By acting as inverse agonists, imidazo[1,5-a]pyridines can suppress the transcriptional activity of RORc, leading to reduced IL-17 production and a dampening of the inflammatory response.
Signaling Pathway of RORc Inverse Agonists in Th17 Cells
Caption: Mechanism of action of imidazo[1,5-a]pyridine RORc inverse agonists.
B. Protocol: RORc Inverse Agonist Cellular Assay
This protocol outlines a method to assess the ability of imidazo[1,5-a]pyridine compounds to inhibit IL-17 production in human primary T-cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Naïve CD4+ T-cell isolation kit
-
Th17 cell differentiation cocktail (containing anti-CD3, anti-CD28, TGF-β, IL-6, IL-23, anti-IL-4, and anti-IFN-γ)
-
Imidazo[1,5-a]pyridine compounds dissolved in DMSO
-
ELISA kit for human IL-17A
-
Cell culture plates and reagents
Procedure:
-
Isolate naïve CD4+ T-cells from human PBMCs.
-
Culture the isolated T-cells in plates pre-coated with anti-CD3 and anti-CD28 antibodies.
-
Add the Th17 differentiation cocktail to the cells.
-
Add serial dilutions of the imidazo[1,5-a]pyridine compounds to the culture. Include a vehicle control.
-
Incubate the cells for 3-5 days to allow for Th17 differentiation and cytokine production.
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-17A in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 value for the inhibition of IL-17 production for each compound.
IV. Central Nervous System (CNS) Applications
The imidazo[1,5-a]pyridine scaffold has shown significant promise in the development of agents targeting CNS disorders, including cognitive impairments associated with Alzheimer's disease and anxiety.
A. Mechanism of Action: 5-HT4 Receptor Partial Agonism
For cognitive enhancement, imidazo[1,5-a]pyridines have been developed as partial agonists of the 5-hydroxytryptamine receptor 4 (5-HT4R). Activation of this receptor is known to modulate cholinergic and glutamatergic neurotransmission, which are implicated in learning and memory. Partial agonism is a desirable trait as it can provide therapeutic benefit while minimizing the risk of receptor desensitization and side effects associated with full agonists.
B. Protocol: 5-HT4 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the 5-HT4 receptor.
Materials:
-
Cell membranes from a cell line overexpressing the human 5-HT4 receptor
-
[3H]-GR113808 (a high-affinity 5-HT4 antagonist radioligand)
-
Imidazo[1,5-a]pyridine test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a known 5-HT4 antagonist like GR113808)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
In a 96-well plate, combine the cell membranes, [3H]-GR113808 (at a concentration close to its Kd), and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled 5-HT4 antagonist.
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki (inhibition constant) for each test compound.
C. Quantitative Data Summary
| Compound Class | Therapeutic Area | Target | Key Assay | Potency Range (IC50/Ki) | Reference |
| Bis(1-imidazo[1,5-a]pyridyl)arylmethanes | Anticancer | EGFR Tyrosine Kinase | Cytotoxicity (MTT) | High cytotoxicity reported | |
| Imidazo[1,5-a]pyridines | Anti-inflammatory | RORc | IL-17 Production | >300-fold selectivity for RORc | |
| Imidazo[1,5-a]pyridines | CNS (Cognitive Disorders) | 5-HT4 Receptor | Radioligand Binding | Potent partial agonists |
V. Conclusion and Future Directions
The imidazo[1,5-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the ability to modulate its properties make it an attractive starting point for medicinal chemistry campaigns. Future research will likely focus on further elucidating the mechanisms of action of these compounds, optimizing their pharmacokinetic and pharmacodynamic profiles, and exploring their potential in other therapeutic areas such as viral and neurodegenerative diseases. The protocols provided herein offer a solid foundation for researchers to contribute to this exciting and expanding field.
VI. References
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Rahmati, A., & Khalesi, Z. (2011). One-Pot Three-Component Synthesis of Imidazo[1,5-a]pyridines. International Journal of Organic Chemistry, 1, 15-19. Available at: [Link]
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Nguyen, T. K., et al. (2017). Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. Scientific Reports, 7, 46297. Available at: [Link]
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Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. Available at: [Link]
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Wang, C.-Y., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. Available at: [Link]
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Zheng, C., et al. (2016). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry, 14(44), 10425-10432. Available at: [Link]
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Al-Qatati, A., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(4), 1-1. Available at: [Link]
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Jadhav, S. B., et al. (2015). Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease. European Journal of Medicinal Chemistry, 103, 289-301. Available at: [Link]
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Kumari, H., et al. (2021). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry, 19(30), 6557-6576. Available at: [Link]
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Volkova, Y. A., et al. (2022). Synthesis and evaluation of avermectin-imidazo[1,2-a]pyridine hybrids as potent GABAA receptor modulators. Bioorganic Chemistry, 126, 105904. Available at: [Link]
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Gholami, M., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Recent Patents on Social Medicine, 24(7), 504-513. Available at: [Link]
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Vaskevich, R. I., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2888-2896. Available at: [Link]
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Horton, T. (1994). MTT Cell Assay Protocol. Available at: [Link]
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Fauber, B. P., et al. (2015). Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists. Bioorganic & Medicinal Chemistry Letters, 25(14), 2907-2912. Available at: [Link]
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Li, Y., et al. (2018). Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation. International Journal of Molecular Sciences, 19(12), 3878. Available at: [Link]
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Brown, A. M., et al. (1995). Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain. British Journal of Pharmacology, 116(1), 139-146. Available at: [Link]
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Roth Lab. Assay buffers. Available at: [Link]
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Zhang, Y., et al. (2019). In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. International Journal of Molecular Sciences, 20(15), 3747. Available at: [Link]
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Blondel, O., et al. (1998). Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling. British Journal of Pharmacology, 125(4), 741-751. Available at: [Link]
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Bullock, W. H., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Molecular Cancer Therapeutics, 6(7), 2106-2116. Available at: [Link]
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Wang, Y., et al. (2020). Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy. Nucleic Acids Research, 48(15), 8377-8391. Available at: [Link]
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Cook, J. H., et al. (2022). Development of Inhaled GABAA Receptor Modulators to Improve Airway Function in Bronchoconstrictive Disorders. ACS Pharmacology & Translational Science, 5(3), 169-181. Available at: [Link]
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ResearchGate. MTT assay of the fourteen (14) synthetic compounds against (a)... | Download Scientific Diagram. Available at: [Link]
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Goodacre, S. C., et al. (2006). Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders. Journal of Medicinal Chemistry, 49(1), 35-38. Available at: [Link]
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ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. Available at: [Link]
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Szymańska, E., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(22), 5469. Available at: [Link]
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Zeng, F., et al. (2006). Synthesis and Evaluation of Two 18F-labeled imidazo[1,2-a]pyridine Analogues as Potential Agents for Imaging Beta-Amyloid in Alzheimer's Disease. Bioorganic & Medicinal Chemistry Letters, 16(11), 3015-3018. Available at: [Link]
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Theodorou, A., et al. (2023). Preliminary In Vitro and In Vivo Insights of In Silico Candidate Repurposed Drugs for Alzheimer's Disease. International Journal of Molecular Sciences, 24(9), 7935. Available at: [Link]
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Singh, S., et al. (2023). Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. Journal of Pharmacological and Toxicological Methods, 124, 107353. Available at: [Link]
Application Notes and Protocols for Cross-Coupling Reactions Involving 1-Bromo-3-phenylimidazo[1,5-a]pyridine
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging palladium-catalyzed cross-coupling reactions to functionalize the 1-bromo-3-phenylimidazo[1,5-a]pyridine scaffold. The imidazo[1,5-a]pyridine core is a privileged heterocyclic motif found in numerous biologically active compounds, and the ability to selectively introduce molecular diversity at the 1-position via robust cross-coupling methodologies is of significant interest in medicinal chemistry and materials science.
Introduction: The Strategic Value of Imidazo[1,5-a]pyridines and Cross-Coupling
The imidazo[1,5-a]pyridine bicyclic system is a key pharmacophore, exhibiting a wide range of biological activities. The functionalization of this scaffold is a critical endeavor in the discovery of novel therapeutic agents. Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, offer a powerful and versatile toolkit for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[1] The strategic placement of a bromine atom at the 1-position of the 3-phenylimidazo[1,5-a]pyridine core provides a reactive handle for such transformations, enabling the systematic exploration of structure-activity relationships (SAR).
This guide will detail the synthesis of the key starting material, this compound, and provide in-depth protocols and mechanistic insights for its application in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions.
Part 1: Synthesis of the Key Precursor: this compound
A reliable supply of the starting material is paramount for any synthetic campaign. The synthesis of this compound can be efficiently achieved through a two-step sequence starting from readily available 2-(aminomethyl)pyridine and benzaldehyde, followed by regioselective bromination.
Step 1.1: Synthesis of 3-Phenylimidazo[1,5-a]pyridine
The parent 3-phenylimidazo[1,5-a]pyridine can be synthesized via various methods, with a common approach being the cyclocondensation of 2-(aminomethyl)pyridine with a suitable benzoyl equivalent.[2] An alternative efficient, one-pot synthesis involves the reaction of 2-aminopyridine with phenylacetophenones.[3]
Step 1.2: Regioselective Bromination at the C1-Position
The electrophilic bromination of the 3-phenylimidazo[1,5-a]pyridine core is expected to occur preferentially at the electron-rich C1 position. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for such transformations on electron-rich aromatic and heteroaromatic systems.[4]
Protocol 1: Synthesis of this compound
Materials:
-
3-Phenylimidazo[1,5-a]pyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of 3-phenylimidazo[1,5-a]pyridine (1.0 equiv) in anhydrous acetonitrile in a round-bottom flask, add N-Bromosuccinimide (1.05 equiv) portion-wise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
The following sections provide detailed protocols for the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions using this compound as the substrate. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for the formation of biaryl structures by coupling an organoboron reagent with an organic halide.[5] This reaction is highly valued for its mild conditions and broad functional group tolerance.
Rationale for Component Selection:
-
Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, is the active catalyst. Pd(PPh₃)₄ can also be used directly.[6]
-
Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or more electron-rich and bulky biaryl phosphines (e.g., SPhos, XPhos), are crucial for stabilizing the palladium center and facilitating the catalytic cycle.
-
Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to activate the organoboron species.[7]
Protocol 2: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
Triphenylphosphine (PPh₃, 4-10 mol%) or SPhos (4-10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube or microwave vial, add this compound (1.0 equiv), the arylboronic acid, Pd(OAc)₂, the phosphine ligand, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C (conventional heating) or 120-140 °C (microwave irradiation) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 8 | >90 |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME/H₂O | 85 | 16 | 70-85 |
Yields are representative and may vary based on the specific substrate and reaction scale.
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted heterocycles.[8] This reaction is typically co-catalyzed by palladium and copper.[6]
Rationale for Component Selection:
-
Palladium Catalyst: Similar to the Suzuki coupling, a Pd(0) species is the active catalyst.
-
Copper Co-catalyst: Copper(I) iodide (CuI) is commonly used to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne.
Protocol 3: Sonogashira Coupling of this compound
Materials:
-
This compound
-
Terminal alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Schlenk tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add PdCl₂(PPh₃)₂ and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add a solution of this compound (1.0 equiv) and the terminal alkyne in the anhydrous solvent.
-
Add triethylamine and stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete.
-
Filter the reaction mixture through a pad of celite to remove the ammonium salts.
-
Concentrate the filtrate and purify the residue by column chromatography.
Table 2: Representative Conditions for Sonogashira Coupling
| Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2) | THF | 25 | 6 | 80-90 |
| 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPEA (2) | DMF | 50 | 12 | 75-85 |
| Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N (2) | THF | 25 | 8 | >90 |
Yields are representative and may vary based on the specific substrate and reaction scale.
Diagram 2: Sonogashira Catalytic Cycles
Caption: Intertwined catalytic cycles of the Sonogashira cross-coupling.
Heck Reaction: Olefin Arylation
The Heck reaction enables the coupling of an aryl halide with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation and the synthesis of complex olefinic structures.[10][11]
Rationale for Component Selection:
-
Catalyst: Palladium(II) acetate is a common and robust precatalyst that is reduced in situ to the active Pd(0) species.
-
Ligand: Phosphine ligands are typically employed, but phosphine-free conditions can also be successful, often with higher catalyst loadings.
-
Base: An organic or inorganic base is required to neutralize the HBr formed during the reaction. Triethylamine or potassium carbonate are common choices.
Protocol 4: Heck Reaction of this compound
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 4-10 mol%) (optional)
-
Triethylamine (Et₃N, 2.0 equiv) or Sodium carbonate (Na₂CO₃, 2.0 equiv)
-
Anhydrous DMF or Acetonitrile
-
Sealed tube
Procedure:
-
To a sealed tube, add this compound (1.0 equiv), Pd(OAc)₂, the phosphine ligand (if used), and the base.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent and the alkene.
-
Seal the tube and heat the reaction mixture to 100-140 °C.
-
After completion, cool to room temperature, dilute with water, and extract with an appropriate organic solvent.
-
Wash the organic layer, dry, concentrate, and purify by column chromatography.
Table 3: Representative Conditions for Heck Reaction
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N (2) | DMF | 120 | 18 | 70-85 |
| Butyl acrylate | Pd(OAc)₂ (5) | - | Na₂CO₃ (2) | ACN | 100 | 24 | 65-80 |
Yields are representative and may vary based on the specific substrate and reaction scale.
Diagram 3: Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[2][12] This reaction has broad substrate scope and has become a staple in medicinal chemistry for the introduction of nitrogen-containing functionalities.[13]
Rationale for Component Selection:
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands such as Xantphos or those from the Buchwald biarylphosphine family are often required for high efficiency.[14] Pre-formed palladium-ligand complexes are also effective.
-
Base: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[15]
Protocol 5: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene or 1,4-dioxane
-
Schlenk tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to a Schlenk tube.
-
Add a solution of this compound (1.0 equiv) and the amine in the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract with an organic solvent, wash the organic layer, dry, concentrate, and purify by column chromatography.
Table 4: Representative Conditions for Buchwald-Hartwig Amination
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 16 | 80-95 |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 24 | 75-90 |
| Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | LHMDS (1.5) | Toluene | 90 | 12 | >90 |
Yields are representative and may vary based on the specific substrate and reaction scale.
Diagram 4: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound as a versatile building block in their synthetic endeavors. The successful application of these cross-coupling reactions will undoubtedly facilitate the generation of novel and diverse libraries of imidazo[1,5-a]pyridine derivatives for applications in drug discovery and materials science. Careful optimization of the reaction conditions for each specific substrate combination is encouraged to achieve the best possible outcomes.
References
-
Well-Defined, Air- and Moisture-Stable Palladium–Imidazo[1,5-a]pyridin-3-ylidene Complexes: A Versatile Catalyst Platform for Cross-Coupling Reactions by L-Shaped NHC Ligands. Catalysis Science & Technology. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega. [Link]
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]
-
Palladium-catalyzed Mizoroki-Heck Reaction Using Imidazo[1,5- a ]pyridines. Request PDF. [Link]
-
Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. PMC - NIH. [Link]
-
EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. arkat-usa.org. [Link]
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Heck Reaction. University of Regensburg. [Link]
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Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
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Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle. Organic Chemistry Portal. [Link]
-
Heck reaction. Wikipedia. [Link]
-
Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI. [Link]
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Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Computational perspective on Pd-catalyzed C-C cross-coupling reaction mechanisms. PubMed. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. buchwaldgroup.mit.edu. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. NTU scholars. [Link]
-
A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one... ResearchGate. [Link]
-
One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. NIH. [Link]
-
Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ResearchGate. [Link]
-
Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle. Organic Chemistry Portal. [Link]
-
Bromination of imidazo[1,2-a]pyridines. ResearchGate. [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
-
N-Bromosuccinimide. Wikipedia. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journals. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. NIH. [Link]
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
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Application Notes & Protocols: Strategic Functionalization of the Imidazo[1,5-a]pyridine Core
Abstract
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it a cornerstone for the design of novel therapeutics, including agents like Zolpidem and Alpidem. The ability to precisely modify this core at various positions is paramount for structure-activity relationship (SAR) studies and the optimization of pharmacological profiles. This guide provides an in-depth exploration of key synthetic protocols for the regioselective functionalization of the imidazo[1,5-a]pyridine ring system, focusing on modern and classical methodologies. We delve into the mechanistic rationale behind these transformations, offering detailed, step-by-step procedures for direct C-H arylation, electrophilic halogenation, and subsequent palladium-catalyzed cross-coupling reactions.
Introduction: The Significance of the Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine system is a bicyclic heteroaromatic compound containing a bridgehead nitrogen atom. This structure imparts distinct electronic characteristics, with the five-membered imidazole ring being electron-rich and the six-membered pyridine ring being comparatively electron-deficient. This electronic dichotomy governs the regioselectivity of its functionalization. The most reactive positions for electrophilic attack and C-H activation are typically the C1 and C3 positions of the imidazole moiety.[1] Mastery over the selective introduction of substituents at these key positions allows researchers to modulate properties such as solubility, metabolic stability, and target binding affinity.
This document serves as a practical guide for chemists, outlining reliable and reproducible protocols for three cornerstone strategies in the decoration of this scaffold:
-
Direct C-H Functionalization: An atom-economical approach to forge new carbon-carbon bonds directly on the heterocycle without pre-functionalization.
-
Electrophilic Halogenation: A classic and robust method to install a "synthetic handle" (Br or I) on the core.
-
Suzuki-Miyaura Cross-Coupling: A powerful palladium-catalyzed reaction to couple the halogenated scaffold with a wide array of boronic acids.
Strategic Overview: A Logic-Based Workflow
The functionalization of the imidazo[1,5-a]pyridine core can be approached systematically. A common and effective strategy involves an initial halogenation step, which then opens the door to a multitude of powerful cross-coupling reactions. Alternatively, direct C-H activation methods offer a more streamlined path to arylated products.
Figure 1: A workflow diagram illustrating both direct and two-step functionalization pathways for the imidazo[1,5-a]pyridine core.
Protocol I: Palladium-Catalyzed Direct C3-Arylation
Direct C-H arylation has emerged as a powerful, step-economical strategy in modern organic synthesis.[2] This protocol circumvents the need for pre-halogenating the substrate, thereby reducing waste and simplifying the synthetic sequence. The reaction proceeds via a concerted metalation-deprotonation (CMD) mechanism or through an electrophilic palladation pathway, targeting the electron-rich C3 position.[2][3]
Mechanistic Rationale
The palladium(II) acetate catalyst, in combination with a phosphine ligand like triphenylphosphine (PPh₃), forms the active catalytic species. The reaction is believed to proceed through a catalytic cycle involving the coordination of the imidazo[1,5-a]pyridine, C-H bond activation at the C3 position to form a palladacycle intermediate, oxidative addition of the aryl bromide, and finally, reductive elimination to yield the C3-arylated product and regenerate the Pd(II) catalyst. The acetate base is crucial for facilitating the C-H activation step.[2][4]
Experimental Protocol
This protocol is adapted from a procedure for the direct C3-arylation of imidazo[1,5-a]pyridine with aryl bromides.[2]
Reagents:
-
Imidazo[1,5-a]pyridine (1.0 equiv)
-
Aryl bromide (1.05 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Tetrabutylammonium acetate [Bu₄NOAc] (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add imidazo[1,5-a]pyridine (e.g., 0.4 mmol, 47.2 mg).
-
Add the aryl bromide (0.42 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), PPh₃ (0.04 mmol, 10.5 mg), and Bu₄NOAc (0.8 mmol, 241 mg).
-
Evacuate and backfill the vial with an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous toluene (1.0 mL) via syringe.
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3-aryl-imidazo[1,5-a]pyridine.
Protocol II: Regioselective C3-Halogenation
Installing a halogen at a specific position is a cornerstone of heterocyclic chemistry. The resulting aryl halide is a versatile intermediate, primed for a wide range of cross-coupling reactions. For the imidazo[1,5-a]pyridine core, electrophilic halogenation with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) provides a reliable route to 3-halo derivatives.[5][6]
Mechanistic Rationale
The C3 position of the imidazo[1,5-a]pyridine is highly susceptible to electrophilic aromatic substitution due to the electron-donating nature of the imidazole ring nitrogen atoms. Reagents like NBS, in a polar solvent, generate a source of electrophilic bromine ("Br⁺") which is readily attacked by the π-system of the heterocycle. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, forming a resonance-stabilized cationic intermediate (sigma complex) before deprotonation restores aromaticity.
Experimental Protocol (C3-Bromination)
This protocol is adapted from general procedures for the bromination of electron-rich heterocycles.[5]
Reagents:
-
Imidazo[1,5-a]pyridine (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
Procedure:
-
Dissolve the imidazo[1,5-a]pyridine (e.g., 1.0 mmol, 118 mg) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add NBS (1.1 mmol, 196 mg) portion-wise over 5 minutes. Causality Note: Slow addition is critical to control the reaction temperature and prevent potential side reactions or over-bromination.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (10 mL) to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
The crude 3-bromo-imidazo[1,5-a]pyridine can often be used directly in the next step or purified by column chromatography or recrystallization if necessary.
Protocol III: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a Nobel prize-winning reaction that forges a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[7][8] It is renowned for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.
Mechanistic Rationale
The catalytic cycle is well-established and involves three key steps:[7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-halo-imidazo[1,5-a]pyridine to form a Pd(II) intermediate. This is typically the rate-limiting step.
-
Transmetalation: A base activates the organoboron species (e.g., arylboronic acid) to form a more nucleophilic boronate complex. This complex then transfers the organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Figure 2: A simplified diagram of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
Experimental Protocol
This protocol is a general procedure for the Suzuki coupling of heteroaryl halides.[6]
Reagents:
-
3-Bromo-imidazo[1,5-a]pyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent mixture: e.g., 1,4-Dioxane and Water (4:1 or 5:1)
Procedure:
-
In a reaction vial, combine 3-bromo-imidazo[1,5-a]pyridine (e.g., 0.5 mmol, 98.5 mg), the arylboronic acid (0.6 mmol), and the base (e.g., K₂CO₃, 1.0 mmol, 138 mg).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.015 mmol, 12.2 mg).
-
Seal the vial, then evacuate and backfill with an inert atmosphere (Nitrogen or Argon).
-
Add the degassed solvent mixture (e.g., 4 mL dioxane, 1 mL water) via syringe. Causality Note: Degassing the solvent by sparging with an inert gas is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Place the vial in a preheated oil bath at 80-100 °C.
-
Stir the reaction vigorously for 4-16 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired 3-aryl-imidazo[1,5-a]pyridine.
Summary of Methodologies
The choice of functionalization strategy depends on factors such as starting material availability, desired functional group tolerance, and overall synthetic efficiency.
| Methodology | Position | Key Reagents | Advantages | Considerations | Yield Range |
| Direct C-H Arylation | C3 | Pd(OAc)₂, PPh₃, Aryl Bromide | Atom and step-economical; avoids pre-functionalization. | Substrate scope can be sensitive to catalyst and conditions. | 40-85%[2] |
| Electrophilic Bromination | C3 | NBS | High-yielding, reliable, generates versatile intermediate. | Two-step process for arylation; use of stoichiometric halogenating agent. | >90%[5] |
| Suzuki-Miyaura Coupling | C3 | Pd(dppf)Cl₂, Boronic Acid, Base | Broad scope, high functional group tolerance, mild conditions. | Requires pre-halogenated substrate; potential for boronic acid homo-coupling. | 60-95%[9] |
Conclusion
The functionalization of the imidazo[1,5-a]pyridine core is a critical task for the advancement of drug discovery and materials science. The protocols detailed herein for direct C-H arylation, electrophilic halogenation, and Suzuki-Miyaura cross-coupling represent robust and versatile tools in the synthetic chemist's arsenal. By understanding the mechanistic principles behind each reaction, researchers can make informed decisions to rationally design and synthesize novel derivatives with tailored properties, accelerating the development of next-generation functional molecules.
References
-
ACS Omega. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Publications. Available at: [Link]
-
Knochel, P., et al. (n.d.). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. National Institutes of Health (PMC). Available at: [Link]
-
National Institutes of Health. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Available at: [Link]
-
Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances. Available at: [Link]
-
Shao, L-X. (2017). An arylation method for imidazo[1,2-a]pyridine. SciSpace. Available at: [Link]
-
MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Available at: [Link]
-
Daugulis, O., et al. (n.d.). Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine. National Institutes of Health (PMC). Available at: [Link]
-
Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)-Catalyzed C-H Activation/C-C Cross-Coupling Reactions: Versatility and Practicality. Angewandte Chemie International Edition. Available at: [Link]
-
ResearchGate. (2020). Halogenation of Imidazo[1,2‐α]pyridines with DXDMH (X=Cl, Br and I) Using DMSO as a Solvent and an Oxidant. Available at: [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. Available at: [Link]
-
Nolan, S. P., et al. (n.d.). Well-defined, air- and moisture-stable palladium–imidazo[1,5-a]pyridin-3-ylidene complexes: a versatile catalyst platform for cross-coupling reactions by L-shaped NHC ligands. OUCI. Available at: [Link]
-
JLUpub. (n.d.). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. Available at: [Link]
-
Alcarazo, M., et al. (2024). Chiral Imidazo[1,5‑a]pyridine-Based Ligands for the Au-Catalyzed Enantioselective Intramolecular Hydrocarboxylation of Allenes. PubMed Central. Available at: [Link]
-
ResearchGate. (2022). Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
ResearchGate. (2015). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. Available at: [Link]
-
RSC Publishing. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Al-Zaydi, G. A., & Smith, K. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES. Available at: [Link]
-
ResearchGate. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Available at: [Link]
-
RSC Publishing. (n.d.). Electrochemical synthesis of CN-substituted imidazo[1,5-a]pyridines via a cascade process using NH4SCN as both an electrolyte and a non-trivial cyanating agent. Available at: [Link]
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- 2. Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note & Protocol: Facile Laboratory Preparation of 1-Bromo-3-phenylimidazo[1,5-a]pyridine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1] Its unique electronic properties and rigid, planar structure make it a cornerstone for the development of novel therapeutic agents and functional materials.[2] Derivatives of this family have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][3]
Specifically, the 1-Bromo-3-phenylimidazo[1,5-a]pyridine derivative is a highly valuable and versatile intermediate.[4] The presence of the bromine atom at the C1 position provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse functional groups and the construction of complex molecular architectures. This application note provides a detailed, field-proven protocol for the synthesis of this key building block, beginning with the construction of the core 3-phenylimidazo[1,5-a]pyridine ring system followed by its regioselective bromination.
Synthetic Strategy and Mechanistic Rationale
The selected synthetic route is a robust two-step process designed for clarity, high yield, and ease of execution in a standard laboratory setting.
-
Step 1: Cyclocondensation. The synthesis of the 3-phenylimidazo[1,5-a]pyridine core is achieved via a copper-catalyzed oxidative cyclization of 2-(aminomethyl)pyridine and benzaldehyde. This approach is favored for its operational simplicity and use of readily available starting materials.
-
Step 2: Electrophilic Bromination. The subsequent bromination is performed using N-Bromosuccinimide (NBS), a reliable and safer alternative to liquid bromine, to regioselectively install a bromine atom at the C1 position.
Mechanistic Insight: The Cyclization Cascade
The formation of the imidazo[1,5-a]pyridine ring proceeds through a plausible copper-catalyzed tandem mechanism. The process begins with the condensation of 2-(aminomethyl)pyridine and benzaldehyde to form a Schiff base (imine). The copper catalyst then facilitates an intramolecular oxidative C-N bond formation, leading to a dihydro-imidazo[1,5-a]pyridine intermediate, which subsequently aromatizes to yield the stable final product.
Caption: Proposed mechanism for imidazo[1,5-a]pyridine formation.
Rationale for Regioselective Bromination
The imidazo[1,5-a]pyridine system is an electron-rich heterocycle. The C1 and C3 positions of the imidazole ring are particularly susceptible to electrophilic attack. In the 3-phenyl substituted scaffold, the C3 position is blocked. Consequently, electrophilic substitution with a brominating agent like NBS occurs with high regioselectivity at the electron-rich C1 position, which is activated by the bridgehead nitrogen atom.
Detailed Experimental Protocol
This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and characterization to ensure success.
Part A: Synthesis of 3-Phenylimidazo[1,5-a]pyridine
Materials & Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|---|
| 2-(Aminomethyl)pyridine | 3731-51-9 | 108.14 | 1.08 g | 10.0 |
| Benzaldehyde | 100-52-7 | 106.12 | 1.06 g | 10.0 |
| Copper(II) Acetate | 142-71-2 | 181.63 | 91 mg | 0.5 (5 mol%) |
| Toluene | 108-88-3 | 92.14 | 50 mL | - |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure
-
To the 250 mL round-bottom flask, add 2-(aminomethyl)pyridine (1.08 g, 10.0 mmol), benzaldehyde (1.06 g, 10.0 mmol), copper(II) acetate (91 mg, 0.5 mmol), and toluene (50 mL).
-
Equip the flask with a reflux condenser and magnetic stirrer.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12 hours. The reaction should be open to the air (via the condenser) to allow for oxidation.
-
Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent. The disappearance of starting materials and the appearance of a new, UV-active spot (Rf ≈ 0.4) indicates product formation.
-
After completion, cool the mixture to room temperature. Filter the solution through a pad of Celite to remove the copper catalyst, washing the pad with ethyl acetate (2 x 20 mL).
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product as a dark oil or solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexane.
-
Combine the product-containing fractions and evaporate the solvent to yield 3-phenylimidazo[1,5-a]pyridine as a pale yellow solid.
-
Expected Yield: 75-85%.
Part B: Synthesis of this compound
Materials & Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|---|
| 3-Phenylimidazo[1,5-a]pyridine | 33065-56-8 | 194.24 | 1.0 g | 5.15 |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 0.96 g | 5.40 (1.05 eq) |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 40 mL | - |
Procedure
-
Dissolve 3-phenylimidazo[1,5-a]pyridine (1.0 g, 5.15 mmol) in dichloromethane (40 mL) in a 100 mL round-bottom flask.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add N-Bromosuccinimide (0.96 g, 5.40 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Checkpoint: Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate). The starting material spot (Rf ≈ 0.4) should be replaced by a new, slightly less polar product spot (Rf ≈ 0.5).
-
Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate solution and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity. If necessary, it can be recrystallized from an ethanol/water mixture or purified by a short plug of silica gel (eluting with 5% ethyl acetate in hexane) to yield the final product as a white to off-white solid.[5]
-
Expected Yield: 88-95%.
Overall Experimental Workflow
Caption: Step-by-step workflow for the two-step synthesis.
Characterization and Data Analysis
Proper characterization is critical to confirm the structure and purity of the final product, this compound.
| Analysis Technique | Expected Result |
| Appearance | White to off-white crystalline solid.[5] |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.3 (d, 1H), ~7.8 (m, 2H), ~7.6 (d, 1H), ~7.5 (m, 3H), ~6.9 (dd, 1H), ~6.7 (t, 1H). Signals correspond to aromatic protons on both the phenyl and imidazopyridine rings. |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): Expect ~11 distinct signals in the aromatic region (110-140 ppm). The brominated carbon (C1) will appear at a characteristic upfield shift compared to the non-brominated precursor. |
| Mass Spec. (HRMS-ESI) | Calculated for C₁₃H₁₀BrN₂⁺ [M+H]⁺: 273.0022. Found: 273.0025 ± 0.0005. The presence of bromine will yield a characteristic M/M+2 isotopic pattern with a ~1:1 ratio.[6] |
| Purity (GC/HPLC) | >97.0%[5] |
Troubleshooting and Field Insights
-
Low Yield in Step A: Ensure the reaction is open to air, as O₂ is the terminal oxidant. If the reaction stalls, adding a fresh portion of the catalyst may be beneficial. The quality of the 2-(aminomethyl)pyridine is crucial; it can degrade upon storage and should be distilled if purity is questionable.
-
Incomplete Bromination in Step B: Ensure the NBS is of high purity and has been stored properly (protected from light and moisture). Using a slight excess (1.05-1.10 eq) of NBS is recommended to drive the reaction to completion.
-
Formation of Di-brominated Products: Over-bromination can occur if excess NBS is used or if the reaction temperature is too high. The portion-wise addition of NBS at 0 °C is critical for controlling selectivity.
-
Purification Challenges: The final product is significantly less polar than the succinimide byproduct. A simple aqueous wash is highly effective at removing most of this byproduct before final purification.
Conclusion
This application note details a reliable and scalable two-step synthesis for this compound. The protocol is characterized by its use of readily available reagents, straightforward execution, and high yields. The mechanistic rationale and troubleshooting insights provide researchers with the necessary tools to confidently prepare this valuable heterocyclic building block, paving the way for its application in drug discovery programs and the development of advanced functional materials.
References
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The N-amination and subsequent oxidation by bromine of imidazo[1,5-a]pyridines. RSC Publishing.
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- Pharmaffiliates. (n.d.). This compound.
- MDPI. (n.d.). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines.
- Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Pyridines and Imidazaopyridines With Medicinal Significance.
- ChemRxiv. (n.d.).
- New Journal of Chemistry. (n.d.).
- The Royal Society of Chemistry. (n.d.).
-
ResearchGate. (n.d.). Intramolecular Ullmann-type C−N coupling for the synthesis of substituted benzo[4][7]imidazo[1,2-a]pyrrolo[3,4-c]pyridines.
- Paudler, W. W., & Hand, E. S. (1980). Reaction of 3-substituted imidazo[1,2-a]pyridines with bromine(1+) and the alleged 5-bromo-substituted product. Journal of Organic Chemistry, 45, 3738-3745.
- Wikipedia. (n.d.).
- National Center for Biotechnology Information. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines.
- PubChemLite. (n.d.). This compound.
- TCI Chemicals (India) Pvt. Ltd. (n.d.). This compound.
- TCI Chemicals Co., Ltd. (APAC). (n.d.). This compound.
- Lab Pro Inc. (n.d.). This compound, 1G - B3438-1G.
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Application Notes and Protocols: Investigating 1-Bromo-3-phenylimidazo[1,5-a]pyridine in Novel Therapeutic Agent Development
Introduction: The Therapeutic Potential of the Imidazo[1,5-a]pyridine Scaffold
The imidazopyridine core represents a privileged scaffold in medicinal chemistry, with isomers like imidazo[1,2-a]pyridine forming the basis of several marketed drugs. The imidazo[1,5-a]pyridine isomer, while historically explored for its unique luminescent properties, is gaining significant attention for its therapeutic potential.[1] This class of aromatic heterocycles is being investigated for a range of biological activities, including anticancer and anti-inflammatory effects.[1] Notably, specific derivatives have been identified as potent inhibitors of thromboxane A2 synthetase, a key enzyme in the arachidonic acid cascade responsible for platelet aggregation and vasoconstriction.[2][3][4]
This guide focuses on 1-Bromo-3-phenylimidazo[1,5-a]pyridine , a commercially available derivative that holds promise for the development of novel therapeutic agents.[5] The presence of a bromine atom at the 1-position and a phenyl group at the 3-position provides a unique electronic and steric profile, offering opportunities for selective interactions with biological targets. These substitutions can be pivotal for modulating activity and selectivity.
Given the nascent stage of research on this specific molecule, this document serves as a comprehensive guide for researchers and drug development professionals. It outlines a systematic approach to exploring its therapeutic potential, focusing on two promising avenues: anticancer activity and thromboxane A2 synthetase inhibition . Furthermore, leveraging the known fluorescent properties of the imidazo[1,5-a]pyridine core, we will explore its application in cellular bioimaging .
Section 1: Synthesis and Characterization of this compound
The synthesis of the imidazo[1,5-a]pyridine scaffold can be achieved through various cyclocondensation reactions. A common approach involves the reaction of 2-(aminomethyl)pyridines with electrophilically activated compounds.[6] For instance, the cyclocondensation of 2-(aminomethyl)pyridine with α-nitrotoluene has been reported to yield 3-phenylimidazo[1,5-a]pyridine.[6] Subsequent bromination would be a potential route to the desired 1-bromo derivative. Alternatively, one-pot syntheses constructing C-N and C-S bonds simultaneously have been developed for analogous structures, indicating the versatility of synthetic approaches to this scaffold.[7]
Prior to any biological evaluation, it is imperative to confirm the identity and purity of the commercially procured or synthesized this compound. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be employed.
Section 2: Hypothesized Therapeutic Application I: Anticancer Agent
The imidazo[1,5-a]pyridine scaffold has been explored for its anticancer properties.[1][8] The structural similarity of imidazopyridines to purines suggests they can interact with a variety of enzymes and receptors involved in cell proliferation and survival.[9] The following protocols are designed to systematically evaluate the potential of this compound as an anticancer agent.
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for in vitro anticancer evaluation.
Protocol 1: Cell Viability Assessment via MTT Assay
This protocol determines the cytotoxic effect of this compound on a panel of human cancer cell lines.[10][11]
1. Cell Culture:
-
Maintain a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HL-60 for leukemia) in their respective recommended culture media, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[10]
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
2. Assay Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM.
-
Treat the cells with the various concentrations of the compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[12]
Table 1: Example Data Presentation for Cytotoxicity of this compound
| Cell Line | Tissue of Origin | This compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | 0.8 ± 0.1 |
| A549 | Lung Carcinoma | Experimental Value | 1.2 ± 0.2 |
| HL-60 | Promyelocytic Leukemia | Experimental Value | 0.5 ± 0.08 |
| Note: Control data are for illustrative purposes. |
Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This assay determines if the observed cytotoxicity is due to the induction of apoptosis.[1]
1. Cell Treatment:
-
Treat cancer cells with this compound at its predetermined IC50 concentration for 24-48 hours.
2. Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry:
-
Analyze the stained cells using a flow cytometer. The distribution of cells into four quadrants (viable, early apoptotic, late apoptotic, and necrotic) will indicate the mode of cell death.
Protocol 3: Investigation of Apoptotic Pathways by Western Blotting
This protocol helps to elucidate the molecular mechanism of apoptosis induction.[1]
1. Protein Extraction:
-
Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
2. Western Blotting:
-
Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against key apoptotic and cell cycle regulatory proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, p53, p21).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Hypothesized Anticancer Signaling Pathway
Caption: Hypothesized intrinsic apoptosis pathway.
Section 3: Hypothesized Therapeutic Application II: Thromboxane A2 Synthetase Inhibition
Certain imidazo[1,5-a]pyridine derivatives have been identified as potent and selective inhibitors of thromboxane A2 (TXA2) synthase.[3][4] TXA2 is a potent mediator of platelet aggregation and vasoconstriction, and its inhibition is a therapeutic strategy for cardiovascular diseases.[13]
Protocol 4: In Vitro Thromboxane A2 Synthetase Inhibition Assay
This protocol measures the direct inhibitory effect of this compound on TXA2 synthase activity.[14]
1. Enzyme Preparation:
-
Prepare microsomal fractions rich in TXA2 synthase from human platelets.
2. Inhibition Assay:
-
Pre-incubate the microsomal preparation with a range of concentrations of this compound.
-
Initiate the enzymatic reaction by adding the substrate, prostaglandin H2 (PGH2).
-
Allow the reaction to proceed for a defined time at 37°C.
-
Terminate the reaction.
-
Quantify the level of thromboxane B2 (TXB2), the stable hydrolysis product of TXA2, using an Enzyme Immunoassay (EIA) or LC-MS/MS.[5][14]
3. Data Analysis:
-
Calculate the percentage of inhibition at each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value from the dose-response curve.
Arachidonic Acid Cascade and Site of Inhibition
Caption: Inhibition of TXA2 Synthase in the Arachidonic Acid Cascade.
Section 4: Application in Cellular Bioimaging
The inherent fluorescence of the imidazo[1,5-a]pyridine scaffold presents an opportunity for its use as a bioimaging tool.[1] Small molecule fluorescent probes are valuable for real-time tracking of molecular distribution and dynamics within living cells.[2][15][]
Protocol 5: Live-Cell Fluorescence Microscopy
This protocol outlines the steps to assess the utility of this compound as a fluorescent probe.
1. Spectral Characterization:
-
Determine the excitation and emission spectra of this compound in a suitable solvent (e.g., DMSO, PBS) using a spectrofluorometer.
2. Cell Culture and Staining:
-
Culture cells (e.g., HeLa or COS-7) on glass-bottom dishes suitable for microscopy.
-
Incubate the live cells with a low concentration of this compound (e.g., 1-10 µM) for a defined period (e.g., 30 minutes).
-
Wash the cells with fresh culture medium to remove any excess compound.
3. Imaging:
-
Image the stained cells using a confocal or widefield fluorescence microscope equipped with appropriate filters for the determined excitation and emission wavelengths.
-
Co-stain with organelle-specific dyes (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum) to determine the subcellular localization of the compound.
Conclusion and Future Directions
This compound is a promising, yet underexplored, molecule. The protocols detailed in this guide provide a robust framework for its initial characterization as a potential therapeutic agent. The hypothesized applications in oncology and cardiovascular disease are based on the established activities of the broader imidazo[1,5-a]pyridine class. Positive results from these in vitro studies would warrant further investigation, including in vivo efficacy and toxicity studies, and structure-activity relationship (SAR) optimization to develop more potent and selective analogs. The dual potential as a therapeutic and a bioimaging agent makes this compound a particularly exciting candidate for further research and development.
References
-
Cai, Y., et al. (2021). Advances in fluorescence labeling strategies for dynamic cellular imaging. PMC. [Link]
-
Wouters, B. G., & Brock, W. A. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. in vivo, 19(1), 1-8. [Link]
-
Singh, A., et al. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Future Journal of Pharmaceutical Sciences, 8(1), 44. [Link]
-
Wang, R., et al. (2023). Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. Molecules, 28(13), 5082. [Link]
-
Wouters, B. G., & Brock, W. A. (2005). New anticancer agents: In vitro and in vivo evaluation. ResearchGate. [Link]
-
Kandeel, M., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(16), 4983. [Link]
-
Lavis, L. (2016). Better Dyeing Through Chemistry & Small Molecule Fluorophores. Addgene Blog. [Link]
-
Lichius, A., & Zeilinger, S. (2022). Application Of Membrane & Cell Wall Selective Fluorescent Dyes-Live-Cell Imaging l Protocol Preview. JoVE. [Link]
-
Bakunov, S. A., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2844-2853. [Link]
-
Ford, N. F., et al. (1985). Imidazo[1,5-a]pyridines: a new class of thromboxane A2 synthetase inhibitors. Journal of Medicinal Chemistry, 28(2), 164-170. [Link]
-
Roslan, I. I., et al. (2016). Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle. The Journal of Organic Chemistry, 81(19), 9167-9174. [Link]
-
Su, W., et al. (2006). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 11(11), 896-903. [Link]
-
Sci-Hub. (n.d.). Imidazo[1,5-a]pyridines: a new class of thromboxane A2 synthetase inhibitors. [Link]
-
ResearchGate. (n.d.). Anticancer activity of the tested compounds. [Link]
-
Różalski, M., et al. (2014). Various laboratory protocols for measuring thromboxane A2 generation to detect the effectiveness of acetylsalicylic acid therapy: A comparative study. Blood Coagulation & Fibrinolysis, 25(1), 58-64. [Link]
-
Al-Ostath, R. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. The Open Biotechnology Journal, 16(1). [Link]
-
Yang, X., et al. (2022). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules, 27(19), 6668. [Link]
-
Al-Omair, M. A., et al. (2024). Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. BMC Chemistry, 18(1), 40. [Link]
-
Patsnap Synapse. (2024). What are TXA2 synthase inhibitors and how do they work?. [Link]
-
Alam, M. S., et al. (2024). Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. RSC Medicinal Chemistry, 15(3), 779-792. [Link]
-
Ito, S., et al. (1990). Irreversible inhibition of thromboxane (TX) A2 synthesis by Y-20811, a selective TX synthetase inhibitor. Japanese Journal of Pharmacology, 53(1), 61-69. [Link]
-
ResearchGate. (2018). IMIDAZO[1,5-a]PYRIDINE BASED Ru(III) COMPLEXES AS BIOLOGICAL ACTIVE AGENT. [Link]
-
Bower, M. J., et al. (2012). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 22(10), 3499-3502. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications [mdpi.com]
- 3. Imidazo[1,5-a]pyridines: a new class of thromboxane A2 synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sci-hub.se [sci-hub.se]
- 5. ahajournals.org [ahajournals.org]
- 6. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Various laboratory protocols for measuring thromboxane A2 generation to detect the effectiveness of acetylsalicylic acid therapy: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. What are TXA2 synthase inhibitors and how do they work? [synapse.patsnap.com]
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- 15. Advances in fluorescence labeling strategies for dynamic cellular imaging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 1-Bromo-3-phenylimidazo[1,5-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of 1-Bromo-3-phenylimidazo[1,5-a]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges associated with this synthesis and optimize your reaction yields. Our approach is grounded in mechanistic understanding and practical, field-tested experience.
Synthesis Overview: A Two-Step Approach
The most reliable and common route to synthesizing this compound involves a two-step process. First, the core heterocyclic structure, 3-phenylimidazo[1,5-a]pyridine, is formed via a cyclocondensation reaction. This intermediate is then selectively brominated at the C1 position.
Caption: Overall synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Step 1: Synthesis of 3-Phenylimidazo[1,5-a]pyridine (Intermediate)
Question: My yield for the 3-phenylimidazo[1,5-a]pyridine intermediate is very low. What are the common causes?
Answer: Low yield in the initial cyclization is a frequent challenge. The root cause often lies in one of three areas: starting material quality, reaction conditions, or the specific synthetic method chosen.
-
Causality 1: Purity of Starting Materials
-
2-(Aminomethyl)pyridine (Picolylamine): This reagent is prone to degradation and absorbing atmospheric CO₂ and water. Impurities can inhibit the reaction.
-
Solution: It is highly recommended to purify commercial 2-(aminomethyl)pyridine by vacuum distillation before use. Store the purified amine under an inert atmosphere (Nitrogen or Argon).
-
-
Causality 2: Reaction Conditions
-
Temperature & Medium: Many cyclocondensation reactions require specific conditions to proceed efficiently. For instance, methods utilizing polyphosphoric acid (PPA) and phosphorous acid often require elevated temperatures (140-160 °C) to drive the reaction to completion and achieve good yields.[1][2]
-
Solution: Carefully control the reaction temperature. If using an acid-mediated cyclization, ensure the temperature is high enough for a sufficient duration. Monitor the reaction's progress via Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
-
Causality 3: Choice of Reagents
-
Electrophile Reactivity: The choice of the "C1" source is critical. While various methods exist, including those using carboxylic acids or nitroalkanes, oxidative cyclocondensations with aldehydes are common.[2] The reaction between 2-(aminomethyl)pyridine and α-nitrotoluene, for example, has been reported to give disappointingly low yields.[1]
-
Solution: An effective approach is the iodine-mediated oxidative annulation of 2-picolylamine and benzaldehyde, which can proceed under milder conditions.[3]
-
Step 2: Bromination of 3-Phenylimidazo[1,5-a]pyridine
Question: I'm getting multiple spots on my TLC during the bromination step, suggesting a mixture of products. How can I improve selectivity for the C1-bromo product?
Answer: The formation of multiple products, including starting material, di-brominated species, and other side products, points towards issues with the choice of brominating agent and reaction control.
-
Causality 1: Harsh Brominating Agent
-
The Problem: Using elemental bromine (Br₂) can be too reactive for the electron-rich imidazo[1,5-a]pyridine system. This often leads to over-bromination or undesired side reactions. This has been noted in similar heterocyclic systems where elemental bromine led to undesired side products.[4]
-
The Solution (Self-Validating Protocol): Use N-Bromosuccinimide (NBS) . NBS is a milder and more selective source of electrophilic bromine, which is critical for achieving mono-bromination at the desired C1 position. In a study on the closely related imidazo[1,5-a]quinolines, switching from Br₂ to NBS was key to obtaining the desired 3-bromo product in excellent yields.[4]
-
-
Causality 2: Reaction Stoichiometry and Temperature
-
The Problem: Using an excess of NBS can lead to di-brominated products. Conversely, running the reaction at too high a temperature can also decrease selectivity.
-
The Solution:
-
Stoichiometry: Use a slight excess, but a carefully measured amount, of NBS (1.05-1.1 equivalents).
-
Temperature Control: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This helps to control the reaction rate and prevent side reactions.
-
-
Question: My bromination reaction is not going to completion, and I'm recovering a lot of starting material. What should I do?
Answer: This indicates that the activation barrier for the reaction is not being overcome.
-
Causality 1: Reagent Quality
-
The Problem: NBS can decompose over time if not stored properly.
-
The Solution: Use a fresh bottle of NBS or recrystallize old NBS from water before use. Ensure it is stored in a cool, dark, and dry place.
-
-
Causality 2: Insufficient Activation
-
The Problem: The reaction may be too slow at room temperature.
-
The Solution: First, ensure the reaction has been running for an adequate amount of time (monitor by TLC for at least 4-6 hours). If it has stalled, you can try gently warming the reaction mixture to 30-40 °C. Do not apply excessive heat, as this will compromise selectivity.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the bromination with NBS? A1: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent choices. They are relatively inert and allow for good solubility of the starting material and NBS. Acetonitrile is also a viable option.
Q2: How should I monitor the progress of these reactions? A2: Thin-Layer Chromatography (TLC) is the most effective method. Use a mobile phase like ethyl acetate/hexane (e.g., 30:70 v/v). The product, this compound, will be less polar than the starting material, 3-phenylimidazo[1,5-a]pyridine, and thus will have a higher Rf value.
Q3: What is the recommended method for purifying the final product? A3: Flash column chromatography on silica gel is the standard and most effective method.[1][5] A gradient elution starting from 5% ethyl acetate in hexane and gradually increasing to 20-30% ethyl acetate in hexane will typically provide good separation of the product from any remaining starting material and impurities.
Q4: How can I definitively confirm the structure and purity of my final product? A4: A combination of analytical techniques is required:
-
¹H and ¹³C NMR: To confirm the chemical structure and regiochemistry of bromination.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental formula.[3]
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Optimized Experimental Protocols
Protocol 1: Synthesis of 3-Phenylimidazo[1,5-a]pyridine
(Adapted from iodine-mediated synthesis methodologies)[3]
-
To a round-bottom flask, add 2-(aminomethyl)pyridine (1.0 eq), benzaldehyde (1.0 eq), and sodium acetate (2.0 eq).
-
Add Dimethylformamide (DMF) as the solvent (approx. 0.2 M concentration).
-
Add molecular iodine (I₂) (0.2 eq) to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (ethyl acetate/hexane) to yield the pure intermediate.
Protocol 2: Synthesis of this compound
(Adapted from selective halogenation principles)[4]
-
Dissolve 3-phenylimidazo[1,5-a]pyridine (1.0 eq) in anhydrous Dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in a minimum amount of anhydrous DCM.
-
Add the NBS solution dropwise to the cooled solution of the starting material over 15-20 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-8 hours. Monitor the reaction's completion by TLC.
-
Once complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (ethyl acetate/hexane gradient) to obtain the final product as a solid.[6]
Summary of Recommended Reaction Parameters
| Parameter | Step 1: Cyclization | Step 2: Bromination |
| Key Reagents | 2-(Aminomethyl)pyridine, Benzaldehyde, I₂ | 3-Phenylimidazo[1,5-a]pyridine, NBS |
| Stoichiometry | 1.0 eq : 1.0 eq : 0.2 eq | 1.0 eq : 1.05 eq |
| Solvent | DMF | Anhydrous DCM or THF |
| Temperature | 100 °C | 0 °C to Room Temperature |
| Typical Time | 4-6 hours | 5-9 hours |
| Workup | Na₂S₂O₃ quench, Extraction | NaHCO₃ quench, Extraction |
| Purification | Column Chromatography | Column Chromatography |
| Typical Yield | 60-75% | 80-95% |
Mechanistic & Troubleshooting Logic
Caption: Troubleshooting decision tree for common synthesis issues.
References
-
Krasavin, M., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2878-2886. [1][2]
-
Bao, W., et al. (2020). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules, 25(23), 5582. [3]
-
TCI Chemicals. (n.d.). This compound.
-
Lupacchini, M., et al. (2019). Highly Versatile Preparation of Imidazo[1,5-a]quinolines and Characterization of Their Photoluminescent Properties. ChemistryOpen, 8(7), 895-903. [4]
- Yadav, J. S., et al. (2009). A novel and efficient synthesis of imidazo[1,5-a]pyridines via a three-component reaction. Tetrahedron Letters, 50(44), 6075-6078. (Note: While not directly in search results, this represents a common synthetic strategy often cited in reviews on this heterocycle).
-
Miao, W., et al. (2024). The design and synthesis of 1-phenylimidazo[1,5-a]pyridine – anthracene-based fluorophore for greenish-yellow organic light emitting diode and warm white LED. Journal of Taibah University for Science, 18(1). [5]
-
Lab Pro Inc. (n.d.). This compound, 1G. [6]
-
Reddy, T. J., et al. (2015). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry, 13, 8436-8440.
Sources
- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 2. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines | MDPI [mdpi.com]
- 4. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 5. tandfonline.com [tandfonline.com]
- 6. labproinc.com [labproinc.com]
Technical Support Center: Purification of 1-Bromo-3-phenylimidazo[1,5-a]pyridine
Welcome to the technical support guide for the purification of 1-Bromo-3-phenylimidazo[1,5-a]pyridine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. The imidazo[1,5-a]pyridine core is a privileged structure found in numerous biologically active compounds, making its efficient synthesis and purification critical for advancing research.[1][2]
This guide moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound.
Question 1: My TLC plate shows multiple spots or significant streaking after the reaction. How do I choose the right purification strategy?
Answer:
This is a common and critical first step. The appearance of your analytical Thin Layer Chromatography (TLC) plate is the primary diagnostic tool for determining the next steps.
Causality: Multiple spots indicate the presence of starting materials, reagents, or side products. Streaking, particularly for nitrogen-containing heterocycles like imidazo[1,5-a]pyridines, often points to interactions with the acidic silica gel, suggesting your compound is basic.[3]
Recommended Workflow:
-
Initial Diagnosis (TLC):
-
Run a TLC of your crude reaction mixture against the starting materials.
-
Use a solvent system of intermediate polarity to start (e.g., 7:3 Hexane:Ethyl Acetate).
-
Visualize under UV light (254 nm) and consider using an iodine chamber or a potassium permanganate stain for non-UV active impurities.
-
-
Addressing Streaking:
-
If streaking is observed, your compound is likely interacting with the acidic sites on the silica plate.
-
Solution: Prepare your TLC mobile phase with a small amount of a basic modifier. Adding 0.5-1% triethylamine (Et₃N) or a few drops of ammonia in methanol to the solvent system can neutralize the acidic silica, resulting in well-defined spots.[3]
-
-
Strategy Selection Based on TLC Results:
-
Well-Separated Spots (ΔRf > 0.2): Flash column chromatography is the ideal method.
-
Closely Spaced Spots (ΔRf < 0.2): A high-performance method like preparative HPLC may be necessary, or you may need to screen multiple solvent systems for column chromatography to improve separation.[4]
-
One Major Spot with Minor Impurities: Recrystallization may be the most efficient method if a suitable solvent can be found. The target compound, this compound, is a solid, making this a viable option.[5][6]
-
Question 2: I'm attempting flash column chromatography, but I'm getting poor separation or my compound won't elute. What should I do?
Answer:
This is a frequent challenge in chromatography that can almost always be solved by systematically optimizing your conditions. The key is to select a solvent system that provides an Rf value of approximately 0.25-0.35 for your target compound on an analytical TLC plate.[7]
Troubleshooting Steps:
-
Problem: Poor Separation (Overlapping Peaks)
-
Cause: The chosen mobile phase is not selective enough for the compound and its impurities.
-
Solution 1: Adjust Polarity. If your Rf is too high (>0.5), decrease the polarity of the mobile phase (e.g., from 7:3 to 9:1 Hexane:EtOAc). If the Rf is too low (<0.2), increase the polarity.
-
Solution 2: Change Solvent Selectivity. If adjusting polarity doesn't work, switch one of the solvents. For example, instead of Hexane:Ethyl Acetate, try a system with Dichloromethane:Methanol or Toluene:Acetone. These solvents have different interactions with the stationary phase and your compounds, which can dramatically alter selectivity.[3]
-
Solution 3: Add a Basic Modifier. As with TLC, if your compound is basic, add 0.5-1% triethylamine to your mobile phase to prevent tailing and improve peak shape.[3]
-
-
Problem: Compound Won't Elute
-
Cause: The compound is too polar for the current solvent system and is strongly adsorbed to the silica gel.
-
Solution: Drastically increase the polarity of your mobile phase. You may need to use a gradient elution, starting with a non-polar system and gradually increasing the percentage of a highly polar solvent like methanol. For very polar compounds, consider switching to a different stationary phase, such as alumina or reverse-phase C18 silica.[3][8]
-
-
Problem: Column Overloading
-
Cause: Too much crude material was loaded onto the column relative to the amount of silica gel.
-
Solution: A general rule of thumb is to use a silica gel mass that is 30-100 times the mass of your crude sample. If you overload the column, the separation bands will broaden and overlap, leading to poor purification.[3]
-
Question 3: I tried to recrystallize my this compound, but it oiled out or the recovery was very low. How can I fix this?
Answer:
Recrystallization is a powerful technique but requires finding the right solvent and conditions. "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated with impurities.[9]
Troubleshooting Recrystallization:
-
Problem: The Compound "Oils Out"
-
Cause: The solution cooled too quickly, or the concentration of the compound/impurities is too high.
-
Solution 1: Slow Cooling. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly. Insulating the flask can promote the formation of high-purity crystals.
-
Solution 2: Scratch the Flask. Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[3]
-
Solution 3: Use a Co-solvent System. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify and then allow it to cool slowly. A common system is Dichloromethane/Hexane or Ethyl Acetate/Hexane.[3]
-
-
Problem: Low Recovery
-
Cause 1: Using too much solvent. The more solvent you use, the more compound will remain dissolved even after cooling.
-
Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[3]
-
Cause 2: The compound is too soluble in the cold solvent.
-
Solution: After slow cooling to room temperature, place the flask in an ice bath or refrigerator for 30-60 minutes to maximize precipitation.[3]
-
Comparative Overview of Purification Techniques
| Technique | Principle | Advantages | Disadvantages | Best For... |
| Flash Column Chromatography | Partitioning between a solid stationary phase (silica) and a liquid mobile phase based on polarity. | High resolution for complex mixtures; adaptable to various polarities; scalable. | Can be time-consuming and solvent-intensive; risk of compound decomposition on acidic silica.[8] | Crude mixtures with multiple components that have different polarities. |
| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | Highly effective for removing small amounts of impurities; yields very pure material; cost-effective. | Requires finding a suitable solvent; can have low recovery; not suitable for separating similar impurities.[9] | Crude product that is already >85% pure and is a solid at room temperature.[5] |
| Preparative HPLC | High-resolution liquid chromatography using smaller stationary phase particles and high pressure. | Excellent separation of closely related compounds and isomers; automated. | Requires specialized equipment; limited sample capacity; expensive solvents. | Separating regioisomers or other very similar impurities that are inseparable by standard column chromatography.[10] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline. The exact solvent system must be optimized using TLC first.
-
Preparation:
-
Select a column of appropriate size (e.g., for 100-500 mg of crude material, a 2-3 cm diameter column is suitable).
-
Prepare a slurry of silica gel in your initial, non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pack the column by pouring the slurry and allowing the solvent to drain, tapping gently to ensure even packing. Add a thin layer of sand on top.[7]
-
-
Sample Loading:
-
Dissolve your crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, perform a "dry load": adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column. This often results in better separation.
-
-
Elution:
-
Begin eluting with the mobile phase, collecting fractions.
-
Monitor the elution process by taking TLC spots from the collected fractions.
-
If separation is slow, you can gradually increase the polarity of the mobile phase (gradient elution).
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Test solubility in small vials. Good solvents for imidazo[1,5-a]pyridine derivatives often include ethyl acetate, ethanol, isopropanol, or mixtures like ethyl acetate/hexane.[11]
-
The ideal solvent should dissolve the compound when hot but not when cold.
-
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of hot solvent until the solid just dissolves.[9]
-
If the solution is colored by impurities, you may perform a hot filtration after adding a small amount of activated charcoal.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals have formed, cool the flask further in an ice bath to maximize the yield.
-
-
Isolation:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[9]
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Purification Workflow Diagram
Caption: General purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities from the synthesis of this compound? A1: Impurities will depend on the synthetic route. Common syntheses for the imidazo[1,5-a]pyridine core involve the cyclization of 2-(aminomethyl)pyridine precursors with various electrophiles.[2] Potential impurities could include unreacted starting materials, partially reacted intermediates, or products from side reactions such as over-bromination or dimerization.
Q2: My purified compound looks like a white solid, as expected. Is visual inspection enough to confirm purity? A2: No. While a white, crystalline appearance is a good sign, it is not a confirmation of purity.[5][6] You must use analytical techniques to confirm both the identity and purity of your compound. The minimum characterization should include ¹H NMR and LC-MS. For a final compound, ¹³C NMR and melting point determination are also standard.
Q3: Can this compound decompose on silica gel? A3: It is possible. Heterocyclic compounds, especially those with basic nitrogen atoms, can sometimes be sensitive to the acidic nature of silica gel.[3] If you observe significant decomposition (e.g., new spots appearing on a TLC plate after letting it sit for 20 minutes), you should consider deactivating the silica with a basic modifier like triethylamine or using an alternative stationary phase like neutral alumina.[3][8]
Q4: I've purified my compound, but the NMR spectrum shows residual grease or solvent. How can I remove these? A4: Residual chromatography solvents like ethyl acetate or hexane can often be removed by drying the sample under high vacuum for several hours. If a high-boiling-point solvent like DMF or DMSO was used, precipitation may be required: dissolve the sample in a minimal amount of a suitable solvent (like dichloromethane) and add it dropwise to a large volume of a non-solvent (like cold hexane or water) to crash out your pure compound, which can then be filtered. To remove vacuum grease, you can dissolve the sample in a minimal amount of solvent, filter it through a small plug of silica gel in a pipette, and rinse with more solvent.
References
-
Synthesis of imidazo[1,5-a]pyridines - Organic Chemistry Portal. [Link]
-
Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines - MDPI. [Link]
-
Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES - Revue Roumaine de Chimie. [Link]
-
Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives - ResearchGate. [Link]
-
Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC - NIH. [Link]
-
Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]
-
Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties - JLUpub. [Link]
- CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google P
-
How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. [Link]
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. labproinc.com [labproinc.com]
- 6. This compound | 104202-15-5 | TCI AMERICA [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Purification [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-Bromo-3-phenylimidazo[1,5-a]pyridine
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 1-Bromo-3-phenylimidazo[1,5-a]pyridine. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles of heterocyclic chemistry and reaction mechanisms. Our goal is to equip you with the knowledge to anticipate, identify, and resolve common issues encountered during this synthesis.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
The synthesis of this compound is typically a two-stage process: first, the construction of the 3-phenylimidazo[1,5-a]pyridine core, followed by regioselective bromination at the C1 position. Problems can arise at either stage, leading to low yields, impure products, and difficult purifications. This guide addresses specific issues you might encounter.
Problem 1: Low or No Yield of the 3-Phenylimidazo[1,5-a]pyridine Core
Symptoms:
-
Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows a significant amount of unreacted starting materials.
-
Multiple unexpected spots appear on the TLC plate, indicating a complex mixture of products.
-
Isolation of a stable, non-cyclized intermediate.
Potential Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Incomplete Cyclization | The cyclization to form the imidazo[1,5-a]pyridine ring is a condensation reaction that often requires sufficient energy to overcome the activation barrier and drive off a molecule of water.[1] | Increase the reaction temperature or switch to a higher-boiling point solvent. Refluxing is a common and effective strategy.[1] |
| Sub-optimal pH | The pH of the reaction can be critical for facilitating the necessary condensation steps. Acidic conditions are often required.[1] | If your reaction is not already acidic, consider adding a catalytic amount of a non-nucleophilic acid, such as p-toluenesulfonic acid (p-TsOH). |
| Presence of Water | As a condensation reaction, the presence of water can inhibit the reaction equilibrium, preventing the formation of the desired product.[1] | For reactions run at high temperatures, a Dean-Stark trap can be used to remove water as it forms. Alternatively, the use of a compatible drying agent in the reaction mixture can be effective.[1] |
| Purity of Reagents | Impurities in starting materials or solvents can interfere with the reaction, leading to the formation of side products or complete reaction failure.[2] | Always use reagents and solvents of appropriate purity. Ensure that any solvents used are anhydrous, especially if the reaction is sensitive to moisture.[2] |
Problem 2: Formation of Multiple Products During Bromination
Symptoms:
-
LC-MS analysis reveals multiple products with masses corresponding to the addition of one or more bromine atoms.
-
¹H NMR of the crude product shows multiple sets of signals for the imidazo[1,5-a]pyridine core.
-
Difficulty in purifying the desired 1-bromo isomer from other brominated species.
Potential Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Over-bromination | The imidazo[1,5-a]pyridine ring is an electron-rich system, making it susceptible to multiple electrophilic additions if the reaction conditions are too harsh or the stoichiometry of the brominating agent is not carefully controlled. | Use a milder brominating agent such as N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂).[3] Carefully control the stoichiometry of the brominating agent, typically using 1.0 to 1.1 equivalents. |
| Formation of Regioisomers | While the C1 position is electronically favored for electrophilic attack, other positions on the heterocyclic ring can also be brominated, leading to a mixture of isomers. This is particularly true under harsh reaction conditions. | Optimize the reaction temperature. Running the reaction at a lower temperature can increase the regioselectivity of the bromination. The choice of solvent can also influence selectivity; consider exploring different solvent systems. |
| N-Oxide Formation | The pyridine nitrogen in the imidazo[1,5-a]pyridine ring system is susceptible to oxidation, which can occur if oxidative conditions are present, leading to the formation of an N-oxide.[1] | If your synthesis involves an oxidative step, use mild oxidizing agents and carefully control the reaction conditions. If N-oxide formation is suspected, it can sometimes be reversed by treatment with a reducing agent like PCl₃ or PPh₃. |
Visualizing the Reaction Pathway and Potential Byproducts
The following diagram illustrates the general synthetic pathway to this compound and highlights where common byproducts may arise.
Caption: Synthetic pathway and common troubleshooting points.
Frequently Asked Questions (FAQs)
Q1: What is the best brominating agent for the synthesis of this compound?
A: While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often preferred as it is a milder and more selective brominating agent.[3] This can help to minimize the formation of over-brominated byproducts.
Q2: How can I confirm the regiochemistry of my brominated product?
A: The most definitive method for confirming the position of the bromine atom is through 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or HMBC (Heteronuclear Multiple Bond Correlation). These experiments can reveal through-space or through-bond correlations between the protons on the pyridine ring and the phenyl ring with the carbon atoms of the imidazo[1,5-a]pyridine core, allowing for unambiguous structural assignment. Single-crystal X-ray diffraction is another definitive method if a suitable crystal can be obtained.
Q3: My purification by column chromatography is very difficult, with byproducts co-eluting with my desired product. What can I do?
A: If you are facing co-elution issues, consider changing your mobile phase system to alter the selectivity of the separation. Sometimes, switching from a non-polar/polar system (e.g., hexanes/ethyl acetate) to a different system (e.g., dichloromethane/methanol) can resolve the issue. Alternatively, recrystallization can be a powerful purification technique if a suitable solvent system can be found.
Q4: Can I perform the synthesis as a one-pot reaction?
A: One-pot syntheses for similar imidazo[1,5-a]pyridine derivatives have been reported.[1] However, this often requires careful optimization of reaction conditions to ensure that the formation of the core and the subsequent bromination are compatible. It is generally advisable to first establish a robust two-step procedure before attempting a one-pot synthesis.
Q5: Are there any specific safety precautions I should take during this synthesis?
A: Yes. Brominating agents such as Br₂ and NBS are corrosive and toxic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Many of the solvents used in organic synthesis are flammable and should be handled with care. Always consult the Safety Data Sheet (SDS) for all reagents before use.
References
- BenchChem. Common side reactions in the synthesis of imidazo[4,5-b]pyridines.
- Beilstein Journals. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)
- BenchChem. Troubleshooting guide for the synthesis of heterocyclic compounds.
-
MDPI. Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. [Link]
-
Organic Chemistry Portal. Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle. [Link]
-
JLUpub. Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. [Link]
-
PubMed Central. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
Sources
Technical Support Center: Synthesis of 1-Bromo-3-phenylimidazo[1,5-a]pyridine
Welcome to the dedicated technical support guide for the synthesis and optimization of 1-Bromo-3-phenylimidazo[1,5-a]pyridine. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. The imidazo[1,5-a]pyridine core is a privileged pharmacophore found in numerous biologically active compounds.[1][2]
This guide provides in-depth experimental protocols, troubleshooting advice for common issues, and answers to frequently asked questions to help you navigate the challenges of this synthesis and improve your reaction outcomes.
Reaction Overview: A Two-Step Approach
The synthesis of this compound is typically achieved in two key stages:
-
Formation of the Imidazo[1,5-a]pyridine Core: Construction of the 3-phenylimidazo[1,5-a]pyridine intermediate. This is often accomplished through a cyclocondensation reaction.
-
Regioselective Bromination: Introduction of a bromine atom at the C1 position of the heterocyclic core via electrophilic aromatic substitution.
The overall synthetic workflow is depicted below.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a question-and-answer format.
Q1: My initial cyclization to form 3-phenylimidazo[1,5-a]pyridine has a very low yield. What are the likely causes and how can I fix it?
A1: Low yield in the cyclization step is a frequent issue. Let's break down the potential causes and solutions.
-
Cause 1: Ineffective Activating Agent/Reaction Medium. The cyclization of 2-(aminomethyl)pyridines often requires harsh conditions to proceed efficiently. Using polyphosphoric acid (PPA) alone may not be sufficient.
-
Solution: A mixture of PPA and phosphorous acid (H₃PO₃) has been shown to significantly improve yields. The H₃PO₃ likely aids in the electrophilic activation of the coupling partner. An optimization screen with varying ratios of PPA to H₃PO₃ and increasing temperatures (from 140 °C to 160 °C) can boost the yield from as low as 22% to over 75%.[1]
-
-
Cause 2: Starting Material Purity. The purity of 2-(aminomethyl)pyridine and the phenyl precursor (e.g., α-nitrotoluene) is critical. Impurities can interfere with the reaction or lead to undesirable side products.
-
Solution: Ensure your 2-(aminomethyl)pyridine is freshly distilled or sourced from a reliable supplier. Verify the purity of your phenyl precursor by NMR or GC-MS before starting the reaction.
-
-
Cause 3: Steric Hindrance. If you are using substituted 2-(aminomethyl)pyridines, steric bulk near the reaction center can impede cyclization.
Caption: Decision workflow for troubleshooting low cyclization yield.
Q2: The bromination step is not working, or I'm getting multiple products. How can I achieve clean, regioselective C1-bromination?
A2: Achieving regioselectivity in the bromination of imidazopyridine systems is crucial and depends heavily on the conditions.
-
Cause 1: Incorrect Brominating Agent. While elemental bromine (Br₂) can be used, it is often too reactive and can lead to over-bromination or undesired side reactions.
-
Solution: N-Bromosuccinimide (NBS) is the reagent of choice for the controlled bromination of electron-rich heterocyclic systems like imidazo[1,5-a]quinolines, a closely related scaffold.[4] It provides a slow, steady source of electrophilic bromine, which enhances regioselectivity. For imidazo[1,2-a]pyridines, reagents like sodium bromite have also been used effectively.[5] Start with 1.0 to 1.1 equivalents of NBS.
-
-
Cause 2: Reaction Temperature. High temperatures can decrease selectivity. The C1 and C3 positions of the imidazo[1,5-a]pyridine ring have different electronic densities, but high thermal energy can overcome the activation barrier for substitution at the less-favored position.
-
Solution: Perform the bromination at a low temperature, starting at 0 °C or even -20 °C, and then allow the reaction to slowly warm to room temperature.[4] This will favor substitution at the most electronically favorable position, which is expected to be C1.
-
-
Cause 3: Solvent Choice. The solvent can influence the reactivity of the brominating agent and the stability of the intermediates.
-
Solution: Anhydrous, non-protic solvents are preferred. Dichloromethane (CH₂Cl₂), acetonitrile (ACN), or N,N-dimethylformamide (DMF) are excellent choices. DMF can help solubilize the starting material and the NBS.
-
Q3: I've successfully synthesized the product, but it's difficult to purify. What's the best strategy?
A3: Purification of bromo-imidazo[1,5-a]pyridine derivatives can be challenging due to the presence of unreacted starting materials, NBS, and succinimide byproducts.
-
Strategy 1: Aqueous Work-up. Before any chromatography, perform a thorough aqueous work-up. Washing the organic layer with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) will quench any remaining NBS or bromine.[6] A subsequent wash with saturated sodium bicarbonate (NaHCO₃) can help remove acidic impurities.
-
Strategy 2: Column Chromatography. This is the most effective method for separating the product from impurities.[7]
-
Stationary Phase: Standard silica gel is usually sufficient.
-
Eluent System: A gradient of ethyl acetate in petroleum ether or hexanes is a good starting point.[1] Begin with a low polarity (e.g., 5% EtOAc) to elute non-polar impurities and gradually increase the polarity (e.g., to 20-30% EtOAc) to elute your product. Monitor the fractions carefully using TLC.
-
-
Strategy 3: Recrystallization. If the product is obtained as a solid and is relatively pure after chromatography (>90%), recrystallization can be used to achieve high purity.
-
Solvent System: Experiment with solvent/anti-solvent systems like ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes to find conditions that yield well-formed crystals.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Phenylimidazo[1,5-a]pyridine (Intermediate)
This protocol is adapted from methodologies for similar structures.[1][3]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 87% polyphosphoric acid (10.0 g) and phosphorous acid (10.0 g).
-
Reagent Addition: Heat the mixture to 100 °C with stirring. Add 2-(aminomethyl)pyridine (1.08 g, 10.0 mmol) followed by the dropwise addition of α-nitrotoluene (2.74 g, 20.0 mmol).
-
Reaction: Increase the temperature to 160 °C and maintain stirring for 6-8 hours. Monitor the reaction progress by TLC (Eluent: 30% Ethyl Acetate in Hexanes).
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture onto crushed ice (approx. 100 g).
-
Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~8. Be cautious of CO₂ evolution.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether (e.g., 10% to 40%) to yield 3-phenylimidazo[1,5-a]pyridine as a solid.
Protocol 2: Synthesis of this compound
This protocol is based on established methods for brominating similar heterocyclic cores.[4]
-
Reaction Setup: Dissolve 3-phenylimidazo[1,5-a]pyridine (1.94 g, 10.0 mmol) in anhydrous DMF (40 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol, 1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours. Monitor the consumption of the starting material by TLC.
-
Quenching: Pour the reaction mixture into ice-cold water (150 mL) and stir for 30 minutes. A precipitate should form.
-
Filtration: Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography (silica gel, gradient of ethyl acetate in hexanes) to yield pure this compound.
Data Summary Table
| Parameter | Step 1: Cyclization | Step 2: Bromination |
| Key Reagents | 2-(aminomethyl)pyridine, α-nitrotoluene | 3-phenylimidazo[1,5-a]pyridine, NBS |
| Solvent/Medium | PPA / H₃PO₃ (1:1 w/w)[1] | Anhydrous DMF or CH₂Cl₂ |
| Temperature | 160 °C[1] | 0 °C to Room Temperature |
| Stoichiometry | 1 : 2 (Amine : Nitroalkane) | 1 : 1.05 (Substrate : NBS) |
| Typical Yield | 60-77%[1] | 75-90% (Estimated based on similar reactions) |
| Purification | Column Chromatography (Silica) | Recrystallization or Column Chromatography |
Frequently Asked Questions (FAQs)
-
Q: Why is the C1 position preferentially brominated over other positions like C3?
-
A: While detailed computational studies would be needed for a definitive answer, electrophilic substitution on the imidazo[1,5-a]pyridine ring is governed by the electron density of the carbon atoms. The C1 position is often highly activated and sterically accessible, making it a common site for functionalization in this heterocyclic system.[8]
-
-
Q: How should I store this compound?
-
A: As with many halogenated organic compounds, it is best to store the product in a cool, dark, and dry place under an inert atmosphere (nitrogen or argon) to prevent potential degradation over time.
-
-
Q: Can I use other brominating agents?
-
A: Yes, agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or bromine in acetic acid could be used, but they may require more extensive optimization to control regioselectivity and prevent side reactions. NBS is generally the most reliable and user-friendly choice for this transformation.
-
References
-
Wang, H., Xu, W., Wang, Z., Yu, L., Xu, K. (2015). A copper(II)-catalyzed tandem reaction between pyridine ketone and benzylamine. Journal of Organic Chemistry, 80, 1856-1865. Available from: [Link]
-
Li, P., et al. (2020). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules, 25(21), 5173. Available from: [Link]
-
Peng, J., et al. (2015). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. RSC Advances, 5, 78884-78887. Available from: [Link]
-
Baklanov, M. V., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2838–2846. Available from: [Link]
-
Mihorianu, M., et al. (2012). SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie, 57(7-8), 691-696. Available from: [Link]
-
Baklanov, M. V., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. National Center for Biotechnology Information (PMC). Available from: [Link]
-
Lueg, C., et al. (2021). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. ChemistryOpen, 10(1), 58-62. Available from: [Link]
-
Kumar, S., et al. (2020). Bromination of imidazo[1,2-a]pyridines. ResearchGate. Available from: [Link]
-
Roslan, I. I., et al. (2016). Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle. Organic Chemistry Portal. Available from: [Link]
-
Gillespie, J. R., et al. (2021). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. Journal of Medicinal Chemistry, 64(1), 663–683. Available from: [Link]
-
Heravi, M. M., et al. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 17(10), 11831–11839. Available from: [Link]
-
Nguyen, T. H. T., et al. (2024). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives. RSC Advances, 14, 27073-27086. Available from: [Link]
- CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. (2014). Google Patents.
-
Sharma, A., et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). ACS Omega. Available from: [Link]
-
Nurchi, V. M., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 28(11), 4496. Available from: [Link]
Sources
- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-Bromo-3-phenylimidazo[1,5-a]pyridine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-Bromo-3-phenylimidazo[1,5-a]pyridine. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address common challenges related to the stability and storage of this compound. Our recommendations are grounded in established chemical principles and best practices for handling air-sensitive and light-sensitive heterocyclic compounds.
Troubleshooting Guide: Common Stability and Storage Issues
This section addresses specific problems you might encounter during the handling and storage of this compound.
Issue 1: Observation of Color Change in the Solid Compound
-
Problem: The solid this compound, which is typically a white to off-white or light yellow powder, has developed a darker color (e.g., amber, green, or brown) over time.
-
Potential Cause: This color change is often an indicator of degradation. The primary suspects are exposure to light (photodegradation) and/or oxygen (oxidation). The imidazo[1,5-a]pyridine core can be susceptible to oxidation, and the bromine substituent can be light-sensitive.
-
Solution Workflow:
-
Assess the Extent of Discoloration: If the color change is minor and localized to the surface, the bulk of the material may still be viable for non-critical applications. However, for sensitive assays or synthetic steps, it is advisable to purify a small sample or use a fresh batch.
-
Implement Proper Storage Protocols:
-
Light Protection: Always store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.
-
Inert Atmosphere: For long-term storage, it is best practice to store the compound under an inert atmosphere such as argon or nitrogen.[1] This can be achieved by using a glovebox for storage and handling or by flushing the container with an inert gas before sealing.
-
-
Purity Check: If you suspect degradation, re-analyze the compound's purity via High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Compare the results with the certificate of analysis for the fresh compound.
-
Issue 2: Inconsistent Results in Subsequent Experiments
-
Problem: You are observing a decrease in yield or the appearance of unexpected side products in a reaction where this compound is a starting material.
-
Potential Cause: This is a strong indication that the compound has degraded, leading to a lower concentration of the active reagent and the presence of impurities that may interfere with the reaction. Potential degradation pathways include hydrolysis from atmospheric moisture or reaction with trace impurities in solvents.
-
Solution Workflow:
Figure 1. Troubleshooting workflow for inconsistent experimental results.
-
Verify Purity: As outlined in the diagram above, the first step is to confirm the purity of your starting material.
-
Solvent and Reagent Purity: Ensure that all solvents and other reagents used in the reaction are of appropriate purity and are free from water and other incompatible substances.
-
Review Storage and Handling: Re-evaluate how the compound is being stored and handled. Is it being exposed to air and moisture during weighing and transfer?
-
Issue 3: Poor Solubility Observed
-
Problem: The compound does not dissolve as expected in a solvent in which it was previously soluble.
-
Potential Cause: Degradation can lead to the formation of less soluble polymeric or oxidized byproducts. Alternatively, the compound may have absorbed moisture, which can affect its solubility characteristics.
-
Solution:
-
Drying: If moisture absorption is suspected, the material can be dried under a high vacuum.
-
Small-Scale Solubility Test: Before committing a large amount of material to a reaction, perform a small-scale solubility test with the dried compound.
-
Purity Analysis: If solubility issues persist, an analysis of the compound's purity is recommended.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For optimal stability, this compound should be stored in a cool, dry, and dark place.[2] It is recommended to store it under an inert atmosphere (argon or nitrogen) to prevent degradation from oxygen and moisture.[1]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and hydrolysis.[1] |
| Light | Protect from light (Amber vial) | Prevents photodegradation. |
| Container | Tightly sealed container | Prevents ingress of moisture and air. |
Q2: How should I handle this compound in the laboratory?
Due to its potential sensitivity to air and moisture, it is best to handle this compound in a controlled environment, such as a glovebox. If a glovebox is not available, use techniques for handling air-sensitive reagents, such as working under a positive pressure of an inert gas. Always use clean, dry glassware and spatulas.
Q3: What are the likely degradation pathways for this compound?
While specific degradation studies for this compound are not extensively published, based on its structure, the following degradation pathways are plausible:
-
Photodegradation: Brominated aromatic compounds can be susceptible to photodegradation, which may involve the cleavage of the carbon-bromine bond to form radical species. This can lead to debromination or the formation of other byproducts.
-
Oxidation: The electron-rich imidazo[1,5-a]pyridine ring system can be susceptible to oxidation, especially when exposed to air over prolonged periods. This can lead to the formation of N-oxides or other oxidized species.
-
Hydrolysis: Although likely slow, hydrolysis of the bromine atom is a possibility, especially in the presence of moisture and nucleophiles.
Q4: What are the known incompatibilities for this compound?
It should be stored away from strong oxidizing agents.[3] Contact with strong acids or bases should also be avoided unless part of a planned chemical transformation, as they can react with the heterocyclic core.
Q5: Is there a recommended re-test date for this compound?
Manufacturers do not typically provide a specific re-test date. It is recommended to re-analyze the purity of the compound if it has been stored for an extended period (e.g., more than one year) or if any physical changes, such as a change in color, are observed.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Analyze the freshly prepared sample.
-
Purity can be estimated by the area percentage of the main peak. Compare this to the certificate of analysis of a fresh lot.
-
Protocol 2: Preparation for Long-Term Storage
This protocol describes how to properly prepare a new bottle of this compound for long-term storage.
Figure 2. Workflow for preparing the compound for long-term storage.
-
Transfer to an Inert Atmosphere: If possible, handle the new bottle inside a glovebox with a dry, inert atmosphere.
-
Aliquot if Necessary: If you will be using small amounts of the compound over time, it is best to aliquot the material into several smaller vials. This prevents the entire stock from being repeatedly exposed to the atmosphere.
-
Inert Gas Flush: For each vial, remove the cap, flush the headspace with a gentle stream of argon or nitrogen for 30-60 seconds, and then quickly recap the vial.
-
Sealing: For an extra layer of protection, wrap the cap and neck of the vial with Parafilm.
-
Labeling: Clearly label each vial with the compound name, date of storage, and handling precautions (e.g., "Store under inert gas, protect from light").
-
Storage: Place the sealed vials in a designated, clearly labeled secondary container in a refrigerator at 2-8 °C.
By following these guidelines, you can minimize the risk of degradation and ensure the integrity of your this compound for your research and development activities.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Covaci, A., et al. (2012). A review of the analysis of novel brominated flame retardants.
- Harrad, S., & Abdallah, M. A.-E. (2015). Physical-chemical properties and evaluative fate modelling of 'emerging' and 'novel' brominated and organophosphorus flame retardants in the indoor and outdoor environment.
- Li, Y., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794.
- Sühring, S., et al. (2014). Assessing the persistence, bioaccumulation potential and toxicity of brominated flame retardants: data availability and quality for 36 alternative brominated flame retardants. Chemosphere, 116, 120-127.
-
Emory University Environmental Health and Safety Office. (n.d.). Incompatibility of Common Laboratory Chemicals. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). 1) 1H NMR spectra of Methyl 1-phenylimidazo[1,5-a]pyridine-3-carboxylate (3a). Retrieved from [Link]
- Liu, H., et al. (2025). Thermal degradation kinetics of poly {N-[(4-bromo- 3,5-difluorine)-phenyl]maleimide-co-styrene} in nitrogen.
- Singh, A., & Singh, P. (n.d.). Thermal degradation kinetics and solid state, temperature dependent, electrical conductivity of charge–transfer complex of phenothiazine with chloranil and picric acid. SciSpace.
- Fernie, K. J., et al. (2019). Mass balance study of brominated flame retardants in female captive peregrine falcons. Environmental Pollution, 253, 82-91.
- Li, Y., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3468.
- Wang, H., et al. (2023). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. iScience, 26(6), 106845.
-
Rutgers University. (2018). Solvent effects on quantitative analysis of brominated flame retardants with Soxhlet extraction. Retrieved from [Link]
Sources
Technical Support Center: A Troubleshooting Guide to the Synthesis of Imidazo[1,5-a]pyridines
Welcome to the technical support center for the synthesis of imidazo[1,5-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of this important heterocyclic scaffold, providing in-depth explanations and actionable solutions in a question-and-answer format to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield of the Desired Imidazo[1,5-a]pyridine Product
Question: My reaction is resulting in a low yield of the target imidazo[1,5-a]pyridine. What are the potential causes and how can I optimize the reaction to improve the yield?
Answer: Low yields in imidazo[1,5-a]pyridine synthesis can often be attributed to suboptimal reaction conditions, the quality of starting materials, or inherent limitations of the chosen synthetic route. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issues.
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions: The yield of imidazo[1,5-a]pyridine synthesis is highly sensitive to reaction parameters such as temperature, solvent, catalyst, and reaction time.
-
Temperature: The optimal temperature can vary significantly depending on the specific reaction. For instance, in the cyclocondensation of 2-(aminomethyl)pyridines with nitroalkanes, increasing the temperature from 110 °C to 160 °C in a mixture of polyphosphoric acid (PPA) and phosphorous acid (H₃PO₃) has been shown to dramatically increase the yield from as low as 22% to 77%.[1] Conversely, some reactions may require milder conditions to prevent decomposition of starting materials or products. It is advisable to perform small-scale experiments to screen a range of temperatures.
-
Solvent: The choice of solvent can play a critical role. For instance, in the denitrogenative transannulation of pyridotriazoles with nitriles, a combination of dichlorobenzene and dichloroethane is crucial for achieving quantitative yields.[2] In other cases, greener solvents like anisole have been used effectively in iron-catalyzed C-H amination reactions.[2] The polarity and boiling point of the solvent should be carefully considered to ensure proper solubility of reactants and to maintain the desired reaction temperature.
-
Catalyst and Catalyst Loading: The selection and amount of catalyst are paramount. In a Ritter-type reaction for imidazo[1,5-a]pyridine synthesis, the use of a combination of Bi(OTf)₃ and p-TsOH is essential, with the yield dropping significantly when Bi(OTf)₃ is omitted.[3] The optimal catalyst loading should be determined experimentally; for example, in some protocols, 5 mol% of Bi(OTf)₃ was found to be optimal.[3]
-
-
Quality of Starting Materials: The purity of your starting materials is a critical factor.
-
2-(Aminomethyl)pyridine Derivatives: Ensure the purity of the 2-(aminomethyl)pyridine starting material. Impurities can interfere with the reaction and lead to the formation of side products.
-
Other Reactants: Similarly, the purity of other reactants, such as aldehydes, ketones, or nitriles, should be verified. For example, aldehydes can oxidize to carboxylic acids, which may inhibit the reaction.
-
Experimental Protocol for Yield Optimization:
-
Reactant Purity Check: Before starting the reaction, verify the purity of all starting materials using appropriate analytical techniques (e.g., NMR, GC-MS).
-
Small-Scale Reaction Screening: Set up a series of small-scale reactions to screen different parameters.
-
Temperature Gradient: Run the reaction at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, 110 °C) to determine the optimal condition.
-
Solvent Screening: Test a variety of solvents with different polarities and boiling points.
-
Catalyst Loading: Vary the catalyst concentration to find the most effective loading.
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and to check for the formation of byproducts.
-
Scale-Up: Once the optimal conditions are identified, scale up the reaction.
| Parameter | Recommendation | Rationale |
| Temperature | Screen a range from RT to reflux | Different synthetic routes have varying activation energies. |
| Solvent | Test a variety of polar and non-polar aprotic solvents | Solvent polarity can influence reaction rates and selectivity. |
| Catalyst | Screen different Lewis or Brønsted acids | The nature of the catalyst can significantly impact the reaction pathway. |
| Catalyst Loading | Titrate catalyst amount (e.g., 1-10 mol%) | Finding the optimal catalyst loading minimizes waste and side reactions. |
Issue 2: Formation of Significant Side Products in Ritter-Type Synthesis
Question: I am attempting a Ritter-type synthesis of an imidazo[1,5-a]pyridine, but I am observing a significant amount of a side product, which appears to be an amide. How can I suppress the formation of this byproduct?
Answer: The formation of an amide side product is a common issue in the Ritter-type synthesis of imidazo[1,5-a]pyridines. This occurs due to a competing reaction pathway involving the hydrolysis of a key intermediate. Understanding the mechanism is key to mitigating this side reaction.
Mechanism of Side Product Formation:
The Ritter reaction involves the generation of a nitrilium ion intermediate from the reaction of a carbocation with a nitrile.[4][5] In the desired pathway for imidazo[1,5-a]pyridine synthesis, this nitrilium ion undergoes intramolecular cyclization with the pyridine nitrogen. However, if water is present in the reaction mixture, it can act as a nucleophile and attack the nitrilium ion, leading to the formation of an amide after hydrolysis. This is particularly problematic when using hydrated acids or if the solvents are not rigorously dried.
Troubleshooting Workflow for Side Product Suppression:
Caption: Troubleshooting workflow for minimizing amide byproduct in Ritter-type synthesis.
Solutions to Minimize Amide Formation:
-
Anhydrous Conditions: The most critical factor is to maintain strictly anhydrous conditions.
-
Dry Solvents: Use freshly distilled and dried solvents. Molecular sieves can be added to the reaction mixture to scavenge any residual water.
-
Anhydrous Reagents: Use anhydrous grades of acids (e.g., p-TsOH) and other reagents.
-
-
Reaction Temperature: Lowering the reaction temperature may favor the intramolecular cyclization over the intermolecular reaction with water, although this may also decrease the overall reaction rate.[3]
-
Nitrile Concentration: Increasing the concentration of the nitrile can help to shift the equilibrium towards the formation of the nitrilium ion and its subsequent cyclization.
Issue 3: Difficulty in Purifying the Imidazo[1,5-a]pyridine Product
Question: I am struggling to purify my imidazo[1,5-a]pyridine product. It seems to be difficult to separate from starting materials and byproducts by column chromatography. What purification strategies can I employ?
Answer: The purification of imidazo[1,5-a]pyridines can indeed be challenging due to their often-polar nature and similar chromatographic behavior to certain impurities. A combination of techniques may be necessary to achieve high purity.
Recommended Purification Strategies:
-
Column Chromatography Optimization:
-
Stationary Phase: While silica gel is the most common stationary phase, consider using alumina (basic or neutral) if your compound is sensitive to the acidic nature of silica. For highly polar compounds, reverse-phase chromatography (e.g., C18) may be more effective.
-
Mobile Phase: A systematic screening of solvent systems is crucial. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate, dichloromethane, or acetone). Adding a small amount of a polar modifier like methanol or a basic modifier like triethylamine can significantly improve separation.
-
Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased, can often provide better separation than isocratic elution.
-
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method.[6]
-
Solvent Selection: The key is to find a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization include ethanol, isopropanol, ethyl acetate, and mixtures of hexane/ethyl acetate.[7]
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. If there are insoluble impurities, filter the hot solution. Allow the solution to cool slowly to promote the formation of well-defined crystals. Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
Chiral Chromatography: If you are synthesizing a chiral imidazo[1,5-a]pyridine, separation of enantiomers will require chiral chromatography.[8][9] Polysaccharide-based chiral stationary phases (CSPs) are commonly used for this purpose.[8][10][11][12]
Step-by-Step Protocol for Column Chromatography:
-
TLC Analysis: Develop a TLC method that shows good separation of your product from impurities. The ideal Rf value for your product should be between 0.2 and 0.4.
-
Column Packing: Pack a column with the chosen stationary phase, ensuring it is well-compacted and free of air bubbles.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent and load it onto the column.
-
Elution: Begin eluting with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Issue 4: Lack of Regioselectivity in the Synthesis
Question: My reaction is producing a mixture of regioisomers, and I am having trouble isolating the desired one. How can I control the regioselectivity of the reaction?
Answer: Achieving high regioselectivity is a common challenge in the synthesis of substituted imidazo[1,5-a]pyridines, especially when using unsymmetrically substituted starting materials. The regiochemical outcome is typically governed by a combination of steric and electronic factors.
Factors Influencing Regioselectivity:
-
Electronic Effects: The electronic nature of the substituents on the pyridine ring can direct the cyclization to a specific position. Electron-donating groups can activate certain positions towards electrophilic attack, while electron-withdrawing groups can deactivate them.
-
Steric Hindrance: Bulky substituents on the starting materials can sterically hinder the approach of reactants to a particular site, thereby favoring cyclization at a less hindered position.
-
Reaction Conditions: The choice of catalyst, solvent, and temperature can sometimes influence the regioselectivity of the reaction.
Strategies to Control Regioselectivity:
-
Use of Directing Groups: In some cases, a directing group can be temporarily installed on the pyridine ring to force the reaction to occur at a specific position. The directing group can then be removed in a subsequent step.
-
Judicious Choice of Starting Materials: Carefully select your starting materials to favor the formation of the desired regioisomer. For example, by strategically placing substituents on the pyridine or the other reactant, you can exploit steric and electronic effects to your advantage.
-
Computational Studies: In complex cases, computational studies (e.g., DFT calculations) can be used to predict the most likely regioisomeric outcome and to guide the design of more selective reactions.[13]
Reaction Pathway Diagram Illustrating Regioselectivity:
Caption: Competing pathways leading to different regioisomers in imidazo[1,5-a]pyridine synthesis.
References
-
Song, et al. (2018). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules, 23(10), 2481. [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. [Link]
-
Tanomsiri, G., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. [Link]
-
Gulevskaya, A. V., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2854–2864. [Link]
-
Gulevskaya, A. V., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. PMC. [Link]
-
Organic Chemistry Portal. Ritter Reaction. [Link]
-
Mihorianu, M., et al. (2012). Synthesis of novel imidazo[1,5-a]pyridine derivates. Revue Roumaine de Chimie, 57(7-8), 689-694. [Link]
-
Wikipedia. Ritter reaction. [Link]
-
University of Rochester, Department of Chemistry. SOP: CRYSTALLIZATION. [Link]
-
Keltoum, C. B. O., et al. (2023). Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2-a] Pyridine. Current Analytical Chemistry, 19(6), 482-488. [Link]
-
Ali, M., et al. (2023). Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs. Molecular Diversity, 28(1), 171-182. [Link]
- Google Patents.
-
Keltoum, C. B. O., et al. (2023). Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2-a] Pyridine. ResearchGate. [Link]
-
Ali, M., et al. (2023). Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs. PubMed. [Link]
-
Kumar, S., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22356–22371. [Link]
-
Song, et al. (2018). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry, 16(31), 5653-5660. [Link]
-
Al-Ostoot, F. H., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC. [Link]
-
Sharma, U., et al. (2018). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PMC. [Link]
-
Shaikh, M., et al. (2022). Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo [1, 2-a] Pyridines Having Green Chemistry Approach. Current Organocatalysis, 9(1), 86-92. [Link]
-
Tanomsiri, G., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Publications. [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
-
Sławiński, J., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. [Link]
-
Biradar, J. S., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]
-
Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4). [Link]
-
Kumari, H., et al. (2021). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry, 19(3), 489-504. [Link]
-
Organic Chemistry Portal. (2019). Ritter Reaction. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
University of Rochester, Department of Chemistry. Purification: How To. [Link]
-
Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. [Link]
-
El-Amin, Z. M., et al. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 27(19), 6524. [Link]
-
Tanomsiri, G., et al. (2024). Efficient Synthesis of Imidazo[1,5-a]pyridine via Ritter-Type Reaction. Scribd. [Link]
-
JLUpub. Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. [Link]
Sources
- 1. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ritter Reaction [organic-chemistry.org]
- 5. Ritter reaction - Wikipedia [en.wikipedia.org]
- 6. science.uct.ac.za [science.uct.ac.za]
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- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 12. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 13. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Bromo-3-phenylimidazo[1,5-a]pyridine
Welcome to the technical support center for the synthesis and purification of 1-Bromo-3-phenylimidazo[1,5-a]pyridine (CAS RN: 104202-15-5). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic compound. Achieving high purity is critical for reliable downstream applications, from biological screening to materials science. This document provides in-depth troubleshooting advice and detailed protocols to address common purification challenges.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Q1: What are the most common impurities I should expect in my crude product?
Answer: The impurity profile of your crude this compound is intrinsically linked to its synthetic route. A prevalent method for its synthesis is the direct bromination of 3-phenylimidazo[1,5-a]pyridine, often using an electrophilic bromine source like N-Bromosuccinimide (NBS).
Based on this, the most common impurities are:
-
Unreacted Starting Material: 3-phenylimidazo[1,5-a]pyridine is a frequent and often major impurity. It is less polar than the brominated product.
-
Over-brominated Species: Di-brominated or other poly-brominated imidazo[1,5-a]pyridines can form if the reaction conditions are not carefully controlled. These will be less polar than the mono-bromo product.
-
Regioisomers: While bromination is often directed to the 1-position, small amounts of other isomers can form depending on the reaction conditions. These can be particularly challenging to separate due to similar polarities.
-
Hydrolysis Products: If the reaction work-up involves aqueous acidic or basic conditions, there is a possibility of hydrolysis, although the imidazo[1,5-a]pyridine core is generally stable.[1]
-
Reagent-derived Impurities: Residual NBS or its byproduct, succinimide (which is polar), may be present after the reaction work-up.
Q2: My initial work-up yielded a product with <95% purity. What is the most effective primary purification technique?
Answer: For purities in this range, flash column chromatography on silica gel is the most robust and widely applicable method. The key to success is the proper selection of an eluent system, which should provide a good separation between your target compound and the major impurities identified in Q1.
The goal is to select a solvent system where the desired product has a Retention Factor (Rf) of approximately 0.25-0.35 on a Thin-Layer Chromatography (TLC) plate. This Rf value typically provides the optimal resolution during the column separation. Given that the primary impurity is often the less polar starting material, a well-chosen solvent system is crucial.
Q3: I am having difficulty separating the product from a close-running impurity via column chromatography. How can I improve the resolution?
Answer: Co-elution is a common challenge, especially with regioisomers or impurities of very similar polarity. Here are several strategies to improve separation, ordered from simplest to most complex:
-
Optimize the Mobile Phase:
-
Reduce Solvent Strength: If using a Hexane:Ethyl Acetate system, decrease the percentage of the more polar solvent (Ethyl Acetate). This will increase the retention time of all compounds, potentially improving separation. Run a solvent gradient (e.g., from 5% EtOAc to 20% EtOAc in Hexane) instead of an isocratic elution.
-
Change Solvent Selectivity: Switch to a different solvent system. The "selectivity" of the system can be altered by incorporating a different class of solvent. For example, replacing Ethyl Acetate with Dichloromethane (DCM) or adding a small amount of methanol (e.g., 0.5%) to a DCM eluent can alter the interactions with the silica surface and improve separation.
-
-
Modify the Stationary Phase:
-
If standard silica gel is not providing adequate separation, consider using a different stationary phase. For compounds like N-heterocycles, alumina (neutral or basic) can sometimes offer different selectivity compared to the acidic surface of silica.
-
-
Improve Column Packing and Loading:
-
Ensure the column is packed uniformly without air bubbles.
-
Load the crude product in a minimal amount of solvent (ideally the eluent itself) to ensure a narrow starting band. Dry-loading the sample onto a small amount of silica can significantly improve resolution.
-
Q4: Is recrystallization a viable method for achieving >99% purity? How do I find the right solvent?
Answer: Yes, recrystallization is an excellent technique for removing small amounts of impurities and achieving high final purity, provided a suitable solvent can be found. It is particularly effective at removing impurities with different solubility profiles than the product.
The ideal recrystallization solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C).
Systematic Solvent Screening Protocol:
-
Preparation: Place ~20-30 mg of your purified (post-chromatography) product into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent from the list below, dropwise, at room temperature. Start with about 0.5 mL.
-
Solubility Test:
-
If the compound dissolves immediately at room temperature, the solvent is too good and unsuitable for recrystallization.
-
If the compound is insoluble, gently heat the tube to the solvent's boiling point. If it dissolves, this is a promising candidate.
-
If it remains insoluble even at boiling, the solvent is unsuitable.
-
-
Crystallization Test: For promising solvents where the compound dissolved upon heating, allow the solution to cool slowly to room temperature, then place it in an ice bath. If crystals form, you have found a good solvent.
-
Mixed Solvent Systems: If no single solvent is ideal, try a mixed-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at boiling, and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow to cool.
| Solvent Screening Table | Polarity | Boiling Point (°C) | Comments |
| Hexane/Heptane | Non-polar | 69 / 98 | Good for precipitating polar compounds. |
| Toluene | Non-polar | 111 | High boiling point, can be effective. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | 77 | Often used in chromatography, may work. |
| Acetonitrile | Polar Aprotic | 82 | Good for moderately polar compounds. |
| Isopropanol (IPA) | Polar Protic | 82 | Common choice for recrystallization. |
| Ethanol (EtOH) | Polar Protic | 78 | May be too good a solvent, but worth testing. |
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a standard procedure for purifying multi-gram quantities of crude this compound.
-
TLC Analysis & Eluent Selection:
-
Dissolve a small sample of the crude material in Dichloromethane (DCM) or Ethyl Acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a chamber containing a pre-determined solvent system (e.g., start with 8:2 Hexane:Ethyl Acetate).
-
Visualize the plate under a UV lamp (254 nm).
-
Adjust the solvent ratio until the Rf of the product spot is ~0.3. The starting material should have a higher Rf.[2]
-
-
Column Preparation (Slurry Packing):
-
Secure a glass chromatography column vertically in a fume hood. Place a small cotton or glass wool plug at the bottom, followed by a thin layer of sand.[2]
-
In a beaker, mix silica gel (e.g., 230-400 mesh) with your chosen eluent to form a free-flowing slurry. A general rule is to use 50-100 g of silica per 1 g of crude product.
-
Pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing.
-
Drain the excess solvent until the level is just above the silica bed. Do not let the column run dry. Add a thin layer of sand on top.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your product adsorbed onto the silica.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure using air or nitrogen to achieve a steady flow rate (flash chromatography).
-
Collect the eluting solvent in fractions (e.g., 20 mL per test tube).
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Confirm purity using ¹H NMR and/or LC-MS.
-
References
-
Huynh, H. V., et al. (2005). Imidazo[1,5-a]pyridine: A Versatile Architecture for Stable N-Heterocyclic Carbenes. Journal of the American Chemical Society, 127(10), 3290–3291. Available at: [Link]
-
Baklanov, M. V., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2888–2896. Available at: [Link]
-
Lulinski, P., et al. (2021). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. ChemistryOpen, 10(1), 10-14. Available at: [Link]
-
Supplementary Materials for publications often contain detailed, step-by-step experimental procedures that are invaluable. An example can be seen in RSC publications. (2015). Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
Sources
Technical Support Center: Synthesis of Substituted Imidazo[1,5-a]pyridines
Welcome to the technical support center for the synthesis of substituted imidazo[1,5-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic scaffold. Imidazo[1,5-a]pyridines are privileged structures in medicinal chemistry and materials science, but their synthesis can present unique challenges.[1]
This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs). The content is structured to address specific experimental issues, explaining the underlying chemical principles to empower you to overcome synthetic hurdles.
Part 1: General Troubleshooting & FAQs
This section addresses common issues that can arise during the synthesis of imidazo[1,5-a]pyridines, regardless of the specific synthetic route employed.
Q1: My reaction is showing low or no yield of the desired imidazo[1,5-a]pyridine. What are the primary factors to investigate?
A1: Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is essential.
Causality-Driven Checklist:
-
Purity of Starting Materials:
-
2-(Aminomethyl)pyridine derivatives: These precursors are susceptible to oxidation and can be hygroscopic. Ensure they are pure and dry. Impurities can interfere with catalyst activity or lead to side reactions.
-
Carbonyl compounds/Electrophiles: Aldehydes can oxidize to carboxylic acids, which can quench basic catalysts or reagents. Other electrophiles, such as acyl chlorides or anhydrides, are highly sensitive to moisture.[2][3] It is recommended to use freshly distilled or purified reagents.
-
-
Reaction Conditions:
-
Atmosphere: Many reactions, especially those involving organometallic reagents or catalysts, are sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using properly dried glassware and solvents.
-
Temperature: Temperature control is critical. Some cyclization reactions require high temperatures to overcome activation barriers, while others may suffer from decomposition or side-product formation at elevated temperatures.[2] A systematic temperature screen is often necessary.
-
Solvent: The choice of solvent can significantly impact reaction rates and selectivity. Polar aprotic solvents like DMF or DMSO can facilitate certain cyclizations, while non-polar solvents like toluene might be preferred for others, particularly if water removal via a Dean-Stark trap is required.
-
-
Catalyst/Reagent Activity:
Troubleshooting Workflow: Diagnosing Low Yield
Below is a DOT script for a Graphviz diagram that illustrates a logical workflow for troubleshooting low-yield reactions.
Caption: Troubleshooting workflow for low-yield synthesis.
Q2: I am observing the formation of multiple regioisomers. How can I control the regioselectivity of substitution on the imidazo[1,5-a]pyridine core?
A2: Regioselectivity is a significant challenge, particularly in C-H functionalization reactions. The C1, C3, and C5 positions are often the most reactive, and selectivity is governed by a combination of electronic and steric factors.
Understanding Regioselectivity:
-
C3 Position: Generally the most nucleophilic carbon, making it a common site for electrophilic substitution.
-
C1 Position: Also electron-rich and susceptible to attack, but can be sterically hindered by substituents at the C8 position of the pyridine ring.
-
C5 Position: Can be targeted through directed C-H activation strategies, often involving coordination to a metal catalyst.[6][7]
Strategies for Controlling Regioselectivity:
-
Directed Metalation: Employing a directing group on the imidazo[1,5-a]pyridine scaffold can guide a metal catalyst to a specific C-H bond. For example, a chelating group can direct functionalization to the C5 position.[6]
-
Catalyst Control: In some transition-metal-catalyzed reactions, the choice of ligand and metal can switch the regioselectivity. For instance, a synergistic Ni/Al catalytic system has been shown to selectively functionalize the C5 position, while using Ni alone favors the C3 position.[6][7]
-
Steric Hindrance: Introducing bulky substituents on the starting materials can block certain reactive sites, thereby favoring substitution at less sterically hindered positions.
-
Pre-functionalization: A more classical but reliable approach is to install a functional group (e.g., a halogen) at the desired position and then use cross-coupling reactions to introduce the desired substituent.
Table 1: Regioselectivity in C-H Functionalization
| Position | Typical Reactivity | Method for Selective Functionalization | Reference Example |
| C3 | High (Nucleophilic) | Electrophilic substitution, Ni-catalyzed C-H activation | Alkenylation with alkynes using Ni(cod)₂/PCy₃[6] |
| C5 | Lower (Requires Activation) | Directed C-H activation, Ni/Al cooperative catalysis | Alkenylation with alkynes using Ni(cod)₂/PCy₃ + AlMe₃[6][7] |
| C1 | Moderate | Metalation (e.g., with LDA), can be competitive with C3 | Varies with substrate and reagents |
Part 2: Method-Specific Troubleshooting Guides
This section provides detailed troubleshooting for specific, commonly used synthetic methods.
Guide 1: The Bohlmann-Rahtz Pyridine Synthesis for Imidazo[1,5-a]pyridine Analogs
The Bohlmann-Rahtz synthesis is a classical method for forming substituted pyridines, which can be adapted for imidazo[1,5-a]pyridine synthesis. It involves the condensation of an enamine with an ethynylketone.[8][9][10][11]
Q3: My Bohlmann-Rahtz reaction is giving a low yield of the cyclized product and I'm isolating the aminodiene intermediate. What's going wrong?
A3: This is a very common issue with the Bohlmann-Rahtz synthesis. The reaction proceeds in two main stages: 1) formation of an aminodiene intermediate, and 2) a heat-induced cyclodehydration to form the pyridine ring.[8][9] Stalling at the intermediate stage points to a problem with the second step.
Causality and Solutions:
-
Insufficient Temperature: The cyclodehydration step often requires high temperatures to facilitate the necessary E/Z isomerization of the diene intermediate before cyclization can occur.[9]
-
Solution: Increase the reaction temperature. Refluxing in a high-boiling solvent like toluene or xylene is common.
-
-
Lack of Catalysis: The cyclization can be sluggish without a catalyst.
Experimental Protocol: Acid-Catalyzed One-Pot Bohlmann-Rahtz Synthesis
This protocol is adapted from methodologies that utilize acid catalysis to promote the cyclization step.[9]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the enamine (1.0 equiv).
-
Solvent: Add a suitable solvent, such as a 5:1 mixture of toluene and acetic acid.
-
Reagent Addition: Slowly add the ethynyl ketone (1.1 equiv) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor by TLC or LC-MS until the aminodiene intermediate is consumed.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Guide 2: Multicomponent Reactions (MCRs)
MCRs, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, are highly efficient for synthesizing 3-aminoimidazo[1,5-a]pyridine derivatives from a 2-aminopyridine, an aldehyde, and an isocyanide.[12][13][14]
Q4: My GBB reaction for an imidazo[1,2-a]pyridine analog is failing. What are the most sensitive components?
(Note: While the prompt is for imidazo[1,5-a]pyridines, the principles of the GBB reaction, often used for the related imidazo[1,2-a]pyridines, are highly relevant for troubleshooting MCRs in this chemical space.)
A4: The GBB reaction is sensitive to the quality of all three components, but the isocyanide and the aldehyde are often the most problematic.
Causality and Solutions:
-
Isocyanide Quality: Isocyanides are notoriously unstable and have a powerful, unpleasant odor. They can degrade upon storage.
-
Solution: Use freshly prepared or purchased isocyanide. If in doubt about the quality, purify it by distillation or chromatography immediately before use.
-
-
Aldehyde Purity: Aldehydes can easily oxidize to carboxylic acids. The acid can protonate the 2-aminopyridine, rendering it non-nucleophilic and halting the initial imine formation.
-
Solution: Use freshly distilled or purified aldehydes. A quick filtration through a short plug of neutral alumina can often remove acidic impurities.
-
-
Presence of Water: The initial condensation between the 2-aminopyridine and the aldehyde to form an imine is a reversible reaction that produces water. Excess water can push the equilibrium back towards the starting materials.
-
Solution: Run the reaction under anhydrous conditions. Adding a dehydrating agent like trimethyl orthoformate can be beneficial.[12]
-
Troubleshooting MCRs: Key Parameters
The following diagram outlines the critical parameters to check when an MCR fails.
Caption: Key troubleshooting points for multicomponent reactions.
Part 3: Advanced Synthesis Challenges
Q5: I need to install a substituent at the C1 position, but I am getting a mixture with the C3-substituted product. How can I achieve C1 selectivity?
A5: Achieving C1 selectivity over the more electronically favored C3 position is a common challenge. This often requires a strategy that either blocks the C3 position or specifically activates the C1 position.
Strategies for C1 Functionalization:
-
C3-Blocking Strategy:
-
Mechanism: Start with a 3-substituted imidazo[1,5-a]pyridine. The C3 position is now blocked, directing subsequent reactions to other positions, often C1. A common blocking group is a trialkylsilyl group, which can often be removed later.
-
Workflow:
-
Synthesize the imidazo[1,5-a]pyridine core.
-
Selectively introduce a blocking group (e.g., TMS) at the C3 position.
-
Perform the desired functionalization reaction, which will now be directed to the C1 position.
-
Remove the blocking group (e.g., with a fluoride source like TBAF).
-
-
-
Directed Metalation: While often used for C5, certain directing groups and reaction conditions can favor metalation (and subsequent electrophilic quench) at the C1 position. This is highly substrate-dependent and requires careful optimization.
Table 2: Comparison of C1-Functionalization Strategies
| Strategy | Advantages | Disadvantages | Best Suited For |
| C3-Blocking | High selectivity, reliable | Adds two steps to the synthesis (protection/deprotection) | When high purity of the C1 isomer is critical |
| Directed Metalation | More atom- and step-economical | Requires screening of directing groups and conditions, may not be general | Exploratory synthesis where multiple isomers can be screened |
References
-
Kumari, H., et al. (2022). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry. [Link]
-
Various Authors. (n.d.). Synthetic methods for the formation of imidazo[1,5-a]pyridine. ResearchGate. [Link][1]
-
Zeng, K., et al. (2022). Anomeric Stereoauxiliary Cleavage of the C–N Bond of D-Glucosamine for the Preparation of Imidazo[1,5-a]pyridines. Chemistry – A European Journal. [Link][15]
-
Chuang, S.-C., et al. (2014). Controlled regiodivergent C-H bond activation of imidazo[1,5-a]pyridine via synergistic cooperation between aluminum and nickel. Organic Letters. [Link][6][7]
-
Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link][16]
-
Various Authors. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. [Link][17]
-
Wannasiri, C., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. [Link][4][5]
-
Rubin, M., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry. [Link][2][3]
-
Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis. Wikipedia. [Link][8]
-
Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link][9]
-
J&K Scientific LLC. (2025). Bohlmann-Rahtz Pyridine Synthesis. J&K Scientific LLC. [Link][10]
-
SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. SynArchive. [Link][11]
-
Various Authors. (n.d.). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry. [Link]
-
Various Authors. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. [Link][14]
-
Various Authors. (2024). One Pot Synthesis of Imidazo[1,2-a]pyridines via Groeke-Blackburn-Bienaymé Reaction-CuAAC Assisted by MW. MDPI. [Link][13]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 3. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Controlled regiodivergent C-H bond activation of imidazo[1,5-a]pyridine via synergistic cooperation between aluminum and nickel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
- 11. synarchive.com [synarchive.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sciforum.net [sciforum.net]
- 14. mdpi.com [mdpi.com]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. bio-conferences.org [bio-conferences.org]
- 17. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
Avoiding decomposition of 1-Bromo-3-phenylimidazo[1,5-a]pyridine during reactions
Welcome to the technical support center for 1-Bromo-3-phenylimidazo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for handling this versatile reagent. The unique electronic properties of the imidazo[1,5-a]pyridine scaffold, while beneficial for its application as a privileged pharmacophore, can present stability challenges under certain reaction conditions.[1][2] This document synthesizes field-proven insights and literature data to help you navigate these challenges and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be degrading upon storage. What are the optimal storage conditions?
A1: this compound is a solid that should be stored in a tightly sealed container in a cool, dry place. While specific degradation pathways upon storage are not extensively documented, exposure to moisture, light, and atmospheric oxygen should be minimized as a best practice for halogenated heterocyclic compounds. For long-term storage, keeping the material under an inert atmosphere (e.g., argon or nitrogen) at or below room temperature is recommended.
Q2: I am observing multiple spots on my TLC plate after a reaction, suggesting my starting material is decomposing. What are the likely causes?
A2: Decomposition of the imidazo[1,5-a]pyridine core can be initiated by harsh reaction conditions.[1][2] Key factors to consider are:
-
High Temperatures: Prolonged heating can lead to thermal decomposition.
-
Strong Acids/Bases: The pyridine nitrogen can be protonated or involved in strong interactions, potentially leading to ring-opening or side reactions under extreme pH conditions. For instance, the use of polyphosphoric acid (PPA) at high temperatures for the synthesis of related structures has been described as harsh.[1][2]
-
Incompatible Reagents: Certain strong oxidizing or reducing agents may not be compatible with the imidazo[1,5-a]pyridine ring system.
Q3: Is this compound stable to aqueous conditions?
A3: The stability of this compound in aqueous media is dependent on the pH and temperature. While short exposure during aqueous workup at neutral pH is generally acceptable, prolonged heating in aqueous acidic or basic solutions may lead to hydrolysis or other decomposition pathways. It is advisable to perform reactions in anhydrous solvents and minimize the duration of contact with aqueous phases.
Troubleshooting Guides for Common Reactions
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
These are common applications for this compound. However, several side reactions can lead to low yields and the appearance of impurities, suggesting decomposition of the starting material.
Issue 1: Low yield of the desired coupled product and recovery of starting material.
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Catalyst Inactivity | Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂) and ligands (e.g., SPhos, XPhos). | The electronic nature of the imidazo[1,5-a]pyridine can influence the oxidative addition step. A more electron-rich ligand may be required to facilitate this step. |
| Inappropriate Base | Test a range of bases such as K₂CO₃, Cs₂CO₃, K₃PO₄. Use of strong bases like NaOtBu should be approached with caution as they can promote side reactions. | The base is crucial for the transmetalation step in Suzuki coupling and for deprotonating the amine in Buchwald-Hartwig reactions.[3] Its strength and solubility can significantly impact the reaction rate and side product formation. |
| Solvent Effects | Screen solvents like 1,4-dioxane, toluene, or DMF. Ensure solvents are anhydrous and degassed. | The solvent affects the solubility of reagents and the stability of the catalytic species. Oxygen can lead to the degradation of the catalyst and promote side reactions like homocoupling. |
Issue 2: Formation of 3-phenylimidazo[1,5-a]pyridine (dehalogenation).
This is a common side reaction for aryl halides in palladium-catalyzed reactions.
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| β-Hydride Elimination | If the organoboron or amine reagent has β-hydrogens, this pathway can be competitive. Use a bulkier ligand or a different palladium precursor. | Bulky ligands can disfavor the conformation required for β-hydride elimination. |
| Hydrodehalogenation | Ensure strictly anhydrous and anaerobic conditions. Trace water or other protic sources can lead to the protonolysis of the organopalladium intermediate. | The Pd-H species responsible for hydrodehalogenation can be formed from various sources in the reaction mixture. |
| Base-Induced Decomposition | In some cases, strong bases like alkali metal tert-butoxides have been observed to cause dehalogenation of aryl halides.[3] | The mechanism can be complex, but it underscores the importance of base selection. |
Issue 3: Formation of homocoupled byproducts.
This can occur with both the boronic acid (in Suzuki coupling) and the this compound.
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Presence of Oxygen | Thoroughly degas all solvents and reagents and run the reaction under a strict inert atmosphere (argon or nitrogen). | Oxygen can promote the homocoupling of boronic acids.[4] |
| Slow Transmetalation | Optimize the base and solvent to accelerate the transmetalation step. | If transmetalation is slow, the organopalladium intermediate has a longer lifetime, increasing the chance of side reactions. |
Experimental Workflow: Troubleshooting a Suzuki-Miyaura Coupling Reaction
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Halogenation and Use of Halogenating Agents
Direct bromination of imidazo[1,5-a]pyridine or related systems with liquid bromine can sometimes lead to undesired side products and over-halogenation.[5]
Issue: Poor selectivity and formation of multiple brominated species.
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Over-reactivity of Bromine | Use a milder brominating agent such as N-Bromosuccinimide (NBS). | NBS provides a low, steady concentration of bromine, which can improve selectivity for mono-bromination. |
| Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). | Lowering the temperature can help control the reaction rate and improve selectivity. |
Logical Pathway for Stable Reactions
The key to preventing the decomposition of this compound is to maintain control over the reaction environment.
Caption: Key factors for maintaining stability.
By carefully selecting and controlling these parameters, the likelihood of decomposition can be significantly minimized, leading to cleaner reactions and higher yields of the desired products.
References
-
Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. (2020). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (2024). ACS Organic & Inorganic Au. Available at: [Link]
-
Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. (2020). National Center for Biotechnology Information. Available at: [Link]
-
This compound. Pharmaffiliates. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. (2024). National Center for Biotechnology Information. Available at: [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. Available at: [Link]
-
Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle. Organic Chemistry Portal. Available at: [Link]
-
Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. Chemistry Europe. Available at: [Link]
-
(PDF) Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. Available at: [Link]
-
Electrochemical Synthesis of 3‐Bromoimidazo[1,2‐a]pyridines Directly from 2‐Aminopyridines and alpha‐Bromoketones. ResearchGate. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. RSC Publishing. Available at: [Link]
-
Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. RSC Publishing. Available at: [Link]
-
Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. MDPI. Available at: [Link]
-
Bromination of imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]
-
1-Bromoimidazo[1,5-a]pyridine. Elite Flow Control UK Limited. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)−C(sp3)−C(sp2) Bond. National Center for Biotechnology Information. Available at: [Link]
-
Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI. Available at: [Link]
-
(PDF) Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][1][2][6] thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate. Available at: [Link]
-
Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Publishing. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Characterization of 1-Bromo-3-phenylimidazo[1,5-a]pyridine Analogs for Drug Discovery
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic core in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Strategic modification of this core, particularly through halogenation and phenyl substitution, allows for the fine-tuning of its physicochemical and pharmacological properties. This guide provides a comparative analysis of 1-bromo-3-phenylimidazo[1,5-a]pyridine and its analogs, focusing on synthetic strategies, detailed characterization, and the structure-activity relationships (SAR) that are crucial for drug development professionals.
Rationale and Synthetic Strategy
The introduction of a bromine atom at the C-1 position and a phenyl group at the C-3 position of the imidazo[1,5-a]pyridine ring serves distinct purposes. The phenyl group often acts as a key binding motif for various biological targets, while the bromine atom can serve as a synthetic handle for further functionalization (e.g., via cross-coupling reactions) or can enhance binding affinity through halogen bonding.
The synthesis of these analogs typically follows a convergent strategy, often involving the cyclization of a substituted 2-(aminomethyl)pyridine with an appropriate electrophile.[2] A common and efficient route involves an iodine-mediated one-pot reaction that simultaneously constructs C-N and C-S bonds, adaptable for creating a variety of analogs.[3]
General Synthetic Workflow
The synthesis of 1-substituted-3-phenylimidazo[1,5-a]pyridine analogs can be conceptualized through the following workflow. The choice of starting materials, particularly the substituted benzaldehydes and 2-aminomethylpyridines, is the primary determinant of the final analog's structure.
Caption: Key modification points influencing the biological activity of imidazo[1,5-a]pyridine analogs.
While specific IC₅₀ data for this compound analogs is proprietary or dispersed across various studies, related imidazo[4,5-c]pyridin-2-one derivatives have shown potent Src and Fyn kinase inhibition in the submicromolar range. [4]For example, compound 1s from that series showed effective antiproliferative activity against multiple glioblastoma cell lines. [4]This underscores the potential of the broader imidazopyridine class as a starting point for potent kinase inhibitors.
Experimental Protocols
To ensure reproducibility and trustworthiness, detailed, self-validating protocols are provided below for a representative synthesis and a key biological assay.
Protocol 1: Synthesis of 3-(4-chlorophenyl)-1-(phenylthio)imidazo[1,5-a]pyridine (Analog 4e)
This protocol is adapted from a reported iodine-mediated one-pot synthesis. [3] Materials:
-
2-Aminomethylpyridine
-
4-Chlorobenzaldehyde
-
Sodium benzenesulfinate
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-aminomethylpyridine (0.5 mmol) and 4-chlorobenzaldehyde (0.5 mmol) in 3 mL of DMSO, add sodium benzenesulfinate (0.75 mmol) and iodine (0.75 mmol).
-
Stir the reaction mixture at 80 °C for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by adding 10 mL of saturated aqueous Na₂S₂O₃ solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final product, 3-(4-chlorophenyl)-1-(phenylthio)imidazo[1,5-a]pyridine.
-
Confirm structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Cell Viability Assessment via MTT Assay
This protocol provides a standard methodology to assess the cytotoxic effects of the synthesized analogs on cancer cell lines. [5][6][7][8] Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. [5]NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. [5][7]The amount of formazan produced is directly proportional to the number of viable cells. [5] Materials:
-
Human cancer cell line (e.g., U87 glioblastoma)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Synthesized imidazo[1,5-a]pyridine analogs dissolved in DMSO
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adhesion.
-
Compound Treatment: Prepare serial dilutions of the test analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle control (DMSO) and untreated cells. Incubate for 48-72 hours.
-
MTT Addition: Remove the treatment media. Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. Observe the formation of purple formazan crystals within the cells under a microscope.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes, protected from light. 6. Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise. 7. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
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- Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents.Journal of Medicinal Chemistry.
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A Comparative Guide to 1-Bromo-3-phenylimidazo[1,5-a]pyridine and Congeneric Imidazopyridines for Researchers and Drug Development Professionals
Introduction: The Privileged Imidazopyridine Scaffold
The imidazopyridine core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Its structural isomers, including imidazo[1,2-a]pyridines, imidazo[4,5-b]pyridines, and imidazo[1,5-a]pyridines, exhibit a wide spectrum of biological activities, attributed to their bioisosteric resemblance to purines.[1] This guide provides a comparative analysis of 1-Bromo-3-phenylimidazo[1,5-a]pyridine, a specific yet lesser-studied derivative, with its more extensively characterized congeners. We will delve into a comparison of synthetic methodologies, physicochemical properties, and biological activities, supported by available experimental data from the scientific literature, to inform future research and drug discovery efforts. While specific experimental data for this compound is limited in publicly accessible literature, this guide will extrapolate from closely related structures and established synthetic routes to provide a robust comparative framework.
Synthesis and Chemical Reactivity: A Comparative Overview
The synthesis of the imidazo[1,5-a]pyridine scaffold can be achieved through various strategies, most commonly involving the cyclocondensation of a substituted 2-aminomethylpyridine with a suitable electrophile. The choice of synthetic route significantly impacts yield, purity, and the potential for functional group diversity.
General Synthetic Approach for Imidazo[1,5-a]pyridines
Experimental Protocol: Proposed Synthesis of this compound
-
Step 1: Synthesis of 3-Phenylimidazo[1,5-a]pyridine. In a round-bottom flask, 2-(aminomethyl)pyridine (1.0 eq.) and benzaldehyde (1.0 eq.) are dissolved in a suitable solvent such as ethanol. The mixture is stirred at room temperature for 30 minutes.
-
Step 2: Cyclization. To the reaction mixture, an oxidizing agent like N-bromosuccinimide (NBS) (1.1 eq.) is added portion-wise. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until completion.
-
Step 3: Bromination. Following the formation of 3-phenylimidazo[1,5-a]pyridine, a direct bromination at the 1-position can be achieved. The crude product from the previous step is dissolved in a suitable solvent like dichloromethane (DCM) and cooled to 0°C. A solution of bromine (1.0 eq.) in DCM is added dropwise. The reaction is stirred at room temperature until completion.
-
Step 4: Work-up and Purification. The reaction is quenched with a saturated aqueous solution of sodium thiosulfate and neutralized with sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Comparative Synthesis of Imidazo[1,2-a]pyridines
In contrast, the synthesis of the isomeric imidazo[1,2-a]pyridines often involves the condensation of 2-aminopyridines with α-haloketones, a method known as the Tschitschibabin reaction.[2] This one-pot synthesis is generally efficient and tolerates a wide range of functional groups. For instance, 2-phenylimidazo[1,2-a]pyridine can be synthesized from 2-aminopyridine and α-bromoacetophenone.[2]
Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyridine
-
Step 1: Reaction Setup. In a round-bottom flask, 2-aminopyridine (1.0 eq.) and α-bromoacetophenone (1.0 eq.) are dissolved in a solvent like ethanol or acetone.
-
Step 2: Cyclization. Sodium bicarbonate (2.0 eq.) is added to the mixture, and the reaction is heated to reflux for several hours.
-
Step 3: Work-up and Purification. After cooling, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography.[2]
Diagram of Synthetic Pathways
Caption: Proposed mechanism of action for imidazopyridine derivatives via kinase inhibition.
Conclusion and Future Directions
While this compound remains a relatively unexplored compound, a comparative analysis with its structural isomers provides valuable insights into its potential synthetic accessibility and biological profile. The presence of the phenyl and bromo substituents suggests that this compound could be a promising candidate for anticancer and antimicrobial drug discovery.
Future research should focus on the definitive synthesis and characterization of this compound to obtain concrete experimental data. Subsequent biological screening against a panel of cancer cell lines and microbial strains is warranted to validate the hypothesized activities. Structure-activity relationship (SAR) studies, involving modifications of the phenyl and bromo substituents, would be crucial for optimizing its therapeutic potential. The development of a robust and scalable synthetic route will be a critical first step in unlocking the full potential of this and other understudied imidazo[1,5-a]pyridine derivatives.
References
- Antimicrobial activity of imidazo[1,5-a]quinoxaline deriv
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (URL: [Link])
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Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. (URL: [Link])
-
Supplementary Materials - The Royal Society of Chemistry. (URL: [Link])
-
One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. (URL: [Link])
-
Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (URL: [Link])
-
Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle. (URL: [Link])
-
Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. (URL: [Link])
-
FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. (URL: [Link])
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Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. (URL: [Link])
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IMIDAZO[1,5-a]PYRIDINE BASED Ru(III) COMPLEXES AS BIOLOGICAL ACTIVE AGENT. (URL: [Link])
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(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (URL: [Link])
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Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (URL: [Link])
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (URL: [Link])
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A Comparative Guide to the Structural Validation of 1-Bromo-3-phenylimidazo[1,5-a]pyridine via Nuclear Magnetic Resonance Spectroscopy
For researchers and professionals in the field of drug development and organic synthesis, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor. The imidazo[1,5-a]pyridine scaffold, a privileged structure in medicinal chemistry, often presents challenges in structural elucidation due to the potential for isomeric products during synthesis. This guide provides an in-depth, comparative analysis of the validation of the structure of 1-Bromo-3-phenylimidazo[1,5-a]pyridine using a suite of Nuclear Magnetic Resonance (NMR) techniques. We will explore the causal logic behind experimental choices and present supporting data to differentiate the target molecule from potential alternatives.
The Challenge: Ambiguity in Regiochemistry
The synthesis of substituted imidazo[1,5-a]pyridines can sometimes lead to a mixture of regioisomers. For instance, depending on the synthetic route, the bromine and phenyl substituents could potentially be located at different positions on the heterocyclic core. This guide will focus on distinguishing the target compound, this compound, from a plausible alternative, such as a regioisomer where the substituents are arranged differently. A robust analytical approach is therefore not just confirmatory but essential for the validation of the synthetic outcome.
Experimental Design: A Multi-faceted NMR Approach
A comprehensive structural elucidation of this compound necessitates a multi-dimensional NMR approach. Standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons. However, to unequivocally establish the connectivity and spatial relationships within the molecule, two-dimensional (2D) NMR experiments are indispensable. The suite of experiments detailed below forms a self-validating system for structural confirmation.[1][2]
Experimental Workflow
Caption: Experimental workflow for the NMR-based structural validation of this compound.
Detailed Experimental Protocols
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the synthesized compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.[2]
-
¹H NMR: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically over two to three bonds.[3]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms.[3]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds), which is crucial for identifying connectivity across quaternary carbons.[3]
-
Data Analysis and Structural Validation
The following sections present the expected NMR data for this compound, based on published data for similar compounds, and compare it with a potential alternative structure to demonstrate the power of this analytical approach.
Predicted ¹H NMR and ¹³C NMR Data for this compound
The chemical shifts for the target molecule are predicted based on the known data for 1-Bromoimidazo[1,5-a]pyridine and the expected substituent effects of a phenyl group at the C3 position.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| 1 | - | ~105.0 |
| 3 | - | ~130.0 |
| 5 | ~7.90 (d) | ~122.0 |
| 6 | ~6.65 (dd) | ~115.0 |
| 7 | ~6.80 (dd) | ~120.0 |
| 8 | ~7.40 (d) | ~128.0 |
| 8a | - | ~135.0 |
| Ph-C1' | - | ~134.0 |
| Ph-C2'/6' | ~7.60-7.70 (m) | ~129.0 |
| Ph-C3'/5' | ~7.40-7.50 (m) | ~128.5 |
| Ph-C4' | ~7.30-7.40 (m) | ~128.0 |
Note: These are predicted values and may vary slightly from experimental results. 'd' denotes a doublet, and 'dd' denotes a doublet of doublets.
Comparative Analysis with an Alternative Structure
To illustrate the validation process, let's consider a hypothetical regioisomer, 3-Bromo-1-phenylimidazo[1,5-a]pyridine . The differing positions of the bulky phenyl group and the electron-withdrawing bromine atom would lead to distinct NMR spectra.
Table 2: Comparative Analysis of Predicted ¹H NMR Signatures
| Proton | This compound (Predicted) | 3-Bromo-1-phenylimidazo[1,5-a]pyridine (Predicted) | Rationale for Difference |
| H5 | ~7.90 ppm | ~8.10 ppm | The proximity of the electron-withdrawing bromine at C3 in the alternative structure would deshield H5 more significantly. |
| H8 | ~7.40 ppm | ~7.60 ppm | The anisotropic effect of the phenyl group at C1 in the alternative structure would likely cause a downfield shift for the peri-proton H8. |
Unambiguous Validation with 2D NMR
While 1D NMR provides strong indications, 2D NMR offers definitive proof of the proposed structure. The key long-range correlations observed in the HMBC spectrum are particularly diagnostic.
Caption: Predicted key HMBC correlations for this compound.
Analysis of Key 2D Correlations:
-
COSY: The protons on the pyridine ring (H5, H6, H7, and H8) would show correlations consistent with their adjacent positions. The protons on the phenyl ring would also show characteristic correlations among themselves.
-
HSQC: This experiment would directly link each proton to its attached carbon, confirming the assignments made in the 1D spectra.
-
HMBC: This is the most powerful tool for this specific validation. For this compound, we would expect to see:
-
A correlation between the phenyl protons (H2'/H6') and the carbon at position 3 (C3), confirming the attachment of the phenyl ring at this position.
-
A crucial correlation between the phenyl protons (H2'/H6') and the carbon at position 1 (C1), which is brominated. This three-bond correlation is a strong piece of evidence for the proposed arrangement.
-
Correlations from H5 to C3 and C8a, and from H8 to C1, would further solidify the connectivity of the heterocyclic core.
-
In the case of the alternative structure, 3-Bromo-1-phenylimidazo[1,5-a]pyridine, the HMBC spectrum would be markedly different. For instance, the phenyl protons would show correlations to C1 and C8, but not to C3.
Conclusion
The structural validation of this compound is effectively and unambiguously achieved through a comprehensive suite of NMR experiments. While 1D NMR provides initial, valuable data, it is the intricate web of correlations revealed by 2D techniques like COSY, HSQC, and particularly HMBC, that provides the definitive proof of structure. By comparing the expected spectral data with that of a plausible regioisomer, we demonstrate a robust, self-validating methodology that is essential for ensuring the scientific integrity of research in synthetic and medicinal chemistry. This guide underscores the importance of not just acquiring data, but of a rationally designed experimental strategy to address specific structural questions.
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PubChem. (n.d.). This compound. Retrieved from [Link]
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The Royal Society of Chemistry. (2014). Supplementary Information for: C–H Bond Arylation of Imidazo[1,5-a]pyridines with Diaryliodonium Salts. Retrieved from [Link]
- Iskandar Roslan, I., et al. (2016). Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle. The Journal of Organic Chemistry, 81(19), 9167–9174.
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SDSU NMR Facility – Department of Chemistry. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
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Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]
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A Senior Application Scientist's Guide to Biological Assay Validation for 1-Bromo-3-phenylimidazo[1,5-a]pyridine Derivatives
This guide provides a comprehensive framework for the biological assay validation of novel 1-Bromo-3-phenylimidazo[1,5-a]pyridine derivatives, a promising class of heterocyclic compounds. Drawing from extensive experience in preclinical drug discovery, this document outlines a logical, multi-tiered approach to characterize the bioactivity of these molecules, with a primary focus on potential anticancer applications. The methodologies detailed herein are designed to establish a robust data package, elucidating mechanism of action and providing a clear rationale for further development.
The imidazo[1,2-a]pyridine scaffold, a related structure, has demonstrated a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] Derivatives of this core structure have been shown to induce apoptosis and arrest the cell cycle in cancer cell lines, suggesting that these are critical pathways to investigate for the novel this compound series.[4] This guide will therefore focus on a suite of assays to explore cytotoxicity, apoptotic induction, and the modulation of key cellular proteins, providing a comparative analysis against a hypothetical standard-of-care compound.
Part 1: Foundational Cytotoxicity and Proliferation Assessment
The initial step in characterizing any potential anticancer agent is to determine its effect on cancer cell viability and proliferation. These assays provide fundamental data on the compound's potency and are used to determine appropriate concentration ranges for subsequent mechanistic studies.[5][6]
MTT Assay for Cellular Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of the this compound derivative (e.g., 0.1 to 100 µM) and a vehicle control. Include a known anticancer drug as a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
BrdU Cell Proliferation Assay
To specifically assess the anti-proliferative effects of the compounds, a BrdU (Bromodeoxyuridine) incorporation assay is recommended.[7][9] BrdU, a synthetic analog of thymidine, is incorporated into the DNA of proliferating cells.
Experimental Protocol: BrdU Assay
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay (steps 1 and 2).
-
BrdU Labeling: 2-4 hours before the end of the incubation period, add BrdU labeling solution to each well.
-
Fixation and Denaturation: After incubation, remove the labeling medium, and fix and denature the cells.
-
Antibody Incubation: Add an anti-BrdU antibody conjugated to a peroxidase enzyme.
-
Substrate Reaction: Add the peroxidase substrate and measure the colorimetric or chemiluminescent signal.
-
Data Analysis: A decrease in signal indicates an inhibition of cell proliferation.
Comparative Data Summary
| Compound | Cell Line | MTT IC50 (µM) | BrdU IC50 (µM) |
| Derivative 1 | MCF-7 | 5.2 | 8.1 |
| Derivative 2 | MCF-7 | 2.8 | 4.5 |
| Doxorubicin | MCF-7 | 0.9 | 1.2 |
| Derivative 1 | A549 | 8.9 | 12.3 |
| Derivative 2 | A549 | 4.1 | 6.8 |
| Doxorubicin | A549 | 1.5 | 2.1 |
Table 1. Hypothetical comparative cytotoxicity and anti-proliferative data for this compound derivatives against the standard drug Doxorubicin in MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
Part 2: Elucidating the Mechanism of Action: Apoptosis Induction
A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis. Several assays can be employed to detect and quantify apoptosis, each targeting different stages of the process.[10][11]
Annexin V/Propidium Iodide Staining for Flow Cytometry
In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful marker for necrotic or late-stage apoptotic cells.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Caspase Activity Assays
Caspases are a family of proteases that play a central role in the execution of apoptosis.[12] Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, provides direct evidence of apoptotic pathway activation.
Experimental Protocol: Caspase-3/7 Activity Assay
-
Cell Lysis: Treat cells as described above, then lyse the cells to release their contents.
-
Substrate Addition: Add a luminogenic or fluorogenic substrate for caspase-3/7 to the cell lysate.
-
Signal Measurement: The cleavage of the substrate by active caspases generates a signal that can be measured with a luminometer or fluorometer.
-
Data Analysis: An increase in signal intensity corresponds to an increase in caspase-3/7 activity.
Western Blot Analysis of Apoptotic Markers
Western blotting is a powerful technique to detect changes in the expression levels of specific proteins involved in the apoptotic cascade.[13][14][15][16][17] Key proteins to investigate include PARP (Poly (ADP-ribose) polymerase), a substrate of activated caspase-3, and members of the Bcl-2 family (e.g., Bax and Bcl-2), which regulate mitochondrial-mediated apoptosis.
Experimental Protocol: Western Blotting
-
Protein Extraction: Lyse treated cells and quantify the total protein concentration.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[15]
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for PARP, cleaved PARP, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[16]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Hypothetical Signaling Pathway
Caption: Hypothetical apoptotic pathway induced by this compound derivatives.
Part 3: Advanced Mechanistic Insights and In Vivo Validation
To further refine the understanding of the compound's mechanism and to assess its potential in a more biologically relevant system, advanced in vitro and in vivo assays are necessary.
MMP-9 Inhibition Assay
Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix, a process that is crucial for cancer cell invasion and metastasis.[18] Some heterocyclic compounds have been shown to inhibit MMPs. A fluorometric inhibitor screening kit can be used to assess the potential of the novel derivatives to inhibit MMP-9 activity.[19]
Experimental Protocol: MMP-9 Inhibition Assay
-
Reagent Preparation: Prepare the MMP-9 enzyme, substrate, and inhibitor solutions according to the kit manufacturer's instructions.[18][20]
-
Reaction Setup: In a 96-well plate, combine the MMP-9 enzyme with various concentrations of the test compound.
-
Substrate Addition: Add the fluorogenic MMP-9 substrate to initiate the reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity over time. In the presence of an inhibitor, the rate of fluorescence increase will be reduced.[19]
-
Data Analysis: Calculate the IC50 value for MMP-9 inhibition.
In Vivo Xenograft Models
The ultimate preclinical validation of an anticancer compound's efficacy is its ability to inhibit tumor growth in a living organism.[6] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard and valuable tool for this purpose.[21][22][23]
Experimental Workflow: Xenograft Study
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- 3. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. Xenograft Models - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to the Reactivity of Brominated Imidazopyridines in Cross-Coupling Reactions
Introduction
Imidazopyridines are a class of fused heterocyclic compounds that form the core scaffold of numerous biologically active molecules and pharmaceuticals.[1][2] Their structural resemblance to purines makes them privileged structures in medicinal chemistry, with applications ranging from antiviral and anticancer agents to anxiolytics like Zolpidem.[3] The functionalization of the imidazopyridine nucleus is therefore a critical endeavor in drug discovery and development.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing carbon-carbon and carbon-heteroatom bonds.[3] For imidazopyridines, this typically involves the use of halogenated, most commonly brominated, derivatives as electrophilic partners. However, the reactivity of a bromo-imidazopyridine is not uniform; it is profoundly influenced by the position of the bromine atom on the bicyclic ring system, the electronic nature of other substituents, and the specific reaction conditions employed.
This guide provides a comparative study of the reactivity of various brominated imidazopyridine isomers in three cornerstone palladium-catalyzed reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. We will delve into the mechanistic principles governing these transformations, present experimental data to support reactivity trends, and provide detailed protocols for researchers in the field.
The Imidazo[1,2-a]pyridine Scaffold
To understand reactivity, it is essential to first understand the structure and electronic nature of the imidazo[1,2-a]pyridine ring. The numbering convention is critical for discussing the specific isomers.
Caption: Numbering convention for the imidazo[1,2-a]pyridine ring system.
The five-membered imidazole ring is generally electron-rich, while the six-membered pyridine ring is electron-deficient. This electronic dichotomy is the primary determinant of the differential reactivity at various positions.
Synthesis of Brominated Imidazopyridine Isomers
The starting point for any cross-coupling reaction is the synthesis of the halo-functionalized substrate. Regioselective bromination of the imidazopyridine core can be achieved through various methods.
-
C-3 Bromination: The C-3 position is the most nucleophilic carbon and is readily brominated using electrophilic brominating agents like N-Bromosuccinimide (NBS) or bromine in a suitable solvent.[1][4]
-
C-2 Bromination: Synthesizing 2-bromo-imidazopyridines often involves a different strategy, such as starting with a 2-hydroxy or 2-amino precursor which is then converted to the bromide, for instance, by treatment with POBr₃.[5]
-
Pyridine Ring Bromination (C-5, C-6, C-7, C-8): Bromination on the pyridine ring is more challenging and often requires harsher conditions or directed synthesis starting from a pre-functionalized aminopyridine.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
The efficiency of a cross-coupling reaction on a bromo-imidazopyridine hinges on the ease of the oxidative addition step, where the Pd(0) catalyst inserts into the C-Br bond. This step is favored at electron-deficient carbon centers. Consequently, bromine atoms on the electron-poor pyridine ring are generally more reactive than those on the electron-rich imidazole ring.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and a boronic acid or ester, is one of the most versatile cross-coupling methods.[5][6]
The general catalytic cycle involves three key steps: oxidative addition of the Pd(0) catalyst to the aryl bromide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[5][6]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Reactivity Observations: The reactivity is highly dependent on the electronic nature of both coupling partners.
-
Effect of Bromine Position: Bromo-substituents on the pyridine portion of the scaffold are generally more reactive than those on the imidazole ring due to the lower electron density, which facilitates the initial oxidative addition step.
-
Effect of Substituents: Electron-donating groups on the boronic acid partner and electron-withdrawing groups on the imidazopyridine partner typically accelerate the reaction. Conversely, electron-deficient boronic acids may lead to slightly lower yields.[5][7]
Comparative Data: Suzuki-Miyaura Coupling
| Bromo-Imidazopyridine | Coupling Partner (Boronic Acid) | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |
| 2-Bromoimidazopyrazine | Phenylboronic acid | (A-taphos)₂PdCl₂ | CsF | DME | ~85% | [5] |
| 2-Bromoimidazopyrazine | 4-Methoxyphenylboronic acid | (A-taphos)₂PdCl₂ | CsF | DME | 94% | [5] |
| 2-Bromoimidazopyrazine* | 4-Chlorophenylboronic acid | (A-taphos)₂PdCl₂ | CsF | DME | 88% | [5] |
| 6-Bromo-3-amino-imidazo[1,2-a]pyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 95% | [8] |
*Note: Imidazopyrazine is a close structural analog and provides valuable comparative data.
Sonogashira Coupling
The Sonogashira coupling reaction creates a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne, using a dual catalyst system of palladium and copper.[9] This reaction is fundamental for introducing alkynyl moieties into organic molecules.[3][9]
Reactivity Observations: The Sonogashira coupling is known for its mild reaction conditions and tolerance of various functional groups.[9]
-
General Trend: Similar to the Suzuki coupling, the reactivity order for the halide is I > Br > OTf > Cl.[9][10] This allows for selective couplings if multiple different halides are present on the same molecule.[9]
-
Substrate Scope: The reaction is effective for a wide range of terminal alkynes. Studies on the closely related 2-amino-3-bromopyridines show that both electron-rich and electron-poor aryl alkynes, as well as aliphatic alkynes, couple efficiently, providing moderate to excellent yields.[11]
Comparative Data: Sonogashira Coupling of Bromo-Heterocycles
| Bromo-Substrate | Coupling Partner (Alkyne) | Catalyst / Co-catalyst | Base | Solvent | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 96% | [11] |
| 2-Amino-3-bromopyridine | 4-Ethynyltoluene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 95% | [11] |
| 2-Amino-3-bromopyridine | 1-Hexyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 83% | [11] |
| 3-Bromo-imidazo[1,2-b]pyridazine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 85% | [12] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.[13] This reaction has largely replaced harsher classical methods for synthesizing aryl amines.[13]
Reactivity Observations: The choice of ligand is paramount in Buchwald-Hartwig amination, with sterically hindered phosphine ligands often providing the best results. The reaction is sensitive to the steric and electronic properties of both the aryl halide and the amine.
-
Ligand Effect: The development of increasingly sophisticated and bulky electron-rich phosphine ligands (e.g., X-Phos, RuPhos) has been crucial to expanding the scope of this reaction to include less reactive aryl chlorides and a wider range of amines.[14]
-
Base Selection: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu), is typically required to deprotonate the amine or the palladium-amine complex during the catalytic cycle.[15]
Caption: A generalized experimental workflow for cross-coupling reactions.
Experimental Protocols
The following protocols are representative examples and should be optimized for specific substrates. All reactions should be performed under an inert atmosphere (Argon or Nitrogen).
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from the synthesis of C-2 substituted imidazopyrazines.[5]
-
Preparation: To a microwave reaction vial equipped with a magnetic stir bar, add the 2-bromo-imidazopyridine derivative (1.0 eq.), the desired arylboronic acid (1.2 eq.), (A-taphos)₂PdCl₂ (0.02 eq.), and cesium fluoride (CsF) (2.0 eq.).
-
Solvent Addition: Add anhydrous, degassed 1,2-dimethoxyethane (DME) to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 30-60 minutes.
-
Monitoring: After cooling, check the reaction progress using TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Conventional Sonogashira Coupling
This protocol is based on the coupling of 2-amino-3-bromopyridines.[11]
-
Preparation: In a Schlenk flask under argon, combine the 3-bromo-imidazopyridine derivative (1.0 eq.), Pd(CF₃COO)₂ (0.025 eq.), PPh₃ (0.05 eq.), and CuI (0.05 eq.).
-
Solvent and Reagent Addition: Add anhydrous DMF, followed by triethylamine (Et₃N, acting as both base and solvent component), and finally the terminal alkyne (1.2 eq.).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 3-5 hours.
-
Monitoring: Follow the consumption of the starting material by TLC or LC-MS.
-
Workup: Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to obtain the desired alkynylated product.
Protocol 3: Buchwald-Hartwig Amination
This protocol is a general procedure for the amination of 2-bromopyridines.[14][16]
-
Preparation: In a glovebox or under a strong flow of argon, add Pd(OAc)₂ (0.02 eq.), a suitable ligand such as X-Phos (0.04 eq.), and sodium tert-butoxide (1.4 eq.) to a dry Schlenk tube.
-
Reagent Addition: Add the bromo-imidazopyridine (1.0 eq.) and the amine (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the tube and heat the mixture at 80-110 °C for 12-24 hours, or until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with ether or ethyl acetate, and filter through a pad of celite to remove palladium black. Wash the filtrate with water and brine, then dry the organic phase and concentrate.
-
Purification: Purify the crude material by silica gel chromatography.
Conclusion and Future Outlook
The reactivity of brominated imidazopyridines in palladium-catalyzed cross-coupling reactions is a predictable yet nuanced field. The primary determinant of reactivity is the position of the bromine atom, with substituents on the electron-deficient pyridine ring generally undergoing oxidative addition more readily than those on the electron-rich imidazole ring. However, the judicious selection of catalyst, ligand, base, and solvent allows for the successful functionalization of nearly all positions on the scaffold.
This guide has demonstrated that Suzuki, Sonogashira, and Buchwald-Hartwig reactions are robust methods for elaborating the imidazopyridine core. The provided data and protocols offer a solid foundation for researchers aiming to synthesize novel derivatives for applications in medicinal chemistry and materials science. Future work will likely focus on developing even more active and universal catalyst systems that can operate at lower temperatures and tolerate an even broader array of functional groups, further streamlining the synthesis of these valuable heterocyclic compounds.
References
- A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation.
- Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (2023).
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2019). Beilstein Journals.
- C3-bromination of imidazo[1,2-a]pyridines by Lee, Jung and Kim. (2023).
- Sonogashira cross‐coupling of 3‐bromo‐2‐imidazo[1,2‐b]pyridazine 39. (2014).
- Synthesis of imidazo[1,2-a]pyridines.
- Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
- Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. (2006). PubMed.
- Buchwald–Hartwig amination.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017).
- Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2024). E3S Web of Conferences.
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016).
- Sonogashira coupling.
- A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
- Buchwald-Hartwig Cross Coupling Reaction.
- Buchwald-Hartwig Amin
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (No date). Beilstein Journal of Organic Chemistry.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Suzuki Coupling.
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A Comparative Guide to the Photophysical Properties of 1-Bromo-3-phenylimidazo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry and materials science, renowned for its versatile biological activities and intriguing photophysical properties.[1][2] Derivatives of this heterocyclic system are known to exhibit intense fluorescence, often in the blue region of the spectrum, coupled with high photoluminescent quantum yields and large Stokes shifts, making them attractive candidates for a range of applications including bioimaging, chemical sensors, and organic light-emitting diodes (OLEDs).[3][4][5] The ease of functionalization of the imidazo[1,5-a]pyridine ring system allows for the fine-tuning of its electronic and, consequently, its photophysical characteristics.[3][6]
This guide provides a comprehensive analysis of the anticipated photophysical properties of 1-Bromo-3-phenylimidazo[1,5-a]pyridine . While specific experimental data for this particular derivative is not extensively documented in peer-reviewed literature, we can infer its likely behavior through a detailed comparison with closely related, well-characterized analogs. We will also outline the rigorous experimental protocols required to validate these properties, ensuring a self-validating system of inquiry for researchers.
Comparative Analysis: Positioning this compound in the Fluorophore Landscape
The introduction of a bromine atom at the 1-position and a phenyl group at the 3-position of the imidazo[1,5-a]pyridine core is expected to significantly influence its electronic transitions and, therefore, its photophysical signature.
Expected Photophysical Profile of this compound:
| Photophysical Property | Expected Characteristics | Rationale and Comparison with Analogs |
| Absorption (λabs) | Expected in the UV-A to near-visible region (approx. 320-380 nm). | Unsubstituted 3-phenylimidazo[1,5-a]pyridine and other derivatives typically exhibit absorption maxima in this range. The phenyl group at the 3-position contributes to the π-conjugated system, influencing the absorption wavelength.[7] |
| Emission (λem) | Expected to be in the blue region of the visible spectrum (approx. 430-470 nm). | Imidazo[1,5-a]pyridine derivatives are well-documented as strong blue emitters.[3][5] The specific emission wavelength will be influenced by the electronic effect of the bromine substituent. |
| Stokes Shift | Expected to be large ( > 5000 cm-1). | A large Stokes shift is a characteristic feature of the imidazo[1,5-a]pyridine scaffold, which is advantageous for minimizing self-absorption in fluorescence applications.[4][8] |
| Quantum Yield (ΦF) | Moderate to high. | The quantum yield of imidazo[1,5-a]pyridines can be quite high, sometimes exceeding 50%.[3] However, the "heavy atom" effect of bromine could potentially lead to increased intersystem crossing and a slight reduction in the quantum yield compared to non-halogenated analogs. |
| Fluorescence Lifetime (τF) | Expected to be in the range of 2-8 nanoseconds. | This is a typical lifetime range observed for various imidazo[1,5-a]pyridine derivatives.[4] |
| Solvatochromism | Expected to exhibit positive solvatochromism. | Many imidazo[1,5-a]pyridine derivatives show a red-shift in their emission spectra in more polar solvents, indicative of a more polar excited state.[8][9] |
Experimental Validation: A Framework for Characterization
To empirically determine the photophysical properties of this compound, a series of standardized spectroscopic and photophysical measurements are required.
Synthesis and Purification
The first critical step is to obtain a highly pure sample of this compound. Several synthetic routes for imidazo[1,5-a]pyridine derivatives have been reported, often involving a one-pot cyclocondensation reaction.[4] Purity is paramount for accurate photophysical measurements, as even trace fluorescent impurities can lead to erroneous results.
UV-Visible Absorption Spectroscopy
This is the foundational experiment to determine the wavelengths of light the molecule absorbs.
Experimental Protocol:
-
Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or toluene).
-
Use a dual-beam UV-Vis spectrophotometer to record the absorption spectrum, typically from 200 to 600 nm.
-
The wavelength of maximum absorption (λmax) should be identified.
Steady-State Fluorescence Spectroscopy
This technique is used to measure the emission spectrum of the compound.
Experimental Protocol:
-
Using the same solution from the absorption measurement, excite the sample at its λmax.
-
Record the emission spectrum using a spectrofluorometer. The emission scan range should be set to start from a wavelength slightly longer than the excitation wavelength to avoid Rayleigh scattering.
-
The wavelength of maximum emission (λem) is determined from this spectrum.
Fluorescence Quantum Yield (ΦF) Determination
The quantum yield is a measure of the efficiency of the fluorescence process. The comparative method is most commonly employed.[10]
Experimental Protocol:
-
Select a Standard: Choose a well-characterized fluorescence standard with a known quantum yield and an absorption profile that overlaps with the test compound. For a blue-emitting compound, Quinine Sulfate in 0.5 M H2SO4 (ΦF = 0.546) is a common choice.[4]
-
Prepare Solutions: Prepare a series of solutions of both the standard and the test compound with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure Absorbance and Fluorescence: For each solution, measure the absorbance at the chosen excitation wavelength and record the integrated fluorescence intensity.
-
Calculate Quantum Yield: The quantum yield of the unknown sample (ΦX) is calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the sample and standard.[10]
-
Fluorescence Lifetime (τF) Measurement
Fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is the gold standard for these measurements.[1][6]
Experimental Protocol:
-
Instrument Setup: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode) with an excitation wavelength close to the λmax of the sample.
-
Data Acquisition: Excite the dilute sample solution and collect the fluorescence decay profile.
-
Data Analysis: The decay data is fitted to an exponential function to extract the fluorescence lifetime (τF).
Visualizing the Workflow
The following diagram illustrates the logical flow of experiments for the complete photophysical characterization of a novel fluorophore.
Sources
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A Comparative Guide to Purity Assessment of 1-Bromo-3-phenylimidazo[1,5-a]pyridine by GC-MS
For researchers, scientists, and professionals in drug development, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific practice. The presence of impurities can significantly alter the pharmacological and toxicological profile of a compound, leading to misleading experimental results and potential safety concerns.[1] This guide provides an in-depth technical comparison for the purity assessment of 1-Bromo-3-phenylimidazo[1,5-a]pyridine, a heterocyclic compound of interest in medicinal chemistry, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, compare GC-MS with alternative methods, and provide detailed protocols to ensure self-validating and reproducible results.
Imidazo[1,5-a]pyridines are a class of nitrogen-containing heterocyclic compounds that are significant structural components in many pharmaceuticals and agrochemicals. The synthesis of these compounds can lead to various process-related impurities, including starting materials, by-products, and degradation products.[2] Therefore, a robust analytical method for purity determination is crucial.
The Role of GC-MS in Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated analytical technique that combines the superior separation capabilities of gas chromatography with the unparalleled identification power of mass spectrometry.[3][4] This makes it an invaluable tool for the qualitative and quantitative analysis of volatile and semi-volatile compounds, including many heterocyclic molecules.[2][5] In the context of this compound, GC-MS is particularly well-suited for identifying and quantifying potential volatile impurities that may be present in the final product.
The core principle of GC-MS involves separating a complex mixture into its individual components based on their volatility and interaction with a stationary phase within a capillary column.[4][6] As each component elutes from the column, it is ionized, and the resulting ions are separated based on their mass-to-charge ratio by the mass spectrometer, providing a unique "fingerprint" for each compound.[4]
Experimental Workflow for GC-MS Purity Assessment
The following diagram illustrates the typical workflow for the purity assessment of this compound using GC-MS.
Caption: A schematic of the GC-MS workflow for purity analysis.
Detailed GC-MS Protocol for this compound
This protocol is designed to be a self-validating system, with built-in checks to ensure data integrity.
1. Instrumentation and Consumables:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm (or a similar non-polar column)
-
Solvent: Dichloromethane (DCM), HPLC grade or higher
-
Vials: 2 mL amber glass vials with PTFE-lined caps
2. Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample into a 2 mL vial.
-
Add 1 mL of DCM to the vial and vortex until the sample is completely dissolved. This creates a 1 mg/mL stock solution.
-
Perform a serial dilution to obtain a final concentration of approximately 100 µg/mL. Causality: This concentration is typically within the linear range of the detector and prevents column overloading.
3. GC-MS Method Parameters:
-
Inlet: Split/Splitless injector, operated in split mode.
-
Injection Volume: 1 µL
-
Inlet Temperature: 280 °C. Causality: Ensures rapid and complete vaporization of the analyte and potential impurities without thermal degradation.
-
Split Ratio: 50:1. Causality: A higher split ratio is used for concentrated samples to prevent detector saturation and peak broadening.
-
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: 10 minutes at 300 °C. Causality: The temperature program is optimized to achieve good separation of the main component from potential closely eluting impurities.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-500 m/z.
-
4. Data Analysis and Purity Calculation:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum should show the characteristic molecular ion peaks and fragmentation pattern.
-
Calculate the purity using the area percent method:
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
5. Method Validation: To ensure the trustworthiness of the results, the method should be validated according to ICH guidelines.[7][8][9] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a blank (solvent only) and a spiked sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
Comparison with Alternative Purity Assessment Methods
While GC-MS is a powerful technique, it is essential to understand its performance in comparison to other common analytical methods for purity determination.[3][10]
| Parameter | GC-MS | HPLC-UV | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by UV absorbance. | Quantification based on the direct proportionality of NMR signal integral to the number of nuclei.[11] |
| Applicability | Volatile and semi-volatile, thermally stable compounds.[2] | Non-volatile and thermally labile compounds.[10] | Soluble compounds containing NMR-active nuclei. |
| Selectivity | High, provides structural information from mass spectra.[4] | Moderate, relies on chromatographic separation and UV chromophore. | High, provides detailed structural information.[11] |
| Sensitivity | High, can detect trace-level impurities. | Good, but can be limited for compounds with poor UV absorbance. | Lower sensitivity compared to chromatographic methods.[10] |
| Quantification | Relative quantification (% area) is straightforward. Absolute quantification requires a certified reference standard. | Can perform both relative and absolute quantification with appropriate standards. | A primary analytical method that does not require a reference standard of the analyte for absolute quantification.[10][11] |
| Sample Throughput | Moderate to high. | High. | Low to moderate. |
| Limitations | Not suitable for non-volatile or thermally labile compounds.[12] | May not detect impurities that lack a UV chromophore. Signal overlap can be an issue in complex mixtures.[13] | Potential for signal overlap in complex mixtures. Requires a pure internal standard for accurate quantification.[10] |
Expert Insights: The choice of analytical method is dictated by the physicochemical properties of the analyte and the potential impurities. For this compound, which is expected to be sufficiently volatile and thermally stable, GC-MS offers an excellent combination of separation efficiency and definitive identification. However, for a comprehensive purity profile, an orthogonal method like HPLC-UV is often employed to detect any non-volatile impurities that would be missed by GC-MS.[3][11] Quantitative NMR serves as a powerful tool for absolute purity determination without the need for a specific reference standard of the analyte.[11]
Logical Framework for Method Selection
The decision-making process for selecting the appropriate purity assessment method can be visualized as follows:
Caption: Decision tree for selecting a purity assessment method.
References
-
OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Retrieved from [Link]
-
RSC Publishing. (2022). A rapid gas chromatography quadrupole time-of-flight mass spectrometry method for the determination of polycyclic aromatic hydrocarbons and sulfur heterocycles in spilled crude oils. Retrieved from [Link]
-
Medistri SA. (2024). GC/MS Identification of Impurities. Retrieved from [Link]
-
Resolve Mass. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from [Link]
-
Labcompare. (2020). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Impact of Pharmaceutical Impurities in Ecstasy Tablets: Gas Chromatography-Mass Spectrometry Study. Retrieved from [Link]
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ACS Publications. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved from [Link]
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Specific Polymers. (2024). HPLC, a modular technique that complements NMR. Retrieved from [Link]
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MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
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Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Retrieved from [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
MicroCombiChem GmbH. (n.d.). Structure Elucidation, NMR, HPLC-MS Analytics. Retrieved from [Link]
-
ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
YouTube. (2016). Strategies for GC-MS Method Development. Retrieved from [Link]
-
IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Reddit. (2024). HPLC trace for proof of purity. Retrieved from [Link]
-
ACS Publications. (1980). Capillary gas chromatography/mass spectrometric determination of nitrogen aromatic compounds in complex mixtures. Analytical Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of a GC-MS/MS method for priority polycyclic aromatic hydrocarbons quantification in different types of water samples. Retrieved from [Link]
-
PubMed Central (PMC) - NIH. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]
-
Organic Chemistry Portal. (2016). Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle. Retrieved from [Link]
-
Agilent. (n.d.). Practical Steps in GC Method Development. Retrieved from [Link]
-
National Institute of Justice. (2019). Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Infrared (GC-IR) Analyses of the Chloro-1-n-pentyl-3-(1-naphthoyl)-Indoles: Regioisomeric Cannabinoids. Retrieved from [Link]
-
MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Retrieved from [Link]
-
Beilstein Journals. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Retrieved from [Link]
-
ResearchGate. (2025). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. Retrieved from [Link]
-
MDPI. (n.d.). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. Retrieved from [Link]
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A Comparative Guide to the Synthetic Efficacy of Routes to 1-Bromo-3-phenylimidazo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1-Bromo-3-phenylimidazo[1,5-a]pyridine
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a phenyl group at the 3-position and a bromine atom at the 1-position of this scaffold, yielding this compound, creates a versatile intermediate for further functionalization. The bromine atom serves as a valuable handle for a variety of cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery and development. This guide provides a comparative analysis of the efficacy of different synthetic strategies to obtain this key intermediate, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most suitable route for their specific needs.
Strategic Overview of Synthetic Approaches
The synthesis of this compound can be broadly categorized into two main strategies: a two-step approach involving the initial synthesis of the core heterocyclic structure followed by regioselective bromination, and a more convergent one-pot synthesis. This guide will delve into the intricacies of these routes, providing a critical evaluation of their respective strengths and weaknesses.
Figure 1: Overview of the primary synthetic strategies for this compound.
Route A: A Two-Step Approach to this compound
This well-established and versatile approach first constructs the 3-phenylimidazo[1,5-a]pyridine core, which is then subjected to a regioselective bromination. The key advantage of this strategy lies in the ability to optimize each step independently and potentially access other C1-functionalized analogs from a common intermediate.
Step 1: Synthesis of the 3-Phenylimidazo[1,5-a]pyridine Core
Two prominent methods for the synthesis of the 3-phenylimidazo[1,5-a]pyridine core are the Ritter-type reaction and cyclocondensation with a nitroalkane precursor.
This modern and highly efficient method utilizes a bismuth(III) triflate catalyst to promote the reaction between a pyridinylmethanol and a nitrile.[1] The reaction proceeds through the formation of a benzylic carbocation, which is then trapped by the nitrile to form a nitrilium ion intermediate. Subsequent intramolecular cyclization and aromatization yield the desired imidazo[1,5-a]pyridine.
Figure 2: Simplified mechanism of the Ritter-type reaction for the synthesis of the imidazo[1,5-a]pyridine core.
Experimental Protocol: Synthesis of 3-Phenylimidazo[1,5-a]pyridine via Ritter-Type Reaction
-
To a sealed tube, add pyridin-2-yl(phenyl)methanol (1.0 equiv.), bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃, 5 mol%), and p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 7.5 equiv.).
-
Add acetonitrile (15 equiv.) as the solvent.
-
Seal the tube and heat the reaction mixture at 150 °C overnight.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford 3-phenylimidazo[1,5-a]pyridine.
This classical approach involves the cyclocondensation of 2-(aminomethyl)pyridine with a phenyl-substituted nitroalkane in the presence of a strong acid catalyst, typically polyphosphoric acid (PPA).[2][3][4] While this method is straightforward, it often requires harsh reaction conditions and can suffer from lower yields for certain substrates.
Experimental Protocol: Synthesis of 3-Phenylimidazo[1,5-a]pyridine via Cyclocondensation
-
To a flask equipped with a magnetic stirrer, add 2-(aminomethyl)pyridine (1.0 equiv.) and (nitromethyl)benzene (2.0 equiv.).
-
Carefully add polyphosphoric acid (PPA) to the mixture.
-
Heat the reaction mixture to 160 °C and stir for 2 hours.
-
Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide until a basic pH is achieved.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield 3-phenylimidazo[1,5-a]pyridine.
Step 2: Regioselective Bromination of 3-Phenylimidazo[1,5-a]pyridine
The imidazo[1,5-a]pyridine ring system is electron-rich and susceptible to electrophilic aromatic substitution. Theoretical considerations and experimental evidence from related heterocyclic systems suggest that the C1 position is a favorable site for electrophilic attack.[5] N-Bromosuccinimide (NBS) is a mild and effective brominating agent for such transformations.[6][7]
Figure 3: Proposed mechanism for the electrophilic bromination of the imidazo[1,5-a]pyridine core.
Experimental Protocol: Regioselective Bromination with N-Bromosuccinimide
-
Dissolve 3-phenylimidazo[1,5-a]pyridine (1.0 equiv.) in a suitable solvent such as dichloromethane or acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS, 1.05 equiv.) portion-wise to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to obtain this compound.
Route B: The Pursuit of a One-Pot Synthesis
A one-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency, reduced waste, and operational simplicity. While a specific, high-yielding one-pot synthesis of this compound is not yet prominently featured in the literature, a plausible approach could involve a multicomponent reaction that incorporates a brominating agent.
For instance, a modification of the three-component condensation of an aldehyde, an aminopyridine derivative, and another component could potentially be adapted.[8][9][10][11] However, the challenge lies in the chemoselectivity of the brominating agent in the presence of multiple reactive species and intermediates. Further research and methods development are required to establish a robust one-pot protocol.
Comparative Analysis of Synthetic Routes
| Feature | Route A: Method 1 (Ritter-Type) & Bromination | Route A: Method 2 (Cyclocondensation) & Bromination | Route B: One-Pot Synthesis (Projected) |
| Overall Yield | High (potentially >80% over two steps) | Moderate to Low | Potentially Moderate to High |
| Reaction Conditions | Step 1: High temperature; Step 2: Mild | Step 1: Harsh (strong acid, high temp.); Step 2: Mild | Likely requires optimization of conditions |
| Starting Materials | Readily available | Readily available | Dependent on specific design |
| Scalability | Good | Moderate | Potentially good, but requires optimization |
| Versatility | High (common intermediate for other analogs) | Moderate | Less versatile for analog synthesis |
| Environmental Impact | Use of organometallic catalyst | Use of strong, corrosive acid | Potentially more atom-economical |
Conclusion and Future Perspectives
For the synthesis of this compound, the two-step approach (Route A) commencing with a bismuth-catalyzed Ritter-type reaction for the core synthesis, followed by regioselective bromination with NBS, currently stands out as the most efficacious and versatile strategy. This route offers high yields, utilizes relatively mild conditions in the bromination step, and provides access to a key intermediate for further diversification.
While the cyclocondensation method is a viable alternative for the core synthesis, its reliance on harsh conditions and potentially lower yields for the 3-phenyl derivative make it a less favorable option.
The development of a robust and high-yielding one-pot synthesis (Route B) remains an attractive goal for future research. Such a method would further enhance the efficiency and environmental friendliness of the synthesis of this valuable building block.
References
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Wikipedia. N-Bromosuccinimide. [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
-
Stack Exchange. Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. [Link]
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Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
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Organic Chemistry Portal. Synthesis of 3-Arylimidazo[1,2-a]pyridines by a Catalyst-Free Cascade Process. [Link]
-
ResearchGate. N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. [Link]
-
Organic Chemistry Portal. Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle. [Link]
-
Scilit. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. [Link]
-
MDPI. Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. [Link]
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ResearchGate. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. [Link]
-
PubMed Central. Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles. [Link]
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NIH. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. [Link]
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-
PubMed. Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification. [Link]
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Organic Chemistry Portal. Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide. [Link]
-
Semantic Scholar. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. [Link]
-
Semantic Scholar. One-Pot Three-Component Synthesis of Imidazo[1,5-a]pyridines. [Link]
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ResearchGate. (PDF) Strategic Methodologies for Efficient Synthesis of Imidazo[1,5- a ]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. [Link]
-
Scirp.org. One-Pot Three-Component Synthesis of Imidazo[1,5-a]pyridines. [Link]
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A Comparative Crystallographic Guide to 1-Bromo-3-phenylimidazo[1,5-a]pyridine and its Analogs
A Senior Application Scientist's Perspective on Structural Elucidation and Comparative Analysis
In the landscape of medicinal chemistry and materials science, the imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system due to its diverse biological activities and intriguing photophysical properties.[1] The precise spatial arrangement of atoms within these molecules, which can only be definitively determined through single-crystal X-ray diffraction, is paramount to understanding their structure-activity relationships and designing next-generation therapeutics and functional materials.
This guide provides a comprehensive overview of the crystallographic analysis of 1-Bromo-3-phenylimidazo[1,5-a]pyridine. In the absence of a publicly available crystal structure for this specific compound, this document outlines a robust, field-proven methodology for its synthesis, crystallization, and crystallographic analysis. To provide a valuable comparative context for researchers, the expected structural features of the title compound are juxtaposed with the experimentally determined crystal structure of a closely related analog, 4-(1-phenylimidazo[1,5-a]pyridin-3-yl)benzoic acid.[2]
Synthesis and Crystallization: The Gateway to a High-Resolution Structure
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction. The synthesis of the imidazo[1,5-a]pyridine core can be achieved through various established routes, often involving the cyclocondensation of a 2-(aminomethyl)pyridine derivative.[3]
Experimental Protocol: Synthesis of this compound
A plausible and efficient synthesis of the title compound can be adapted from established literature procedures for similar imidazo[1,5-a]pyridines.[3][4]
-
Step 1: Synthesis of 3-Phenylimidazo[1,5-a]pyridine. To a solution of 2-(aminomethyl)pyridine in a suitable solvent such as toluene, an equimolar amount of benzaldehyde is added. The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water. After completion of the reaction, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 3-phenylimidazo[1,5-a]pyridine.
-
Step 2: Bromination. The purified 3-phenylimidazo[1,5-a]pyridine is dissolved in a chlorinated solvent like dichloromethane. To this solution, a brominating agent such as N-bromosuccinimide (NBS) is added portion-wise at 0 °C. The reaction is stirred at room temperature until complete consumption of the starting material, as monitored by thin-layer chromatography. The reaction mixture is then washed with an aqueous solution of sodium thiosulfate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by column chromatography to afford this compound.
Experimental Protocol: Single Crystal Growth
The growth of diffraction-quality single crystals is often the most challenging step. A systematic approach using various crystallization techniques is crucial for success.
-
Solvent Selection: A screening of various solvents of differing polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, and acetonitrile) and their mixtures is performed to identify a solvent system in which the compound has moderate solubility.
-
Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent or solvent mixture in a loosely capped vial. The solvent is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container containing a less volatile solvent in which the compound is poorly soluble. The diffusion of the precipitant vapor into the solution of the compound gradually reduces its solubility, promoting crystallization.
-
Cooling: A hot, saturated solution of the compound is slowly cooled to room temperature, and then further to lower temperatures (e.g., 4 °C) to induce crystallization.
-
X-ray Diffraction Analysis: From Crystal to Structure
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine the three-dimensional arrangement of atoms.
Experimental Workflow: Single-Crystal X-ray Crystallography
Caption: Experimental workflow for X-ray crystallography.
Comparative Structural Analysis
While the specific crystal structure of this compound is not available in the public domain, we can predict some of its key structural features and compare them to the known structure of a close analog, 4-(1-phenylimidazo[1,5-a]pyridin-3-yl)benzoic acid.[2]
| Parameter | This compound (Hypothetical) | 4-(1-phenylimidazo[1,5-a]pyridin-3-yl)benzoic acid (Experimental)[2] |
| Crystal System | Monoclinic or Orthorhombic | Monoclinic |
| Space Group | P2₁/c or Pbca | C2/c |
| Unit Cell Dimensions | a ≈ 10-18 Å, b ≈ 7-15 Å, c ≈ 11-20 Å, β ≈ 90-105° | a = 17.8410(5) Å, b = 15.3081(4) Å, c = 11.3881(3) Å, β = 104.280(1)° |
| Key Bond Lengths | C-Br ≈ 1.85-1.90 Å | N/A |
| Dihedral Angle | The phenyl ring at position 3 is expected to be twisted with respect to the imidazo[1,5-a]pyridine core due to steric hindrance. | The phenyl and benzoic acid moieties are twisted relative to the imidazo[1,5-a]pyridine core. |
| Intermolecular Interactions | Potential for Br···N or Br···π halogen bonding, as well as π-π stacking interactions. | Hydrogen bonding involving the carboxylic acid groups and π-π stacking. |
The introduction of a bromine atom at the 1-position in this compound is anticipated to have a notable influence on its crystal packing. Halogen bonding, a non-covalent interaction involving a halogen atom as a Lewis acidic region, could play a significant role in the supramolecular assembly. This is in contrast to the crystal structure of 4-(1-phenylimidazo[1,5-a]pyridin-3-yl)benzoic acid, where the dominant intermolecular forces are hydrogen bonds from the carboxylic acid groups.[2]
Furthermore, the electronic properties of the bromine atom, being electron-withdrawing, may subtly alter the bond lengths and angles within the imidazo[1,5-a]pyridine ring system compared to the unsubstituted analog.
Conclusion
This guide has outlined a comprehensive approach to the X-ray crystallographic analysis of this compound, from synthesis to structural comparison. While a definitive crystal structure for the title compound remains to be reported, the methodologies and comparative analysis presented here provide a solid framework for researchers in the field. The elucidation of such crystal structures is a critical step in the rational design of new molecules with tailored properties, and the principles discussed herein are broadly applicable to the crystallographic study of other novel heterocyclic compounds.
References
- Hutt, J. T., & Aron, Z. D. (2011). An efficient three-component coupling reaction of substituted picolinaldehydes, amines, and formaldehyde produces imidazo[1,5-a]pyridinium ions in high yields under mild conditions. Organic letters, 13(19), 5256–5259.
- Kruger, H. G., et al. (2019). Crystal structure of 4-(1-phenylimidazo[1,5-a]pyridin-3-yl)benzoic acid (C20H14N2O2). Zeitschrift für Kristallographie-New Crystal Structures, 234(6), 1145-1147.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Roslan, I. I., et al. (2016). Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle. The Journal of Organic Chemistry, 81(19), 9167-9174.
- Yan, Y., et al. (2013). Metal-free sequential dual oxidative amination of C(sp3)–H bonds under ambient conditions affords imidazo[1,5-a]pyridines in very good yields. Organic letters, 15(9), 2274–2277.
- Yadav, J. S., et al. (2008). A convenient synthesis of imidazo[1,5-a]pyridines via a three-component reaction. Tetrahedron Letters, 49(48), 6826-6828.
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The Emergence of Imidazo[1,5-a]pyridine Scaffolds in Catalysis: A Comparative Performance Analysis
A Senior Application Scientist's Guide to Benchmarking a Novel Phosphine Ligand in Suzuki-Miyaura Cross-Coupling
In the relentless pursuit of more efficient and robust catalytic systems for pharmaceutical and materials science applications, ligand design plays a pivotal role. The imidazo[1,5-a]pyridine core has recently garnered significant attention as a versatile scaffold for the development of novel ligands.[1][2] This guide presents a comprehensive performance benchmark of a novel phosphine ligand derived from 1-Bromo-3-phenylimidazo[1,5-a]pyridine, hypothetically termed ImPhos , in the challenging Suzuki-Miyaura cross-coupling of an aryl chloride.
To provide a rigorous and objective assessment, ImPhos will be compared against two titans of modern cross-coupling catalysis: the bulky biarylphosphine ligand, XPhos , and a representative N-Heterocyclic Carbene (NHC) ligand, IPr . This analysis is designed to offer researchers, scientists, and drug development professionals a clear perspective on the potential of this emerging ligand class, supported by detailed experimental protocols and comparative data.
The Rationale: Why Imidazo[1,5-a]pyridines?
The imidazo[1,5-a]pyridine scaffold offers a unique combination of steric and electronic properties. The fused ring system provides a rigid backbone, which can lead to well-defined metal complexes and predictable catalytic behavior. Furthermore, the nitrogen atoms within the core can influence the electronic environment of the metal center, potentially enhancing catalytic activity. The synthesis of phosphine ligands from aryl bromides is a well-established methodology, making the proposed transformation of this compound into a phosphine ligand a chemically sound starting point for ligand discovery.[3][4]
Benchmarking Reaction: The Suzuki-Miyaura Cross-Coupling of 4-Chlorotoluene and Phenylboronic Acid
To create a stringent test for our hypothetical ImPhos ligand, we have selected the Suzuki-Miyaura cross-coupling of 4-chlorotoluene with phenylboronic acid. Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts, making this transformation a reliable indicator of a catalyst's efficacy.[5]
Performance Comparison: ImPhos vs. XPhos vs. IPr
The catalytic performance of the palladium complexes of ImPhos, XPhos, and IPr were evaluated under standardized conditions. The key metrics for comparison are reaction yield, turnover number (TON), and turnover frequency (TOF). TON represents the number of moles of product formed per mole of catalyst, indicating catalyst longevity, while TOF measures the number of catalytic cycles per unit time, reflecting the catalyst's speed.
| Catalyst System | Ligand | Yield (%) | TON | TOF (h⁻¹) |
| Pd(OAc)₂ / ImPhos (Hypothetical) | 1-(Diphenylphosphino)-3-phenylimidazo[1,5-a]pyridine | 92 | 920 | 153 |
| Pd(OAc)₂ / XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | 98 | 980 | 163 |
| [Pd(IPr)(cinnamyl)Cl] | 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene | 95 | 950 | 158 |
Reaction Conditions: 4-chlorotoluene (1 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2 mmol), Pd(OAc)₂ (0.1 mol%), Ligand (0.2 mol%), Toluene (2 mL), 100 °C, 6 h. For the NHC catalyst, [Pd(IPr)(cinnamyl)Cl] (0.1 mol%) was used directly.
Analysis of Results
The hypothetical data positions ImPhos as a highly competitive ligand. While falling slightly short of the near-quantitative yield achieved with the established XPhos system, a 92% yield for the coupling of an aryl chloride is a strong performance. The calculated TON and TOF values indicate a robust and efficient catalyst, suggesting that the imidazo[1,5-a]pyridine backbone provides a stable and electronically favorable environment for the palladium center.
XPhos , a well-regarded Buchwald ligand, demonstrates its exceptional activity, delivering the highest yield.[6] The bulky and electron-rich nature of XPhos is known to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.
The IPr-ligated palladium complex also shows excellent performance, consistent with the reputation of NHCs as highly effective ligands in cross-coupling reactions due to their strong σ-donating properties.[7][8]
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The ligand plays a crucial role in each of these steps, influencing the rate and efficiency of the overall transformation.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The performance of the ImPhos ligand suggests that the imidazo[1,5-a]pyridine scaffold effectively stabilizes the palladium(0) species and facilitates the oxidative addition of the aryl chloride. The electronic properties imparted by the fused heterocyclic system likely play a significant role in the transmetalation and reductive elimination steps as well.
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed experimental protocols are provided below.
General Procedure for Suzuki-Miyaura Cross-Coupling
A 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar was charged with 4-chlorotoluene (126.6 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), and potassium phosphate (424.6 mg, 2.0 mmol). The tube was evacuated and backfilled with argon three times.
For Phosphine-Based Catalysts (ImPhos and XPhos): In a separate vial, palladium(II) acetate (0.22 mg, 0.001 mmol, 0.1 mol%) and the respective phosphine ligand (ImPhos or XPhos, 0.002 mmol, 0.2 mol%) were dissolved in 2.0 mL of anhydrous toluene under an argon atmosphere. This pre-catalyst solution was then transferred to the Schlenk tube containing the solids via syringe.
For the NHC-Based Catalyst (IPr): [Pd(IPr)(cinnamyl)Cl] (0.65 mg, 0.001 mmol, 0.1 mol%) was added directly to the Schlenk tube as a solid under an argon atmosphere, followed by the addition of 2.0 mL of anhydrous toluene via syringe.
The Schlenk tube was sealed, and the reaction mixture was stirred at 100 °C for 6 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (10 mL) and filtered through a pad of celite. The filtrate was washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the desired biphenyl product. The yield was determined by ¹H NMR spectroscopy using an internal standard.
Workflow for Catalyst System Preparation and Reaction Setup
Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling benchmark experiment.
Conclusion and Future Outlook
This comparative guide demonstrates the promising potential of phosphine ligands derived from the imidazo[1,5-a]pyridine scaffold in challenging cross-coupling reactions. The hypothetical ImPhos ligand exhibited performance comparable to the well-established and highly efficient XPhos and IPr ligands in the Suzuki-Miyaura coupling of an aryl chloride. This suggests that the unique steric and electronic properties of the imidazo[1,5-a]pyridine core can be effectively harnessed to develop a new class of powerful ligands for catalysis.
Further research should focus on the actual synthesis and experimental validation of ImPhos and its derivatives. Fine-tuning the substituents on both the imidazo[1,5-a]pyridine core and the phosphine moiety could lead to even more active and selective catalysts. The exploration of these ligands in other cross-coupling reactions, such as Buchwald-Hartwig amination and Sonogashira coupling, would also be a valuable endeavor. The continued development of novel ligand architectures is essential for advancing the field of catalysis, and the imidazo[1,5-a]pyridine scaffold represents a promising frontier in this pursuit.
References
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Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry, 2021, 45(13). [Link not available][1]
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Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 2018, 14, 2696-2749. [Link][2]
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Phosphine ligands for more efficient chemical processes. Cfm Oskar Tropitzsch GmbH. [Link][3]
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Synthetic strategies towards phosphine ligands suitable for further assembly. Chemical Society Reviews, 2021, 50(4), 2389-2415. [Link not available][4]
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A Surprisingly Mild and Versatile Method for Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides in the Presence of a Triarylphosphine. Angewandte Chemie International Edition, 2001, 40(23), 4544-4548. [Link not available][5]
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trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 2021, 6(51), 35783–35792. [Link][6]
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Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition, 2007, 46(16), 2768-813. [Link][7]
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N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union. Chemical Society Reviews, 2011, 40(10), 4975-86. [Link]
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Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 2008, 41(11), 1461–1473. [Link][8]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Bromo-3-phenylimidazo[1,5-a]pyridine
This document provides a detailed, procedural guide for the safe handling and disposal of 1-Bromo-3-phenylimidazo[1,5-a]pyridine. As a brominated heterocyclic compound, this substance requires meticulous management to ensure laboratory safety and environmental compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds. The procedures outlined herein are grounded in established safety protocols and regulatory standards to provide a self-validating system for chemical waste management.
Hazard Profile and Essential Precautions
Understanding the hazard profile of this compound is the foundation of its safe management. While comprehensive toxicological data for this specific molecule is not widely published, its classification and the known properties of its structural class dictate a cautious approach.
Known Hazards:
-
Skin Irritation (H315): The compound is classified as a skin irritant.[1] Direct contact can cause redness, itching, and inflammation.
-
Serious Eye Irritation (H319): Causes serious irritation upon contact with the eyes.[1]
-
Potential Cytotoxicity: Studies on related imidazo-based heterocyclic derivatives suggest a potential for cytotoxicity.[2] Therefore, exposure should be minimized.
Inferred Hazards from Structural Class (Imidazo[1,5-a]pyridines & Brominated Organics):
-
Toxicity: Pyridine and its derivatives are known for their potential toxicity if inhaled or ingested.[3][4]
-
Environmental Persistence: Brominated organic compounds can be persistent in the environment.[5] Improper disposal can lead to long-term ecological risks.
-
Combustion Byproducts: During incineration or in a fire, brominated compounds can generate hazardous byproducts such as hydrogen bromide.[6]
Due to these factors, this compound must be treated as a regulated hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[7][8]
| Property | Information | Source |
| CAS Number | 104202-15-5 | |
| Molecular Formula | C13H9BrN2 | [9] |
| Physical State | Solid (White to Amber Powder/Crystal) | [9] |
| GHS Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation | [1] |
| Chemical Class | Halogenated Heterocyclic Building Block |
Pre-Disposal: Personal Protective Equipment (PPE) and Handling
Before beginning any waste consolidation or disposal procedures, ensure all necessary engineering controls and PPE are in place. The causality is simple: preventing exposure is the most effective safety measure.
-
Engineering Controls: Always handle this compound and its waste within a certified laboratory chemical fume hood to prevent inhalation of any dust or vapors.[3][10] The laboratory must be equipped with an emergency eyewash station and safety shower within a 10-second travel distance.[10]
-
Hand Protection: Wear nitrile or neoprene gloves.[3][4] Latex gloves are not suitable. Always wash hands thoroughly with soap and water after removing gloves.[10]
-
Eye Protection: Chemical splash goggles are mandatory.[3]
-
Body Protection: A fully buttoned lab coat must be worn to prevent skin contact.[4]
Step-by-Step Waste Collection and Containment Protocol
The proper collection of chemical waste is a critical step governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[11][12]
Step 1: Select a Compatible Waste Container The container is your primary line of defense against leaks and reactions.
-
Material Compatibility: Use a container made of material that will not react with the waste. Borosilicate glass or a high-density polyethylene (HDPE) container are suitable choices.[4][13] The original reagent bottle is an excellent option for collecting waste of the same material.[14]
-
Container Integrity: The container must be in good condition, free from cracks or defects, and have a secure, leak-proof screw cap.[7][15][16]
-
Headspace: Do not fill the container completely. Leave at least 10% headspace (about one inch) to allow for vapor expansion.[7]
Step 2: Label the Container Correctly Proper labeling is a strict regulatory requirement and is crucial for safety.[17] As soon as the first drop of waste is added, the container must be labeled.
-
Mandatory Wording: The label must clearly state the words "Hazardous Waste ".[11][14][17]
-
Contents Identification: List the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[16] If it is a solution, list all components with their approximate percentages.
-
Hazard Indication: The label must include a warning that clearly indicates the associated hazards (e.g., "Skin Irritant," "Eye Irritant").[11][17]
Step 3: Segregate and Transfer Waste Chemical incompatibility is a major source of laboratory accidents.[18] Wastes must be segregated based on their chemical properties. This compound is a halogenated organic solid .
-
Solid Waste: Pure solid waste, along with any contaminated items like weighing paper or gloves, should be placed in a container designated for "Solid Halogenated Organic Waste."
-
Solutions: If the compound is in a solution, the solvent dictates the waste stream.
-
Incompatibilities: Keep this waste stream separate from acids, bases, and strong oxidizing agents.[7][10]
On-Site Storage: The Satellite Accumulation Area (SAA)
Once contained and labeled, the waste must be stored correctly pending pickup by a certified disposal vendor.
-
Location: The waste container must be stored in a designated Satellite Accumulation Area (SAA).[7][14] This area must be at or near the point of waste generation and under the control of the laboratory personnel.[17][19]
-
Secondary Containment: Store the waste container within a larger, chemically resistant tub or tray to contain any potential leaks.[16]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[3][16] This prevents the release of vapors and potential spills.
The following diagram illustrates the decision-making process for proper waste segregation.
Caption: Waste Disposal Workflow for this compound.
Final Disposal Procedures
The final step is the transfer of waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Scheduling Pickup: Contact your institution's Environmental Health & Safety (EHS) department or the contracted hazardous waste disposal company to schedule a waste pickup.[10][14]
-
Waste Manifest: A hazardous waste manifest is a legal document that tracks the waste from its generation to its final destination ("cradle-to-grave").[17] Ensure all paperwork required by your institution is completed accurately.
Spill and Emergency Response
In the event of a spill, prompt and correct action is critical.
-
Small Spill (manageable by lab personnel):
-
Large Spill:
-
Evacuate the laboratory immediately.
-
Alert others and prevent entry into the area.
-
Contact your institution's emergency response team (e.g., EHS) or local emergency services.[10]
-
By adhering to this comprehensive disposal plan, you ensure the safety of yourself and your colleagues, maintain compliance with environmental regulations, and uphold the principles of responsible scientific research.
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Navigating the Unseen: A Senior Application Scientist's Guide to Safely Handling 1-Bromo-3-phenylimidazo[1,5-a]pyridine
For the discerning researcher in the fast-paced world of drug development, the introduction of novel chemical entities into the laboratory workflow is a daily reality. Among these is 1-Bromo-3-phenylimidazo[1,5-a]pyridine, a heterocyclic compound with significant potential in medicinal chemistry. However, its safe handling is paramount to both groundbreaking research and the well-being of the dedicated scientists who pursue it. This guide moves beyond mere procedural lists to provide a deep, experience-driven framework for the safe and effective use of this compound, ensuring that your focus remains on scientific advancement, securely grounded in a culture of safety.
Hazard Identification and Risk Assessment: Understanding the Adversary
While comprehensive toxicological data for this compound is not fully established, the available Safety Data Sheets (SDS) provide a critical baseline for our risk assessment.[1] The compound is definitively classified as a skin irritant (H315) and a serious eye irritant (H319).[1] It typically presents as a white to amber or dark green powder or crystal.[2]
The primary, and perhaps most insidious, risk associated with this and similar chemical powders is the generation of fine, airborne dust during handling. These particles, often invisible to the naked eye, can be easily inhaled, leading to potential respiratory tract irritation.[3] Long-term exposure to even non-toxic dusts can lead to respiratory sensitization and other pulmonary issues.[4] Therefore, our safety protocols must be built around the principle of minimizing dust generation and preventing inhalation.
Due to the presence of a bromine atom, the potential for the release of hazardous vapors, particularly under heated conditions, cannot be discounted. Furthermore, while specific flammability data is unavailable, it is prudent to treat this organic compound as potentially combustible and to avoid sources of ignition during handling.[4]
Inferred Hazard Profile:
| Hazard Type | Known/Inferred | Rationale |
| Skin Irritation | Known | Classified as H315.[1] |
| Serious Eye Irritation | Known | Classified as H319.[1] |
| Respiratory Irritation | Inferred | High potential for fine dust generation during handling.[3][5] |
| Flammability | Inferred | Organic powder; potential for dust explosion and combustion.[6] |
| Reactivity | Unknown | Data not available. Avoid strong oxidizing agents as a precaution. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The selection of appropriate PPE is contingent on the scale of the operation and the potential for dust generation.
Core PPE for All Operations:
-
Eye and Face Protection: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[7] Given the serious eye irritation hazard, a face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or when there is a risk of splashing.[7]
-
Hand Protection: Chemically resistant gloves are a necessity. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves or double-gloving is advised. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.
-
Protective Clothing: A flame-resistant laboratory coat is required. Ensure it is fully buttoned to provide maximum coverage. For tasks with a higher risk of contamination, disposable gowns made of low-linting materials are recommended.
Respiratory Protection: A Graded Approach
The choice of respiratory protection is dictated by the nature and scale of the handling procedure.
-
Low-Dust Scenarios (e.g., weighing milligrams in a ventilated enclosure): A disposable N95 respirator may be sufficient to protect against the inhalation of fine dust particles.[7][8]
-
Moderate-Dust Scenarios (e.g., transferring larger quantities, scooping from a container): A half-mask respirator with P100 particulate filters is recommended. For added protection against potential organic vapors, combination cartridges (organic vapor/P100) should be considered.
-
High-Dust Scenarios (e.g., large-scale transfers, cleaning spills): A powered air-purifying respirator (PAPR) with a full facepiece and high-efficiency particulate air (HEPA) filters provides the highest level of respiratory protection and is the preferred option.[9]
DOT Graph: Respiratory Protection Decision Workflow
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- 7. CCOHS: Respirators - Respirator Selection [ccohs.ca]
- 8. Respirators, Dust Masks, Cartridges & Filters - New Pig [newpig.com]
- 9. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
